molecular formula C8H8O3 B166110 Mandelic Acid CAS No. 611-72-3

Mandelic Acid

Numéro de catalogue: B166110
Numéro CAS: 611-72-3
Poids moléculaire: 152.15 g/mol
Clé InChI: IWYDHOAUDWTVEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mandelic acid (α-Hydroxyphenylacetic acid) is a fine chemical with a chiral center, making it a critical intermediate and tool in scientific research. Its enantiomers are of significant interest due to their distinct biological activities and pharmacodynamic profiles. In pharmaceutical research, this compound serves as a vital building block in the synthesis of a wide range of therapeutics, including antibiotics (e.g., penicillins and cephalosporins), anticancer agents, and antithrombotic drugs. Its role as a chiral resolving agent for nuclear magnetic resonance (NMR) analysis and chromatographic separation techniques further underscores its value in analytical chemistry. In dermatology and cosmetic science, this compound is extensively studied for its beneficial skin properties. As a member of the alpha-hydroxy acid (AHA) family, it is recognized for its antibacterial effects and utility in addressing common skin concerns. Its larger molecular size, compared to glycolic acid, allows for gradual and uniform skin penetration, resulting in well-tolerated effects with minimal irritation, making it a subject of interest for formulations targeting photoaging, hyperpigmentation, and acne. From a green chemistry perspective, biosynthesis strategies for this compound are a rapidly advancing field. These approaches leverage engineered enzyme systems and microbial cell factories to efficiently produce optically pure this compound from renewable substrates, offering a sustainable alternative to traditional chemical synthesis. Recent progress in enzyme engineering, metabolic pathway design, and biomechanical optimization of fermentation processes highlights its relevance in industrial biotechnology. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. All statements are for informational purposes and are not an endorsement for any application.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32518-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelic acid [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mandelic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15358
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000164 [mmHg]
Record name Mandelic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15358
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

90-64-2, 611-72-3
Record name Mandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelic acid [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mandelic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MANDELIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-2-hydroxy-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANDELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH496X0UJX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enantioselective Synthesis of (R)-Mandelic Acid via Organocatalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of contemporary organocatalytic methods for the enantioselective synthesis of (R)-mandelic acid, a valuable chiral building block in the pharmaceutical industry. The document details two prominent and effective strategies: a one-pot synthesis involving asymmetric epoxidation and a route via the asymmetric synthesis of cyanohydrins. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to facilitate understanding and implementation in a research and development setting.

One-Pot Enantioselective Synthesis from Aldehydes

A highly efficient one-pot strategy for the synthesis of (R)-mandelic acid esters has been developed, commencing from readily available aldehydes. This method, employing an epi-quinine-derived urea as the organocatalyst, involves a sequential Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis (DROH).[1]

Quantitative Data
EntryAldehydeProductOverall Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde(R)-methyl mandelate7488
24-Methoxybenzaldehyde(R)-methyl 4-methoxymandelate8092
34-Chlorobenzaldehyde(R)-methyl 4-chloromandelate7085
42-Naphthaldehyde(R)-methyl 2-naphthylglycolate6590
Experimental Protocol

General Procedure for the One-Pot Synthesis of (R)-Methyl Mandelate:

  • Knoevenagel Condensation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 mmol, 1.0 equiv) and phenylsulfonylacetonitrile (1.1 mmol, 1.1 equiv) in anhydrous toluene (3.3 mL). To this solution, add the epi-quinine-derived urea organocatalyst (0.1 mmol, 10 mol%). Stir the reaction mixture at room temperature for the time indicated by TLC analysis for the consumption of the aldehyde.

  • Asymmetric Epoxidation: Upon completion of the Knoevenagel condensation, cool the reaction mixture to -20 °C. Add cumene hydroperoxide (CHP, 1.2 mmol, 1.2 equiv) dropwise. Stir the mixture at -20 °C until the intermediate α,β-unsaturated nitrile is fully consumed (monitoring by TLC).

  • Domino Ring-Opening Hydrolysis (DROH): Concentrate the reaction mixture under reduced pressure to remove the toluene. To the residue, add a 1:1 mixture of dioxane and water (5 mL). Heat the mixture to 50 °C and stir vigorously until the epoxide is fully converted to the crude mandelic acid.

  • Esterification: After cooling to room temperature, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude (R)-mandelic acid in methanol (10 mL) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%). Heat the mixture to reflux until the esterification is complete (monitoring by TLC).

  • Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to afford the pure (R)-methyl mandelate.

Reaction Workflow

One_Pot_Synthesis cluster_Knoevenagel Knoevenagel Condensation cluster_Epoxidation Asymmetric Epoxidation cluster_DROH Domino Ring-Opening Hydrolysis cluster_Esterification Esterification Benzaldehyde Benzaldehyde Unsaturated_Nitrile α,β-Unsaturated Nitrile Benzaldehyde->Unsaturated_Nitrile Toluene, rt Phenylsulfonylacetonitrile Phenylsulfonylacetonitrile Phenylsulfonylacetonitrile->Unsaturated_Nitrile Catalyst1 epi-Quinine Urea Catalyst Catalyst1->Unsaturated_Nitrile Epoxide Chiral Epoxide Catalyst1->Epoxide Unsaturated_Nitrile->Epoxide Toluene, -20 °C Unsaturated_Nitrile->Epoxide CHP Cumene Hydroperoxide (CHP) CHP->Epoxide Mandelic_Acid (R)-Mandelic Acid (crude) Epoxide->Mandelic_Acid Dioxane/H₂O, 50 °C Epoxide->Mandelic_Acid Water H₂O Water->Mandelic_Acid Methyl_Mandelate (R)-Methyl Mandelate Mandelic_Acid->Methyl_Mandelate Reflux Mandelic_Acid->Methyl_Mandelate Methanol Methanol Methanol->Methyl_Mandelate PTSA p-TsOH PTSA->Methyl_Mandelate

Caption: Workflow for the one-pot synthesis of (R)-methyl mandelate.

Enantioselective Synthesis via Asymmetric Cyanohydrin Formation

Another robust method for accessing (R)-mandelic acid involves the asymmetric synthesis of chiral cyanohydrins from α-ketoesters, followed by hydrolysis of the nitrile group. This approach often utilizes cinchona alkaloid-derived thiourea organocatalysts.

Quantitative Data
Entryα-KetoesterCyanide SourceCatalystYield (%)Enantiomeric Excess (ee, %)
1Ethyl benzoylformateTMSCNCinchonidine-derived thiourea9592 (R)
2Methyl benzoylformateTMSCNCinchonidine-derived thiourea9391 (R)
3Ethyl 4-methoxybenzoylformateTMSCNCinchonidine-derived thiourea9694 (R)
4Ethyl 4-chlorobenzoylformateTMSCNCinchonidine-derived thiourea9290 (R)
Experimental Protocol

General Procedure for the Asymmetric Cyanosilylation of Ethyl Benzoylformate:

  • Cyanosilylation: To a solution of the cinchonidine-derived thiourea catalyst (0.05 mmol, 5 mol%) in toluene (1.0 mL) in a flame-dried flask at -78 °C under an inert atmosphere, add ethyl benzoylformate (1.0 mmol, 1.0 equiv). Stir the mixture for 10 minutes, and then add trimethylsilyl cyanide (TMSCN, 1.5 mmol, 1.5 equiv) dropwise. Stir the reaction at -78 °C for the time required for complete conversion (typically 12-24 hours, monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis: The crude silyl-protected cyanohydrin can be hydrolyzed to (R)-mandelic acid by treatment with aqueous HCl in a suitable solvent like THF, followed by extraction and purification.

Proposed Catalytic Cycle

The cinchona-derived thiourea catalyst is believed to operate through a cooperative mechanism. The thiourea moiety activates the α-ketoester by forming hydrogen bonds with the carbonyl oxygen, thus increasing its electrophilicity. Simultaneously, the basic tertiary amine of the cinchona alkaloid activates the nucleophile, trimethylsilyl cyanide.

Cyanohydrin_Mechanism Catalyst Cinchonidine-derived Thiourea Catalyst Activated_Complex Activated Catalyst-Ketoester-TMSCN Complex Catalyst->Activated_Complex Ketoester Ethyl Benzoylformate Ketoester->Activated_Complex TMSCN TMSCN TMSCN->Activated_Complex Silyl_Cyanohydrin Silyl-protected (R)-Cyanohydrin Activated_Complex->Silyl_Cyanohydrin Stereoselective C-C bond formation Silyl_Cyanohydrin->Catalyst Catalyst regeneration Mandelic_Acid (R)-Mandelic Acid Silyl_Cyanohydrin->Mandelic_Acid Hydrolysis Hydrolysis (HCl, H₂O) Hydrolysis->Mandelic_Acid

Caption: Proposed catalytic cycle for the asymmetric cyanohydrin synthesis.

References

A Technical Guide to the Biosynthesis of Mandelic Acid from Renewable Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally friendly chemical production methods has spurred significant interest in the biosynthesis of valuable compounds from renewable resources. Mandelic acid, a versatile chiral α-hydroxy acid with wide applications in the pharmaceutical and cosmetic industries, is a prime candidate for such bio-based production. This technical guide provides an in-depth overview of the current strategies for producing this compound from renewable feedstocks, focusing on metabolic engineering of microbial cell factories.

Introduction to this compound and its Significance

This compound (C₆H₅CH(OH)CO₂H) is an aromatic alpha-hydroxy acid used as a precursor in the synthesis of various pharmaceuticals, including antibiotics like cephalosporins and semisynthetic penicillins, as well as drugs such as cyclandelate and homatropine.[1][2] Its enantiomers, (R)- and (S)-mandelic acid, are crucial chiral building blocks in asymmetric synthesis.[2][3] Traditional chemical synthesis of this compound often involves hazardous reagents like cyanide and results in racemic mixtures that require costly and inefficient resolution steps.[4][5] Biosynthesis from renewable feedstocks like glucose and glycerol offers a promising, safer, and more sustainable alternative.[3][4]

Biosynthetic Pathways for this compound Production

The microbial biosynthesis of this compound primarily originates from the central carbon metabolism, branching off the shikimate pathway, which is responsible for the synthesis of aromatic amino acids. The key precursor for this compound is phenylpyruvate.[1] Several enzymatic pathways have been engineered in microorganisms to convert phenylpyruvate and other intermediates into this compound.

The Hydroxymandelate Synthase (HmaS) Pathway for (S)-Mandelic Acid

A common and direct route to (S)-mandelic acid involves the enzyme hydroxymandelate synthase (HmaS).[6][7] This enzyme naturally converts 4-hydroxyphenylpyruvate to 4-hydroxythis compound but can also act on phenylpyruvate to produce (S)-mandelic acid.[3]

The core of this pathway involves:

  • Shikimate Pathway: Glucose is converted through glycolysis and the pentose phosphate pathway to phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), the precursors for the shikimate pathway.

  • Chorismate and Prephenate Formation: The shikimate pathway leads to the formation of chorismate, which is then converted to prephenate.

  • Phenylpyruvate Synthesis: Prephenate is converted to phenylpyruvate.

  • (S)-Mandelic Acid Formation: Hydroxymandelate synthase (HmaS) catalyzes the conversion of phenylpyruvate to (S)-mandelic acid.[6][7]

Mandelic_Acid_Pathway_HmaS Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Phenylpyruvate Phenylpyruvate Shikimate_Pathway->Phenylpyruvate S_Mandelic_Acid (S)-Mandelic Acid Phenylpyruvate->S_Mandelic_Acid O2, -CO2 HmaS HmaS HmaS->Phenylpyruvate

Caption: Biosynthetic pathway for (S)-mandelic acid production from glucose via hydroxymandelate synthase (HmaS).

Multi-Enzyme Cascades for (R)-Mandelic Acid

The production of (R)-mandelic acid often requires the introduction of a multi-enzyme cascade. One established route builds upon the (S)-mandelic acid pathway by incorporating an oxidase and a dehydrogenase.[6][7]

This pathway includes the following steps after the formation of (S)-mandelic acid:

  • (S)-Mandelic Acid to Phenylglyoxylate: (S)-hydroxymandelate oxidase (Hmo) oxidizes (S)-mandelic acid to phenylglyoxylate.

  • Phenylglyoxylate to (R)-Mandelic Acid: D-mandelate dehydrogenase (DMD) stereoselectively reduces phenylglyoxylate to (R)-mandelic acid.[6][7]

Another reported cascade for (R)-mandelic acid production starts from L-phenylalanine and involves five enzymes.[4]

R_Mandelic_Acid_Pathway S_Mandelic_Acid (S)-Mandelic Acid Phenylglyoxylate Phenylglyoxylate S_Mandelic_Acid->Phenylglyoxylate R_Mandelic_Acid (R)-Mandelic Acid Phenylglyoxylate->R_Mandelic_Acid Hmo Hmo Hmo->S_Mandelic_Acid DMD DMD DMD->Phenylglyoxylate

Caption: Enzymatic cascade for the conversion of (S)-mandelic acid to (R)-mandelic acid.

Metabolic Engineering Strategies in Microbial Hosts

Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered microorganisms for this compound production due to their well-characterized genetics and metabolic pathways.

Engineering Escherichia coli

E. coli has been extensively engineered for the de novo biosynthesis of this compound. Key strategies include:

  • Enzyme Screening and Expression: Identifying and expressing efficient hydroxymandelate synthase (HmaS) enzymes, such as the one from Actinosynnema mirum, is a critical first step.[8]

  • Enhancing Precursor Supply: Overexpression of key genes in the shikimate pathway, such as feedback-resistant versions of aroG and pheA, increases the flux towards phenylpyruvate.[9]

  • Blocking Competing Pathways: Deletion or repression of genes that divert precursors away from the desired pathway can significantly improve yields. For instance, downregulating genes involved in tryptophan synthesis (trpR, trpE) and phenylpyruvate consumption (pykF) using CRISPR interference (CRISPRi) has proven effective.[8][9]

  • Pathway Optimization: Co-expression of multiple enzymes in carefully balanced ratios is crucial for efficient multi-step conversions.[6][7]

Engineering Saccharomyces cerevisiae

The yeast S. cerevisiae offers advantages such as robustness and tolerance to low pH, which can simplify downstream processing.[10] Engineering strategies in yeast include:

  • Heterologous Gene Expression: Expressing bacterial enzymes like HmaS from Amycolatopsis orientalis enables this compound production from glucose.[1][11]

  • Protein Engineering: Modifying the substrate-binding domain of enzymes can alter their specificity and improve catalytic efficiency towards non-native substrates. For example, mutating the HmaS from A. orientalis can redirect its activity from 4-hydroxyphenylpyruvate towards phenylpyruvate.[3]

  • Pathway Engineering: Similar to E. coli, enhancing the aromatic amino acid pathway is crucial for high-level production.[11]

Quantitative Data on this compound Biosynthesis

The following tables summarize the reported titers and yields of this compound from various engineered microbial systems.

Microorganism Enantiomer Feedstock Titer (g/L) Reference
Escherichia coli(S)-Mandelic AcidGlucose0.092[6][7]
Escherichia coli(S)-Mandelic AcidGlucose0.74[6][7]
Escherichia coli(R)-Mandelic AcidGlucose0.68[6][7]
Escherichia coli(R)-Mandelic AcidGlycerol0.760[4]
Escherichia coli(R)-Mandelic AcidGlucose0.455[4]
Escherichia coliThis compoundGlucose9.58[8]
Saccharomyces cerevisiae4-Hydroxythis compoundGlucose0.119[11]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments in this compound biosynthesis.

Strain Construction and Cultivation

Objective: To construct and cultivate engineered microbial strains for this compound production.

Protocol:

  • Plasmid Construction: Genes encoding the desired enzymes (e.g., HmaS, Hmo, DMD) are cloned into appropriate expression vectors. For E. coli, pET or pRSF series plasmids are commonly used. For S. cerevisiae, shuttle vectors like the pRS series are suitable. CRISPRi systems require the construction of plasmids expressing dCas9 and specific guide RNAs.[8]

  • Strain Transformation: The constructed plasmids are transformed into the host strain (e.g., E. coli BL21(DE3) or a specific knockout strain, S. cerevisiae CEN.PK series) using standard protocols (e.g., electroporation or heat shock for E. coli, lithium acetate method for yeast).

  • Shake Flask Cultivation:

    • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium (for E. coli) or Yeast Peptone Dextrose (YPD) medium (for S. cerevisiae) with appropriate antibiotics and grow overnight at 37°C (E. coli) or 30°C (S. cerevisiae) with shaking.[8]

    • Inoculate a larger volume of production medium (e.g., M9 minimal medium for E. coli, synthetic complete medium for yeast) supplemented with glucose or glycerol with the overnight culture.

    • Induce protein expression at a specific cell density (e.g., OD₆₀₀ of 0.6-0.8) by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) for IPTG-inducible promoters or by using autoinduction media like ZYM-5052.[8]

    • Continue cultivation for a defined period (e.g., 24-72 hours) at an optimal temperature (e.g., 30°C).[8]

Experimental_Workflow_Cultivation Plasmid_Construction Plasmid Construction Transformation Transformation Plasmid_Construction->Transformation Overnight_Culture Overnight Culture Transformation->Overnight_Culture Production_Culture Production Culture Overnight_Culture->Production_Culture Induction Induction Production_Culture->Induction Fermentation Fermentation Induction->Fermentation

References

The Central Role of Mandelate Racemase in Bacterial Metabolic Adaptation and its Potential as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelate racemase (MR, EC 5.1.2.2) is a pivotal enzyme in bacterial metabolic pathways responsible for the degradation of aromatic compounds. Primarily studied in Pseudomonas putida, this enzyme catalyzes the stereochemical inversion of mandelate enantiomers, a critical step for channeling both (R)- and (S)-mandelate into a common catabolic pathway. This guide provides a comprehensive overview of the enzyme's function, structure, and catalytic mechanism. It further details key experimental protocols for its study and presents a consolidated summary of its kinetic and inhibition data. The potential of mandelate racemase as a target for novel antimicrobial drug development is also explored, given its importance in bacterial survival and adaptation.

Introduction

Bacteria have evolved sophisticated metabolic pathways to utilize a wide array of organic compounds as carbon and energy sources. The degradation of aromatic compounds is a key aspect of this metabolic versatility. Mandelate, a simple chiral α-hydroxy acid, serves as a growth substrate for various bacteria, most notably Pseudomonas putida.[1][2] The catabolism of mandelate converges on a central pathway that processes it to benzoate.[2] Mandelate racemase plays the essential role of interconverting (R)- and (S)-mandelate, ensuring that both enantiomers can be metabolized.[1][3] This function is crucial as the subsequent enzyme in the pathway, (S)-mandelate dehydrogenase, is stereospecific for the (S)-enantiomer.[2]

Mandelate racemase is a member of the enolase superfamily, a group of enzymes that share a common structural fold and aspects of their catalytic mechanism, despite catalyzing diverse chemical reactions.[3] The study of mandelate racemase has provided significant insights into enzyme catalysis, particularly the mechanisms by which enzymes facilitate the abstraction of a proton from a carbon acid, a thermodynamically challenging step.[4]

The Mandelate Metabolic Pathway

The degradation of mandelate in Pseudomonas putida is a multi-step enzymatic process that converts mandelate to intermediates of central metabolism. The pathway is initiated by the action of mandelate racemase, which ensures a continuous supply of (S)-mandelate for the subsequent dehydrogenase.

Mandelate_Pathway cluster_mandelate Mandelate Pool cluster_pathway Catabolic Pathway R_mandelate (R)-Mandelate MR Mandelate Racemase (EC 5.1.2.2) R_mandelate->MR S_mandelate (S)-Mandelate SMDH (S)-Mandelate Dehydrogenase S_mandelate->SMDH Benzoylformate Benzoylformate BFD Benzoylformate Decarboxylase Benzoylformate->BFD Benzaldehyde Benzaldehyde BADH Benzaldehyde Dehydrogenase Benzaldehyde->BADH Benzoate Benzoate Central_Metabolism Central Metabolism Benzoate->Central_Metabolism MR->S_mandelate SMDH->Benzoylformate BFD->Benzaldehyde BADH->Benzoate Catalytic_Mechanism cluster_enzyme Mandelate Racemase Active Site R_Mandelate (R)-Mandelate Bound Transition_State Enolic Intermediate R_Mandelate->Transition_State Proton Abstraction S_Mandelate (S)-Mandelate Bound Transition_State->S_Mandelate Proton Donation His297_base His297 (Base) His297_base->R_Mandelate Lys166_acid Lys166 (Acid) Lys166_acid->R_Mandelate Mg2 Mg²⁺ Mg2->R_Mandelate Mg2->S_Mandelate His297_acid His297 (Acid) His297_acid->S_Mandelate Lys166_base Lys166 (Base) Lys166_base->S_Mandelate Experimental_Workflow cluster_protein_prep Protein Preparation cluster_assay Enzyme Activity Assay Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Lysis Cell Lysis Culture->Lysis Purification Affinity Chromatography Lysis->Purification Purity_Check Purity & Concentration (SDS-PAGE, A280) Purification->Purity_Check Assay_Setup Prepare Reaction Mixture (Buffer, Mg²⁺, Substrate) Purity_Check->Assay_Setup Reaction_Start Initiate with Enzyme Assay_Setup->Reaction_Start Assay_Choice Assay Method? Reaction_Start->Assay_Choice Measurement Monitor Reaction Data_Analysis Kinetic Analysis (Michaelis-Menten) Measurement->Data_Analysis CD_Assay CD Spectroscopy (Continuous) Assay_Choice->CD_Assay Real-time HPLC_Assay Chiral HPLC (Fixed-time) Assay_Choice->HPLC_Assay Endpoint CD_Assay->Measurement HPLC_Assay->Measurement

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Mandelic Acid-Based Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mandelic acid, a chiral aromatic alpha-hydroxy acid, is a promising monomer for the development of biodegradable polymers. Its derivatives, such as polymandelide (PMA), are gaining attention as potential biodegradable alternatives to petroleum-based plastics like polystyrene, offering comparable thermal properties.[1][2][3] These polymers are particularly relevant in the biomedical and pharmaceutical fields for applications such as controlled drug delivery systems and medical implants.[][5] The synthesis of well-defined poly(this compound) with controlled molecular weight and stereochemistry is crucial for tailoring its physical properties and degradation kinetics.[6] This technical guide provides an in-depth overview of the synthesis and characterization of this compound-based biodegradable polymers, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound-Based Biodegradable Polymers

The primary methods for synthesizing this compound-based polymers are ring-opening polymerization (ROP) and direct polycondensation.

1. Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a key method for producing high molecular weight poly(this compound).[3] This process typically involves the polymerization of mandelide, the cyclic dimer of this compound, or O-carboxyanhydrides (OCAs) of this compound.[3][7] A significant challenge in the ROP of this compound derivatives is the potential for racemization at the stereocenter, which can affect the polymer's properties.[6] To address this, organocatalysts, such as a pyridine/mandelic acid adduct, can be employed to achieve stereoregular polymers.[7] The catalytic ROP of OCAs has been shown to yield well-defined PMAs in terms of molecular weight and stereoregularity.[6]

2. Polycondensation

Direct solution polycondensation is another route to synthesize copolymers of this compound, for instance, with L-lactic acid.[8] This method involves the direct reaction of the monomers, often with a catalyst and removal of a small molecule byproduct like water. While a straightforward approach, it may result in polymers with lower molecular weights compared to those obtained through ROP.[8] In some cases, strong acids like concentrated sulfuric acid can be used to facilitate the condensation of this compound derivatives at low temperatures.[9]

Synthesis_Workflows cluster_ROP Ring-Opening Polymerization (ROP) cluster_Polycondensation Polycondensation Monomer_ROP Mandelide or This compound OCA Catalyst_ROP Organocatalyst (e.g., Pyridine/MA adduct) Monomer_ROP->Catalyst_ROP Initiation Polymer_ROP High Molecular Weight Poly(this compound) Catalyst_ROP->Polymer_ROP Propagation Monomer1_PC This compound Catalyst_PC Catalyst + Heat/Vacuum Monomer1_PC->Catalyst_PC Monomer2_PC Co-monomer (e.g., Lactic Acid) Monomer2_PC->Catalyst_PC Polymer_PC Poly(lactic-co-mandelic acid) + H2O Catalyst_PC->Polymer_PC

Caption: General workflows for the synthesis of this compound-based polymers.

Characterization of this compound-Based Biodegradable Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications. Various analytical techniques are employed for this purpose.[10][11][12]

Spectroscopic Methods

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure, composition, and stereochemistry of polymers.[13][14] Both ¹H and ¹³C NMR are used to identify the different types of protons and carbons in the polymer backbone and side chains.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 15 mg of the polymer sample in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). For quantitative analysis, a known amount of an internal standard like dimethylformamide (DMF) can be added.[15]

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer, for example, a Bruker Avance 300 MHz instrument.[13]

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).[15]

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.2-7.5Aromatic protons (C₆H₅)126-130Aromatic carbons
5.1-5.4Methine proton (CH) of the polymer backbone168-172Carbonyl carbon (C=O) of the ester
1.5-1.8Methyl protons (CH₃) in copolymers with lactic acid68-72Methine carbon (CH) of the polymer backbone

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer, confirming the success of the polymerization reaction.[16][17]

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film by casting from a solution or as a KBr pellet.

  • Instrumentation: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3500O-H stretch (from hydroxyl end groups or adsorbed water)Hydroxyl
~3030C-H stretch (aromatic)Aromatic C-H
~2960C-H stretch (aliphatic)Aliphatic C-H
~1750C=O stretchEster
~1490, 1450C=C stretch (aromatic)Aromatic ring
~1200, 1100C-O stretchEster
Chromatographic Methods

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the standard method for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18][19][20]

Experimental Protocol for GPC/SEC:

  • Sample Preparation: Dissolve the polymer in a suitable solvent like tetrahydrofuran (THF) or chloroform. Filter the solution through a 0.2 µm membrane.[19]

  • Instrumentation: Use a GPC system equipped with a pump, injector, a set of columns (e.g., Agilent ResiPore), and a detector (commonly a refractive index detector).[18][19]

  • Elution: Elute the sample with a suitable mobile phase (e.g., THF) at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 40 °C).[18]

  • Calibration: Calibrate the system using polymer standards with known molecular weights, such as polystyrene standards.

Parameter Description Typical Value for this compound-Based Polymers
Mn ( g/mol ) Number-average molecular weight10,000 - 100,000
Mw ( g/mol ) Weight-average molecular weight15,000 - 200,000
PDI (Mw/Mn) Polydispersity index1.1 - 2.5
Thermal Analysis

a) Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[21][22] The Tg of polymandelide is around 100 °C, which is comparable to polystyrene.[2]

Experimental Protocol for DSC:

  • Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

  • Instrumentation: Use a differential scanning calorimeter.

  • Thermal Program: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. Cool the sample at a controlled rate (e.g., 10 °C/min) and then reheat to observe the thermal transitions.[23]

b) Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[21][22] Polymandelide is generally stable up to around 300 °C.[2][3]

Experimental Protocol for TGA:

  • Sample Preparation: Place a known mass of the polymer sample (typically 10-20 mg) into a TGA pan.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen).[23][24]

Thermal Property Description Typical Value for this compound-Based Polymers
Tg (°C) Glass transition temperature90 - 110
Tm (°C) Melting temperature (for semi-crystalline polymers)160 - 190
Td (°C) Decomposition temperature (onset)~300

Application in Controlled Drug Delivery

Biodegradable polymers, including those based on this compound, are highly valuable for controlled drug delivery systems.[][25] They can be formulated into various forms like nanoparticles, microcapsules, or implants to release a therapeutic agent over an extended period.[26] The drug release from these systems is governed by several mechanisms.[26][27]

Mechanisms of Controlled Drug Release:

  • Diffusion: The drug molecules diffuse through the polymer matrix.

  • Surface Erosion: The polymer degrades from the surface, releasing the entrapped drug.

  • Bulk Erosion: The polymer degrades throughout its bulk, leading to drug release as the matrix breaks down.

  • Cleavage of Polymer Bonds: The drug may be covalently attached to the polymer and is released upon the cleavage of the linking bond.[26]

Drug_Release_Mechanisms cluster_Mechanisms Release Mechanisms PolymerMatrix Drug-Loaded Polymer Matrix Diffusion Diffusion PolymerMatrix->Diffusion SurfaceErosion Surface Erosion PolymerMatrix->SurfaceErosion BulkErosion Bulk Erosion PolymerMatrix->BulkErosion BondCleavage Bond Cleavage PolymerMatrix->BondCleavage DrugRelease Controlled Drug Release Diffusion->DrugRelease SurfaceErosion->DrugRelease BulkErosion->DrugRelease BondCleavage->DrugRelease

References

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of mandelic acid, a promising alpha-hydroxy acid (AHA). The document details its mechanism of action, presents quantitative data on its efficacy, and outlines the experimental protocols used to determine its antimicrobial activity. This guide is intended to serve as a valuable resource for professionals in the fields of microbiology, pharmacology, and drug development.

Core Antimicrobial Mechanism of Action

This compound (MA) exerts its antimicrobial effects through a multi-faceted approach, primarily targeting the integrity of the bacterial cell structure and the homeostasis of its internal environment.[1][2] The antimicrobial activity of MA is closely linked to its pro-oxidative properties and its hydrophobicity.[1][2][3][4] As a lipophilic molecule, it can more readily penetrate the lipid-rich cell membranes of microorganisms.[1][2][3][4]

The prevailing mechanism suggests that this compound, a weak organic acid, disrupts the bacterial cell's functions in a manner characteristic of such molecules.[5][6] In an acidic external environment, the this compound molecule remains protonated, rendering it uncharged and more capable of diffusing across the bacterial cell membrane.[5][6] Upon entering the more neutral pH of the cytoplasm, the acid dissociates, releasing a proton (H+) and its corresponding anion.[5][6] This process leads to two critical consequences:

  • Cytoplasmic Acidification : The accumulation of protons inside the cell lowers the intracellular pH (pHi).[7] Maintaining a stable near-neutral pHi is crucial for the function of essential enzymes and metabolic processes.[8][9] A significant drop in pHi can denature proteins, inhibit enzymatic activity, and disrupt DNA stability, ultimately leading to cell death.[10]

  • Disruption of Proton Motive Force (PMF) : The continuous influx of protons collapses the transmembrane proton gradient, which is a key component of the PMF.[5][6] Bacteria rely on the PMF to generate ATP, transport nutrients, and maintain cellular motility. Its disruption severely compromises the cell's energy production and other vital functions.

Furthermore, the physical interaction of this compound with the cell membrane can lead to increased permeability and membrane disruption, causing the leakage of essential intracellular components and contributing to cell lysis.[10][11]

Mandelic_Acid_Mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment (Neutral pH) MA_H This compound (Protonated) mem_point MA_H->mem_point Passive Diffusion MA_dissociated MA⁻ + H⁺ mem_point->MA_dissociated Dissociation pHi_drop Intracellular pH Decrease MA_dissociated->pHi_drop pmf_disrupt Proton Motive Force Disruption MA_dissociated->pmf_disrupt enzyme_inhibit Enzyme Inhibition / Protein Denaturation pHi_drop->enzyme_inhibit atp_depletion ATP Depletion pmf_disrupt->atp_depletion cell_death Bacterial Cell Death enzyme_inhibit->cell_death atp_depletion->cell_death

Proposed mechanism of action for this compound.

Quantitative Antimicrobial Activity

The efficacy of this compound and its derivatives has been quantified against a range of microorganisms. The data, presented in the tables below, includes Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC), which indicate the lowest concentration of an antimicrobial agent that inhibits visible growth and kills the bacterium, respectively. Zone of inhibition data from disk diffusion assays are also provided.

Table 1: MIC and MBC of this compound and Its Derivatives against Various Microorganisms

Compound Microorganism Strain MIC (mg/mL) MBC (mg/mL) Reference
This compound Listeria monocytogenes ATCC 13932 1.50 2.00 [12]
This compound Bacillus subtilis ATCC 6633 1.50 >5.00 [12]
This compound Staphylococcus aureus ATCC 25923 1.75 2.00 [12]
This compound Escherichia coli ATCC 25922 2.00 2.50 [12]
This compound Salmonella typhimurium ATCC 14028 2.50 2.50 [12]
This compound S. aureus (MSSA) Type Strain 20 20 [13][14]
This compound S. aureus (MRSA) Type Strain 40 40 [13][14]
This compound S. aureus (MRSA) Clinical Isolates (MIC₅₀/MIC₉₀) 20 / 40 - [13][14]
This compound S. aureus (MRSA) Clinical Isolates (MBC₅₀/MBC₉₀) - 20 / 80 [13][14]
Oxi-acetyl this compound S. aureus ATCC 25923 0.125 - [15]
Oxi-acetyl this compound Candida albicans ATCC 90028 0.150 - [15]
Oxi-propionyl this compound S. aureus ATCC 25923 0.500 - [15]

| Oxi-propionyl this compound| Candida albicans | ATCC 90028 | 0.500 | - |[15] |

Table 2: Zone of Inhibition for this compound and Its Derivatives

Compound/Concentration Microorganism Strain Zone of Inhibition (mm) Reference
This compound (40 mg/mL) S. aureus (MRSA) Clinical Isolate (MRSA1) 12 [13]
This compound (80 mg/mL) S. aureus (MRSA) Clinical Isolate (MRSA1) 15 [13]
This compound (160 mg/mL) S. aureus (MRSA) Clinical Isolate (MRSA1) 18 [13]
Oxi-acetyl this compound S. aureus ATCC 25923 35.1 ± 0.11 [16]
Oxi-acetyl this compound Bacillus cereus ATCC 14579 35.06 ± 0.05 [16]
Oxi-acetyl this compound Escherichia coli ATCC 25922 30.1 ± 0.10 [16]
Oxi-acetyl this compound Pseudomonas aeruginosa ATCC 27853 28.06 ± 0.05 [16]
Oxi-acetyl this compound Candida albicans ATCC 90028 50.00 ± 0.00 [16]
Oxi-propionyl this compound S. aureus ATCC 25923 37.1 ± 0.10 [16]
Oxi-propionyl this compound Bacillus cereus ATCC 14579 37.03 ± 0.15 [16]
Oxi-propionyl this compound Escherichia coli ATCC 25922 29.03 ± 0.05 [16]
Oxi-propionyl this compound Pseudomonas aeruginosa ATCC 27853 25.1 ± 0.10 [16]

| Oxi-propionyl this compound | Candida albicans | ATCC 90028 | 48.03 ± 0.05 |[16] |

Experimental Protocols

Standardized methodologies are crucial for assessing the antimicrobial properties of compounds like this compound. Below are detailed protocols for key experiments cited in the literature.

3.1. Broth Microdilution Method for MIC/MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.[13][15]

  • Preparation of Inoculum : Bacterial strains are cultured on an appropriate agar medium.[12] A suspension is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] This suspension is then diluted to the final required inoculum concentration (e.g., 10⁵ CFU/mL).[15]

  • Serial Dilution : A stock solution of this compound is prepared.[15] Two-fold serial dilutions of the this compound are made in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.[13][15]

  • Inoculation : Each well is inoculated with the prepared bacterial suspension.[12] Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are included.[12]

  • Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12][15]

  • MIC Determination : After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[13][15]

  • MBC Determination : To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.[13] The plates are incubated, and the MBC is identified as the lowest concentration that results in no bacterial growth on the agar.[13]

3.2. Agar Disk Diffusion Assay

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][15]

  • Inoculum Preparation : A standardized inoculum of the test microorganism is prepared as described in the broth microdilution method.[15]

  • Plate Inoculation : The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile swab.[15]

  • Disk Application : Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of this compound solution.[10][13] The disks are then placed onto the surface of the inoculated agar plate.[10] A control disk impregnated with the solvent is also included.

  • Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).[15]

  • Measurement : The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.[13][16] A larger zone diameter indicates higher antimicrobial activity.

3.3. Kinetic Growth Analysis

This method provides detailed information on how an antimicrobial agent affects the growth dynamics of a microbial population over time.[12]

  • Preparation : In a multi-well plate (e.g., a honeycomb plate for a Bioscreen C system), wells are filled with a liquid growth medium containing various concentrations of this compound.[12]

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.[12] Control wells without this compound are included.[12]

  • Automated Monitoring : The plate is placed in an automated microbiology growth curve analysis system.[12] The system incubates the plate at a constant temperature (e.g., 37°C) and measures the optical density (OD) of each well at regular intervals (e.g., every hour) over an extended period (e.g., 24-48 hours).[12] The plate is typically shaken before each measurement.[12]

  • Data Analysis : The OD readings are plotted against time to generate growth curves.[17] From these curves, key growth parameters such as the duration of the lag phase, the maximum specific growth rate (µmax), and the final biomass can be determined.[12][18] The effect of different this compound concentrations on these parameters reveals its impact on bacterial growth kinetics.[12]

Antimicrobial_Testing_Workflow cluster_assays Antimicrobial Susceptibility Assays cluster_mic Broth Microdilution cluster_disk Agar Disk Diffusion cluster_kinetic Kinetic Growth Analysis start Start: Prepare Standardized Microbial Inoculum broth_prep Prepare serial dilutions of this compound in broth start->broth_prep disk_plate Inoculate agar plate surface start->disk_plate kinetic_prep Prepare MA concentrations in multi-well plate start->kinetic_prep broth_inoc Inoculate wells broth_prep->broth_inoc broth_incub Incubate (24h, 37°C) broth_inoc->broth_incub mic_read Read MIC (lowest concentration with no growth) broth_incub->mic_read mbc_plate Plate from clear wells onto agar mic_read->mbc_plate mbc_incub Incubate plates mbc_plate->mbc_incub mbc_read Read MBC (lowest concentration with no colonies) mbc_incub->mbc_read end End: Data Analysis and Interpretation mbc_read->end disk_apply Apply this compound-impregnated disks disk_plate->disk_apply disk_incub Incubate (24h, 37°C) disk_apply->disk_incub disk_measure Measure Zone of Inhibition (mm) disk_incub->disk_measure disk_measure->end kinetic_inoc Inoculate wells kinetic_prep->kinetic_inoc kinetic_monitor Automated OD reading over time (24-48h) kinetic_inoc->kinetic_monitor kinetic_analyze Analyze growth curves (lag phase, growth rate) kinetic_monitor->kinetic_analyze kinetic_analyze->end

Generalized workflow for antimicrobial testing.

Conclusion

This compound demonstrates significant broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.[10][12][19] Its primary mechanism of action involves the disruption of intracellular pH homeostasis and the dissipation of the proton motive force, which is a consequence of its chemical properties as a lipophilic weak acid.[1][5] The quantitative data consistently show its ability to inhibit and kill microorganisms at achievable concentrations. The established experimental protocols provide a robust framework for further investigation and for comparing its efficacy against other antimicrobial agents. Given its proven antimicrobial effects and history of use in dermatological applications, this compound represents a valuable compound for further research and development, particularly in the context of topical antiseptics and novel therapeutic agents to combat antibiotic-resistant pathogens.[10][13][14]

References

An In-depth Technical Guide to the Enzymatic Pathway of Mandelic Acid Degradation in Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the degradation of mandelic acid in the bacterium Pseudomonas putida. This pathway is of significant interest to researchers in biocatalysis and drug development due to its potential applications in the synthesis of chiral compounds and the bioremediation of aromatic pollutants. This document details the enzymes involved, their kinetic properties, the genetic regulation of the pathway, and experimental protocols for their study.

Introduction to the this compound Degradation Pathway

Pseudomonas putida, a versatile soil bacterium, possesses a sophisticated enzymatic pathway to utilize this compound as a sole source of carbon and energy. This catabolic pathway involves a series of enzymatic reactions that convert this compound into intermediates of central metabolism. The core of this pathway consists of four key enzymes that sequentially process the mandelate molecule. The initial steps of this pathway are encoded by the mandelate (mdl) operon.

The Enzymatic Cascade

The degradation of this compound in P. putida proceeds through the following enzymatic steps:

  • Mandelate Racemase (EC 5.1.2.2): The pathway begins with the interconversion of the two enantiomers of this compound, (R)-(-)-mandelate and (S)-(+)-mandelate, by mandelate racemase. This ensures that both enantiomers can be funneled into the subsequent steps of the pathway.

  • (S)-Mandelate Dehydrogenase (EC 1.1.99.31): This enzyme specifically oxidizes (S)-mandelate to benzoylformate. It is an FMN-dependent α-hydroxy acid dehydrogenase.[1][2]

  • Benzoylformate Decarboxylase (EC 4.1.1.7): Benzoylformate is then decarboxylated to produce benzaldehyde and carbon dioxide. This reaction is catalyzed by benzoylformate decarboxylase, a thiamine pyrophosphate (TPP)-dependent enzyme.[3]

  • Benzaldehyde Dehydrogenase (EC 1.2.1.28): The final enzyme in this core pathway, benzaldehyde dehydrogenase, oxidizes benzaldehyde to benzoate. Benzoate can then enter the β-ketoadipate pathway for further degradation. This enzyme can utilize both NAD+ and NADP+ as cofactors.[4]

Quantitative Data of Pathway Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound degradation pathway of Pseudomonas putida.

EnzymeGeneSubstrateKmVmaxkcatOptimal pHOptimal Temperature (°C)
Mandelate RacemasemdlA(R)-Mandelate0.4 mM1100 µmol/min/mg1070 s-17.525
(S)-Mandelate0.4 mM1100 µmol/min/mg1070 s-17.525
(S)-Mandelate DehydrogenasemdlB(S)-Mandelate0.04 mM-290 s-15.5 - 8.9-
Benzoylformate DecarboxylasemdlCBenzoylformate0.2 mM138 U/mg-≥8.040
Benzaldehyde DehydrogenasemdlDBenzaldehyde0.11 mM (NAD+), 0.29 mM (NADP+)19.7 U-8.525-30

Signaling Pathways and Regulatory Mechanisms

The genes encoding the enzymes of the mandelate pathway in Pseudomonas putida are organized in an operon, known as the mdl operon. The expression of this operon is tightly regulated to ensure that the enzymes are synthesized only when this compound or its early metabolites are present.

The Mandelate Operon

The mdl operon in P. putida typically includes the genes for mandelate racemase (mdlA), (S)-mandelate dehydrogenase (mdlB), benzoylformate decarboxylase (mdlC), and benzaldehyde dehydrogenase (mdlD). The synthesis of the first five enzymes of the mandelate pathway is coordinately induced.[5] The intermediates D- and L-mandelate, as well as benzoylformate, can act as inducers.

mandelate_operon cluster_operon Mandelate (mdl) Operon mdlR mdlR (Regulator) promoter Promoter mdlR->promoter represses mdlA mdlA (Mandelate Racemase) promoter->mdlA mdlB mdlB ((S)-Mandelate Dehydrogenase) mdlC mdlC (Benzoylformate Decarboxylase) mdlD mdlD (Benzaldehyde Dehydrogenase) Inducer Mandelate/ Benzoylformate Inducer->mdlR binds & inactivates

Mandelate Operon Regulation
Enzymatic Pathway Diagram

The following diagram illustrates the flow of substrates through the enzymatic pathway.

mandelate_pathway R_Mandelate (R)-Mandelate S_Mandelate (S)-Mandelate R_Mandelate->S_Mandelate Mandelate Racemase S_Mandelate->R_Mandelate Mandelate Racemase Benzoylformate Benzoylformate S_Mandelate->Benzoylformate (S)-Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase

This compound Degradation Pathway

Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes in the this compound degradation pathway.

Mandelate Racemase

Purification Protocol:

  • Cell Growth and Lysis: Grow P. putida cells in a medium containing mandelate to induce the expression of the enzyme. Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl2 and 0.1 mM EDTA). Lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the cell lysate at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. Mandelate racemase typically precipitates between 40% and 60% saturation.

  • Chromatography:

    • Ion Exchange: Load the dialyzed ammonium sulfate fraction onto a DEAE-cellulose or similar anion exchange column and elute with a salt gradient (e.g., 0-0.5 M NaCl).

    • Hydrophobic Interaction: Further purify the active fractions on a Phenyl-Sepharose or similar hydrophobic interaction column.

    • Gel Filtration: As a final polishing step, use a gel filtration column (e.g., Sephacryl S-200) to obtain a highly purified enzyme.

Activity Assay Protocol:

The activity of mandelate racemase can be measured by coupling the reaction to the (S)-mandelate dehydrogenase-catalyzed oxidation of (S)-mandelate.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 5 mM (R)-mandelate, 1 mM NAD+, and an excess of (S)-mandelate dehydrogenase.

  • Initiation: Start the reaction by adding a small amount of the mandelate racemase-containing sample.

  • Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH at a constant temperature (e.g., 25°C). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

(S)-Mandelate Dehydrogenase

Purification Protocol:

  • Expression and Lysis: Overexpress the mdlB gene in a suitable host like E. coli. Harvest and lyse the cells as described for mandelate racemase.

  • Clarification: Centrifuge the lysate to obtain a clear supernatant.

  • Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA agarose) for purification. Elute the bound protein with a gradient of imidazole.

  • Ion Exchange Chromatography: Further purify the enzyme using an anion exchange column (e.g., Q-Sepharose) to remove any remaining impurities.

Activity Assay Protocol:

The activity is measured by monitoring the reduction of an artificial electron acceptor.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM (S)-mandelate, and 0.1 mM 2,6-dichlorophenolindophenol (DCPIP).

  • Initiation: Start the reaction by adding the enzyme solution.

  • Measurement: Monitor the decrease in absorbance at 600 nm due to the reduction of DCPIP at a constant temperature (e.g., 30°C).

Benzoylformate Decarboxylase

Purification Protocol:

A large-scale purification method has been described for this enzyme.[6]

  • Cell Culture and Lysis: Grow P. putida in a medium that induces the mandelate pathway. Harvest and lyse the cells.

  • Clarification: Obtain a clear cell-free extract by centrifugation.

  • Chromatography:

    • Anion Exchange: Apply the extract to a DEAE-Sepharose column and elute with a salt gradient.

    • Hydrophobic Interaction: Further purify the active fractions on a Phenyl-Sepharose column.

    • Affinity Chromatography: An Affi-Gel Blue column can also be used for purification.[6]

Activity Assay Protocol:

The decarboxylation of benzoylformate can be monitored by the decrease in absorbance at 334 nm.[7]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 6.0) and 1 mM benzoylformate.

  • Initiation: Start the reaction by adding the enzyme.

  • Measurement: Monitor the decrease in absorbance at 334 nm at 30°C.

Benzaldehyde Dehydrogenase

Purification Protocol:

  • Expression and Lysis: Express the mdlD gene, often with a His-tag, in E. coli. Harvest and lyse the cells.[4]

  • Affinity Chromatography: Purify the crude extract using a Nickel-NTA resin.[4]

  • Desalting: Desalt the purified enzyme using a desalting column.[4]

Activity Assay Protocol:

The activity is determined by monitoring the production of NADH or NADPH.[4]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.5), 100 mM KCl, 1 mM DTT, 1 mM NAD+ (or NADP+), and varying concentrations of benzaldehyde.[4]

  • Initiation: Start the reaction by adding the enzyme.

  • Measurement: Monitor the increase in absorbance at 340 nm at 30°C.[4]

Experimental Workflow

The following diagram outlines a general workflow for studying the enzymes of the this compound degradation pathway.

experimental_workflow start Start growth Bacterial Growth & Induction start->growth lysis Cell Lysis growth->lysis clarification Clarification (Centrifugation) lysis->clarification purification Enzyme Purification (Chromatography) clarification->purification sds_page Purity Check (SDS-PAGE) purification->sds_page activity_assay Enzyme Activity Assay sds_page->activity_assay kinetic_analysis Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetic_analysis end End kinetic_analysis->end

General Experimental Workflow

Conclusion

The enzymatic pathway for this compound degradation in Pseudomonas putida represents a well-coordinated and efficient system for the catabolism of this aromatic compound. The enzymes involved exhibit interesting catalytic mechanisms and have potential for various biotechnological applications. This guide provides a foundational understanding of this pathway, offering valuable data and protocols to facilitate further research in this area. The continued study of these enzymes and their regulation will undoubtedly uncover new opportunities for their use in synthetic biology and industrial biocatalysis.

References

A Technical Guide to the Discovery and Isolation of Novel Mandelic Acid Derivatives from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of novel mandelic acid derivatives from natural sources. While this compound itself has been identified from sources like bitter almonds (Prunus dulcis) and the fruits of Aesculus indica, the discovery of novel, structurally diverse derivatives directly from nature is an emerging field with significant potential. This document outlines the current state of knowledge on naturally occurring this compound derivatives, their biosynthesis, and detailed methodologies for their extraction, isolation, and characterization.

Introduction to this compound and its Derivatives

This compound, or 2-hydroxy-2-phenylacetic acid, is an aromatic alpha-hydroxy acid (AHA) with a chiral center, existing as (R)- and (S)-enantiomers.[1] Its derivatives are of significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antimicrobial and anti-aging properties. While a vast number of synthetic this compound derivatives have been developed, this guide focuses on those originating from natural sources.

Naturally occurring derivatives often possess unique structural modifications, such as hydroxylation patterns on the phenyl ring or glycosidic linkages, which can confer distinct biological activities. The exploration of biodiversity, from terrestrial plants and their associated endophytic fungi to marine microorganisms and invertebrates, presents a promising frontier for the discovery of new and potent this compound-based compounds.

Known Naturally Occurring this compound Derivatives

The direct isolation of complex, novel this compound derivatives from natural sources is a relatively underexplored area. However, some simple hydroxylated derivatives are known to occur naturally as metabolic products.

Compound NameStructureNatural Source/OriginBiological Significance (if known)
4-Hydroxythis compound C₈H₈O₄A metabolite in certain foods like chicken and pork.[2] Can be produced biotechnologically using the enzyme (S)-p-hydroxymandelate synthase.[3]Precursor for the synthesis of the beta-blocker atenolol.[3]
3,4-Dihydroxythis compound (DHMA) C₈H₈O₅A metabolite of noradrenaline in mammals.[4]Possesses powerful antioxidative and radical scavenging activity.[4]

Biosynthesis of this compound and its Precursors

The biosynthesis of this compound in nature is not fully elucidated in all organisms but is understood to be closely related to the metabolism of aromatic amino acids, particularly phenylalanine. The mandelate pathway involves several key enzymatic steps.[1] Phenylacetic acid (PAA), a related plant auxin, serves as a key precursor, which is subsequently hydroxylated to form this compound.[1]

The biosynthesis of PAA itself is an important related pathway, with several proposed routes in bacteria and plants from the precursor phenylalanine. Understanding these pathways can provide clues for discovering novel derivatives and for engineering their production.

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Phenylpyruvic acid Phenylpyruvic acid Phenylalanine->Phenylpyruvic acid Transamination trans-Cinnamate trans-Cinnamate Phenylalanine->trans-Cinnamate Deamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvic acid->Phenylacetaldehyde Decarboxylation Phenylacetic acid (PAA) Phenylacetic acid (PAA) Phenylacetaldehyde->Phenylacetic acid (PAA) Oxidation This compound This compound Phenylacetic acid (PAA)->this compound Hydroxylation trans-Cinnamate->Phenylacetic acid (PAA)

Caption: A simplified proposed biosynthetic pathway for this compound from phenylalanine.

Experimental Protocols for Discovery and Isolation

The discovery and isolation of novel this compound derivatives from natural sources follow a general workflow common in natural product chemistry. This involves extraction from the source material, fractionation to simplify the mixture, and chromatographic separation of individual compounds, followed by structure elucidation.

General Experimental Workflow

Experimental Workflow cluster_0 Extraction & Fractionation cluster_1 Isolation & Purification cluster_2 Structure Elucidation & Bioactivity Natural Source (Plant, Fungus, Marine Invertebrate) Natural Source (Plant, Fungus, Marine Invertebrate) Extraction (e.g., Maceration, Soxhlet) Extraction (e.g., Maceration, Soxhlet) Natural Source (Plant, Fungus, Marine Invertebrate)->Extraction (e.g., Maceration, Soxhlet) Crude Extract Crude Extract Extraction (e.g., Maceration, Soxhlet)->Crude Extract Solvent-Solvent Partitioning Solvent-Solvent Partitioning Crude Extract->Solvent-Solvent Partitioning Fractions (e.g., Hexane, EtOAc, MeOH) Fractions (e.g., Hexane, EtOAc, MeOH) Solvent-Solvent Partitioning->Fractions (e.g., Hexane, EtOAc, MeOH) Column Chromatography (Silica, Sephadex) Column Chromatography (Silica, Sephadex) Fractions (e.g., Hexane, EtOAc, MeOH)->Column Chromatography (Silica, Sephadex) Semi-preparative HPLC Semi-preparative HPLC Column Chromatography (Silica, Sephadex)->Semi-preparative HPLC Pure Compound Pure Compound Semi-preparative HPLC->Pure Compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Compound->Spectroscopic Analysis (NMR, MS) Bioassays (e.g., Antimicrobial, Cytotoxic) Bioassays (e.g., Antimicrobial, Cytotoxic) Pure Compound->Bioassays (e.g., Antimicrobial, Cytotoxic) Structure Determination Structure Determination Spectroscopic Analysis (NMR, MS)->Structure Determination Bioactive Derivative Bioactive Derivative Bioassays (e.g., Antimicrobial, Cytotoxic)->Bioactive Derivative

Caption: General workflow for the isolation of natural products.

Detailed Methodologies

4.2.1. Extraction of this compound Derivatives

  • From Plant Material:

    • Air-dry and powder the plant material (e.g., leaves, stems, roots).

    • Macerate the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • From Endophytic Fungi:

    • Culture the endophytic fungus in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for a specified period to allow for the production of secondary metabolites.

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an organic solvent like ethyl acetate. Extract the mycelia separately with methanol or acetone.

    • For solid cultures, soak the entire culture in a solvent such as methanol, followed by filtration.

    • Combine the organic extracts and evaporate the solvent to yield the crude extract.

  • From Marine Sponges:

    • Freeze-dry the sponge material and grind it into a powder.

    • Extract the powdered sponge exhaustively with a series of solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by dichloromethane, ethyl acetate, and finally methanol.

    • Concentrate each solvent extract separately to obtain different crude fractions.

4.2.2. Isolation and Purification

  • Solvent-Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture and partition it sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield fractions with compounds of different polarities.

  • Column Chromatography:

    • Subject the most promising fraction (based on preliminary bioassays or TLC analysis) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Size-Exclusion Chromatography: Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using semi-preparative or preparative HPLC with a suitable column (e.g., C18) and a gradient or isocratic solvent system (e.g., methanol-water or acetonitrile-water).

4.2.3. Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings.

Future Perspectives

The exploration of natural sources for novel this compound derivatives remains a promising area of research. The application of modern analytical techniques, such as metabolomics and genome mining, can accelerate the discovery process. By identifying biosynthetic gene clusters responsible for the production of this compound-like compounds in microorganisms, it may be possible to heterologously express these pathways to produce novel derivatives in larger quantities. Further investigation into the biological activities of these newly discovered compounds could lead to the development of new therapeutic agents and cosmetic ingredients.

References

A Technical Guide to the Theoretical and Spectroscopic Characterization of Mandelic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid (MA), a chiral α-hydroxy carboxylic acid, serves as a critical building block in the pharmaceutical and cosmetic industries.[1][2] Its derivatives are integral to the synthesis of various therapeutic agents, including antibiotics, antiobesity drugs, and antitumor agents.[1][3] A thorough understanding of the structural, electronic, and vibrational properties of this compound and its analogues is paramount for designing new molecules with enhanced efficacy and for quality control in drug manufacturing.

This technical guide provides a comprehensive overview of the synergistic application of theoretical (computational) and spectroscopic techniques for the in-depth characterization of these compounds. We will delve into the standard methodologies, present key quantitative data, and illustrate the logical workflows involved in a combined experimental and computational approach.

Theoretical Characterization via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for predicting and interpreting the properties of this compound and its derivatives.[4] It provides a molecular-level understanding that complements and guides experimental findings.

Computational Methodology

The most common approach involves using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set, which offers a reliable balance between accuracy and computational cost for these systems.[1][2][5] Calculations are typically performed to determine optimized molecular geometries, electronic properties, and to simulate various spectra. The entire process follows a logical sequence to derive these properties.

G Computational Workflow for this compound Characterization cluster_input Input cluster_calc DFT Calculations (e.g., Gaussian 09) cluster_output Predicted Properties A Initial Structure (this compound) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Optimized Geometry D NBO & GIAO Methods B->D G Electronic Properties (HOMO/LUMO, NBO Charges) B->G E Thermodynamic Data (Energy, Enthalpy) C->E F Simulated Spectra (IR, Raman) C->F H Simulated NMR Spectra (Chemical Shifts) D->H

Caption: A typical workflow for the DFT-based theoretical characterization of molecules.

Experimental Protocol: DFT Calculation

  • Structure Input: An initial 3D structure of the molecule (e.g., this compound) is created.

  • Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation using a selected method, such as B3LYP/6-311++G(d,p).[1][2] This step is crucial for obtaining accurate subsequent data.

  • Frequency Calculation: Vibrational frequencies are calculated on the optimized geometry to predict IR and Raman spectra. The absence of imaginary frequencies confirms a true energy minimum.[4] Calculated frequencies are often uniformly scaled (e.g., by a factor of 0.961 for B3LYP) to better match experimental values.[6]

  • Property Calculation: Further calculations are performed on the optimized structure.

    • NBO (Natural Bond Orbital) Analysis: To determine electron charge distribution and analyze intramolecular interactions.[1][2]

    • HOMO-LUMO Analysis: To calculate the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which are crucial for understanding electronic transitions and reactivity.[2][7]

    • GIAO (Gauge-Including Atomic Orbital) Method: To predict NMR chemical shifts.[1]

    • TD-DFT (Time-Dependent DFT): To simulate UV-Vis spectra and predict electronic transition energies.[8]

Key Theoretical Data

DFT calculations yield a wealth of quantitative data. The HOMO-LUMO energy gap, in particular, is a key indicator of molecular stability and reactivity.

Table 1: Calculated Electronic Properties of this compound and its Analogues in Vacuum [1][2][7] Data derived from calculations at the B3LYP/6-311++G(d,p) level of theory.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
This compound-6.83-0.546.292.35
3-Hydroxythis compound-6.45-0.685.773.65
3,4-Dihydroxythis compound-6.11-0.825.294.31
4-Hydroxy-3-methoxythis compound-5.99-0.715.283.98

The data shows that substitution of the aromatic ring with hydroxyl and methoxy groups decreases the HOMO-LUMO energy gap, indicating an alteration of the π-electron system and increased reactivity.[1]

Spectroscopic Characterization

Spectroscopic techniques provide the experimental data necessary to validate and refine theoretical models. The combination of vibrational, magnetic resonance, and electronic spectroscopy creates a detailed picture of the molecular structure and environment.

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a unique "fingerprint" for a molecule.

Experimental Protocol: FTIR/FT-Raman

  • Sample Preparation: For solid-state analysis, a small amount of the sample (e.g., this compound powder) is typically mixed with potassium bromide (KBr) and pressed into a pellet for FTIR, or placed directly in a sample holder for FT-Raman.

  • Spectrum Acquisition: The sample is irradiated with infrared light (FTIR) or a laser (FT-Raman), and the transmitted/scattered radiation is measured.

  • Data Analysis: The resulting spectrum of intensity versus wavenumber (cm⁻¹) is analyzed. Specific peaks are assigned to particular vibrational modes (e.g., O-H stretch, C=O stretch) by comparing the experimental spectrum with scaled theoretical spectra and literature data.[9][10]

Table 2: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound Theoretical values are scaled and calculated at the B3LYP/6-311++G(d,p) level.

Vibrational AssignmentExperimental FTIR[9]Experimental RamanTheoretical (Scaled)[1]
O-H stretch (hydroxyl)3399-3425
C-H stretch (aromatic)3030-3060-3090
C=O stretch (carboxyl)1715-1720
C-O stretch1062-1075

The strong agreement between the experimental and scaled theoretical wavenumbers confirms the accuracy of the computational model and aids in the definitive assignment of vibrational modes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C, making it indispensable for structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).[1]

  • Spectrum Acquisition: The sample is placed in a high-field magnet and irradiated with radiofrequency pulses. The instrument records the resonance frequencies of the nuclei.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). The shifts, splitting patterns, and integration of peaks are used to determine the molecular structure. These experimental shifts are compared with values predicted by the GIAO method.[1]

Table 3: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Theoretical values calculated using the GIAO method in DMSO solvent model.[1]

AtomExperimental ¹HTheoretical ¹HExperimental ¹³CTheoretical ¹³C
Cα-H5.025.15--
Aromatic H7.28 - 7.427.35 - 7.50--
C=O--173.8175.1
--72.573.9
C-ipso--140.2141.5
Aromatic C--126.5 - 128.3127.8 - 129.0

The close correlation between the observed and calculated chemical shifts validates the structural assignment.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., acetonitrile, water).[11] The pH of the solution can significantly affect the spectrum and must be controlled.[11]

  • Spectrum Acquisition: A beam of UV-Vis light is passed through the sample, and the absorbance is measured as a function of wavelength.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. This value is compared with theoretical predictions from TD-DFT calculations, which can also identify the nature of the electronic transitions (e.g., d-π*).[8]

Table 4: UV-Vis Absorption Data for this compound

Solvent/Methodλmax (nm)
Experimental (Acidic Mobile Phase)[11]~210, ~257
Theoretical (TD-DFT)Varies with level of theory

Integrated Characterization Workflow

The true power of modern chemical analysis lies in the integration of theoretical and experimental techniques. Theoretical calculations predict properties and help interpret complex experimental data, while experimental results provide the necessary validation and grounding for the computational models. This iterative cycle leads to a robust and comprehensive characterization of the molecule.

G Integrated Workflow for Molecular Characterization cluster_exp Experimental Analysis cluster_data Data & Interpretation MA This compound (or Analogue) DFT Theoretical Model (DFT: B3LYP/6-311++G(d,p)) MA->DFT FTIR FTIR Spectroscopy MA->FTIR RAMAN FT-Raman Spectroscopy MA->RAMAN NMR NMR (¹H, ¹³C) MA->NMR UVVIS UV-Vis Spectroscopy MA->UVVIS GEO Optimized Geometry & Electronic Properties DFT->GEO VIB Vibrational Modes (Frequencies) FTIR->VIB RAMAN->VIB STRUC Structural Elucidation (Chemical Shifts) NMR->STRUC ELEC Electronic Transitions (λmax) UVVIS->ELEC VIB->DFT Validates STRUC->DFT Validates GEO->VIB Predicts & Assigns GEO->STRUC Predicts & Confirms GEO->ELEC Predicts

Caption: Interplay between experimental spectroscopy and theoretical DFT calculations.

Conclusion

The characterization of this compound and its analogues is significantly enhanced by a dual approach that combines experimental spectroscopy with theoretical DFT calculations. The B3LYP/6-311++G(d,p) level of theory has demonstrated excellent predictive power for the vibrational and NMR spectroscopic properties of these compounds.[1] This integrated strategy provides a robust framework for elucidating molecular structures, understanding electronic properties, and interpreting complex spectral data. For researchers in drug development, this detailed characterization is fundamental to understanding structure-activity relationships and designing next-generation pharmaceuticals with improved performance and safety profiles.

References

Mandelic Acid: A Versatile Precursor in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, a chiral alpha-hydroxy acid, has emerged as a crucial building block in the pharmaceutical industry. Its versatile chemical nature and the stereospecificity of its derivatives make it an invaluable precursor for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive overview of the application of this compound in drug synthesis, detailing experimental protocols, quantitative data, and the biological signaling pathways of the resulting APIs. The chirality of this compound is of paramount importance, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, the synthesis of enantiomerically pure APIs is a critical aspect of modern drug development.

Synthesis of Active Pharmaceutical Ingredients from this compound

This compound and its derivatives serve as key starting materials or intermediates in the synthesis of various pharmaceuticals. The following sections detail the synthesis of several important APIs, including quantitative data and experimental protocols.

Clopidogrel

(R)-2-chlorothis compound is a key chiral precursor for the antithrombotic drug clopidogrel.[1] Clopidogrel is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.

Quantitative Data for Clopidogrel Synthesis

StepReactantsReagents/CatalystsSolventYieldPurity/e.e.Reference
Amide Formation2-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, Sodium Cyanide-Water92% (for two steps)98%[2]
Racemic Clopidogrel SynthesisAmide IntermediateMethanol, Acidic Reagent---[2]
ResolutionRacemic ClopidogrelL-camphorsulfonic acidToluene>70% (overall)-[3]
Salt Formation(S)-(+)-ClopidogrelSulfuric AcidAcetone67.2%>98.7%[2]
Alternative Route Overall Yield2-chlorobenzyl cyanideVariousVarious16%-[4]

Experimental Protocol: Synthesis of (S)-(+)-Clopidogrel Bisulfate

This protocol is a generalized representation based on common synthetic routes.

  • Amide Formation: A solution of 2-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is added to an aqueous solution of sodium cyanide at 25-35 °C to form the corresponding cyano intermediate. This is then converted in situ to the amide intermediate.[2]

  • Formation of Racemic Clopidogrel: The amide intermediate is reacted with methanol in the presence of an acidic reagent to yield racemic clopidogrel.

  • Resolution: The racemic clopidogrel is resolved using L-camphorsulfonic acid in toluene. The diastereomeric salt of the (S)-enantiomer precipitates and is isolated.[3]

  • Liberation of (S)-(+)-Clopidogrel: The purified diastereomeric salt is treated with a base to liberate the free base of (S)-(+)-clopidogrel.

  • Salt Formation: The isolated (S)-(+)-clopidogrel is dissolved in acetone, and sulfuric acid is added to precipitate (S)-(+)-clopidogrel bisulfate. The product is filtered, washed, and dried.[2]

Synthesis Workflow for Clopidogrel

G cluster_0 Synthesis of Racemic Clopidogrel cluster_1 Resolution and Salt Formation 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Amide Intermediate Amide Intermediate 2-Chlorobenzaldehyde->Amide Intermediate Strecker Synthesis Tetrahydrothienopyridine Tetrahydrothienopyridine Tetrahydrothienopyridine->Amide Intermediate NaCN NaCN NaCN->Amide Intermediate Racemic Clopidogrel Racemic Clopidogrel Amide Intermediate->Racemic Clopidogrel Methanol, Acid (S)-Clopidogrel Salt (S)-Clopidogrel Salt Racemic Clopidogrel->(S)-Clopidogrel Salt Resolution L-Camphorsulfonic Acid L-Camphorsulfonic Acid L-Camphorsulfonic Acid->(S)-Clopidogrel Salt (S)-(+)-Clopidogrel (S)-(+)-Clopidogrel (S)-Clopidogrel Salt->(S)-(+)-Clopidogrel Basification Clopidogrel Bisulfate Clopidogrel Bisulfate (S)-(+)-Clopidogrel->Clopidogrel Bisulfate Salt Formation Sulfuric Acid Sulfuric Acid Sulfuric Acid->Clopidogrel Bisulfate

Synthesis of Clopidogrel from 2-Chlorobenzaldehyde.
(S)-Oxybutynin

(S)-mandelic acid is a critical precursor for the synthesis of (S)-oxybutynin, a medication used to treat overactive bladder.[1]

Quantitative Data for (S)-Oxybutynin Synthesis

StepReactantsReagents/CatalystsSolventYieldPurity/e.e.Reference
Acetalization(S)-mandelic acid, Pivaldehyde----[5]
CouplingDioxolone intermediate, Cyclohexanone----[5]
Overall Yield for (S)-9 intermediate(S)-mandelic acidVariousVarious66%>99.9%[5]
Ester Exchange and Salt FormationMethyl α-phenyl-α-cyclohexylglycolate4-(Diethylamino)-2-butynyl acetate-64%-[6]

Experimental Protocol: Synthesis of (S)-Oxybutynin

This protocol is a generalized representation of a multi-step synthesis.

  • Dioxolone Formation: (S)-mandelic acid is acetalized with pivaldehyde to form a dioxolone intermediate.[5]

  • Stereoselective Coupling: The dioxolone is deprotonated and stereoselectively coupled with cyclohexanone at low temperatures (-78 °C).[5]

  • Intermediate Processing: The resulting alcohol is subjected to dehydration, hydrolysis, and hydrogenation to yield the key intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-9), with excellent enantiomeric excess.[5]

  • Esterification: The carboxylic acid intermediate is esterified with 4-(diethylamino)-2-butyn-1-ol to yield (S)-oxybutynin.

Synthesis Workflow for (S)-Oxybutynin

G (S)-Mandelic Acid (S)-Mandelic Acid Dioxolone Dioxolone (S)-Mandelic Acid->Dioxolone Acetalization Pivaldehyde Pivaldehyde Pivaldehyde->Dioxolone Coupled Alcohol Coupled Alcohol Dioxolone->Coupled Alcohol Deprotonation & Coupling Cyclohexanone Cyclohexanone Cyclohexanone->Coupled Alcohol (S)-9 Intermediate (S)-9 Intermediate Coupled Alcohol->(S)-9 Intermediate Dehydration, Hydrolysis, Hydrogenation (S)-Oxybutynin (S)-Oxybutynin (S)-9 Intermediate->(S)-Oxybutynin Esterification 4-(Diethylamino)-2-butyn-1-ol 4-(Diethylamino)-2-butyn-1-ol 4-(Diethylamino)-2-butyn-1-ol->(S)-Oxybutynin

Synthesis of (S)-Oxybutynin from (S)-Mandelic Acid.
Pemoline

Pemoline, a central nervous system stimulant, can be synthesized from this compound.

Quantitative Data for Pemoline Synthesis

StepReactantsReagents/CatalystsSolventYieldReference
EsterificationDL-mandelic acidEthanol, Sulfuric acidEthanol-[7]
CyclizationEthyl mandelate, Guanidine-Ethanol90%[7]
Alternative CyclizationEthyl mandelate, Cyanamide-Ethanol80-90%[7]

Experimental Protocol: Synthesis of Pemoline

  • Esterification of this compound: 15.2 g (0.1 mole) of DL-mandelic acid is dissolved in 250 ml of ethanol containing 2 ml of concentrated sulfuric acid. The mixture is refluxed for 3 hours, cooled, and neutralized with sodium carbonate. The resulting ethyl mandelate is purified.[7]

  • Cyclization with Guanidine: A solution of guanidine is prepared by reacting guanidine nitrate with a base in methanol. 4.5 g (0.025 mol) of ethyl mandelate in 5 ml of ethanol is added to the boiling guanidine solution and refluxed for 30 minutes. The solution is cooled, and 50 ml of cold distilled water is added to precipitate pemoline. The product is filtered, washed, and dried.[7]

Synthesis Workflow for Pemoline

G DL-Mandelic Acid DL-Mandelic Acid Ethyl Mandelate Ethyl Mandelate DL-Mandelic Acid->Ethyl Mandelate Esterification Ethanol Ethanol Ethanol->Ethyl Mandelate Sulfuric Acid Sulfuric Acid Sulfuric Acid->Ethyl Mandelate Pemoline Pemoline Ethyl Mandelate->Pemoline Cyclization Guanidine Guanidine Guanidine->Pemoline

Synthesis of Pemoline from DL-Mandelic Acid.
Homatropine

Homatropine is an anticholinergic medication used as a cycloplegic and mydriatic in ophthalmology. It is synthesized by the esterification of this compound with tropine.

Quantitative Data for Homatropine Synthesis

StepReactantsReagents/CatalystsSolventYieldReference
EsterificationTropine, this compoundHydrochloric Acid (gas)Toluene61.5% (purified)[8]
Salt FormationHomatropineHydrobromic AcidAcetone85.2%[9]
Alternative Salt FormationHomatropineMethyl BromideAcetonitrile82%[8]

Experimental Protocol: Synthesis of Homatropine

A common method involves the direct condensation of tropine and this compound.

  • Esterification: Tropine and this compound are heated in a suitable solvent such as toluene. The water formed during the reaction is removed azeotropically.

  • Purification: The crude homatropine is purified, for example, by dissolving in a solvent like acetone and precipitating with a non-solvent like hexane.[8]

  • Salt Formation (optional): For pharmaceutical use, homatropine is often converted to a salt, such as the hydrobromide or methylbromide, by reacting with the corresponding acid in a suitable solvent.[8][9]

Synthesis Workflow for Homatropine

G This compound This compound Homatropine Homatropine This compound->Homatropine Esterification Tropine Tropine Tropine->Homatropine Homatropine Hydrobromide Homatropine Hydrobromide Homatropine->Homatropine Hydrobromide Salt Formation Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->Homatropine Hydrobromide

Synthesis of Homatropine from this compound.
Cyclandelate

Cyclandelate is a vasodilator used to treat intermittent claudication and other conditions related to poor blood circulation. It is the this compound ester of 3,3,5-trimethylcyclohexanol.

Quantitative Data for Cyclandelate Synthesis

Experimental Protocol: Synthesis of Cyclandelate

The synthesis involves the esterification of this compound with 3,3,5-trimethylcyclohexanol.

  • Esterification: this compound is reacted with 3,3,5-trimethylcyclohexanol in the presence of an acid catalyst, with removal of water to drive the reaction to completion.

  • Purification: The resulting crude cyclandelate is purified by standard methods such as distillation or crystallization.

Synthesis Workflow for Cyclandelate

G This compound This compound Cyclandelate Cyclandelate This compound->Cyclandelate Esterification 3,3,5-Trimethylcyclohexanol 3,3,5-Trimethylcyclohexanol 3,3,5-Trimethylcyclohexanol->Cyclandelate Acid Catalyst Acid Catalyst Acid Catalyst->Cyclandelate

Synthesis of Cyclandelate from this compound.

Role of this compound in Vancomycin-Related Applications

While this compound is not a direct precursor in the total synthesis of the complex glycopeptide antibiotic vancomycin, it plays a crucial role in related analytical and separation processes. Specifically, vancomycin is used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the enantioseparation of racemic compounds, including this compound.[10] This highlights the importance of chiral interactions between vancomycin and this compound enantiomers, which allows for their effective separation.

Biological Signaling Pathways of this compound-Derived APIs

The therapeutic effects of APIs derived from this compound are a result of their interaction with specific biological signaling pathways.

Clopidogrel: P2Y12 Receptor Antagonism

Clopidogrel is a prodrug that is metabolized in the liver to its active form.[11] The active metabolite irreversibly binds to the P2Y12 receptor on platelets, a G protein-coupled receptor (GPCR) for adenosine diphosphate (ADP).[12] This binding blocks ADP-mediated platelet activation and aggregation. Downstream of the P2Y12 receptor, this inhibition prevents the Gαi-mediated inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP).[13] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates vasodilator-stimulated phosphoprotein (VASP), ultimately inhibiting platelet aggregation.[13]

Signaling Pathway of Clopidogrel

G cluster_0 Platelet Activation cluster_1 Clopidogrel Action ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Binds Gαi Gαi P2Y12 Receptor->Gαi Activates Inhibition of Aggregation Inhibition of Aggregation P2Y12 Receptor->Inhibition of Aggregation Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Platelet Aggregation Platelet Aggregation cAMP->Platelet Aggregation Leads to Clopidogrel (active metabolite) Clopidogrel (active metabolite) Clopidogrel (active metabolite)->P2Y12 Receptor Irreversibly Binds & Inhibits

Clopidogrel's Inhibition of the P2Y12 Signaling Pathway.
Oxybutynin: Muscarinic Receptor Antagonism

Oxybutynin is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, in the detrusor muscle of the bladder.[14][15] By blocking these receptors, oxybutynin prevents acetylcholine from inducing involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[14]

G Acetylcholine Acetylcholine M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine->M3 Muscarinic Receptor Binds Gq/11 Gq/11 M3 Muscarinic Receptor->Gq/11 Activates Phospholipase C Phospholipase C Gq/11->Phospholipase C Activates IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Generates Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased Intracellular Ca2+ Leads to Detrusor Muscle Contraction Detrusor Muscle Contraction Increased Intracellular Ca2+->Detrusor Muscle Contraction Oxybutynin Oxybutynin Oxybutynin->M3 Muscarinic Receptor Antagonizes

Pemoline's Modulation of Dopaminergic Synaptic Transmission.
Homatropine: Cholinergic Antagonism in the Eye

Homatropine is an anticholinergic agent that blocks muscarinic acetylcholine receptors in the iris sphincter muscle and the ciliary muscle of the eye. [2]This antagonism prevents acetylcholine from causing pupillary constriction (miosis) and accommodation, leading to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia).

Signaling Pathway of Homatropine

G Acetylcholine Acetylcholine Muscarinic Receptors Muscarinic Receptors Acetylcholine->Muscarinic Receptors Binds Iris Sphincter Muscle Iris Sphincter Muscle Muscarinic Receptors->Iris Sphincter Muscle Activates Pupillary Constriction Pupillary Constriction Iris Sphincter Muscle->Pupillary Constriction Contracts Homatropine Homatropine Homatropine->Muscarinic Receptors Antagonizes

Homatropine's Antagonism of Cholinergic Signaling in the Iris.
Cyclandelate: Calcium Channel Blockade

Cyclandelate acts as a direct-acting vasodilator on vascular smooth muscle. Its mechanism is believed to involve the blockade of voltage-dependent calcium channels. By inhibiting the influx of calcium ions into smooth muscle cells, cyclandelate reduces intracellular calcium concentration, leading to muscle relaxation and vasodilation.

Signaling Pathway of Cyclandelate

G Depolarization Depolarization Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Depolarization->Voltage-gated Ca2+ Channels Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx Increased Intracellular Ca2+ Increased Intracellular Ca2+ Ca2+ Influx->Increased Intracellular Ca2+ Vascular Smooth Muscle Contraction Vascular Smooth Muscle Contraction Increased Intracellular Ca2+->Vascular Smooth Muscle Contraction Cyclandelate Cyclandelate Cyclandelate->Voltage-gated Ca2+ Channels Blocks

Cyclandelate's Blockade of Voltage-gated Calcium Channels.

Conclusion

This compound stands as a testament to the power of chiral chemistry in modern drug development. Its utility as a precursor for a diverse range of APIs underscores its importance in the pharmaceutical industry. From the intricate synthesis of antithrombotic agents to the development of treatments for overactive bladder and circulatory disorders, this compound's influence is far-reaching. The detailed understanding of the synthesis and the biological mechanisms of these this compound-derived drugs is crucial for the continued innovation and development of new and improved therapeutics. This guide provides a foundational resource for researchers and professionals in the field, aiming to facilitate further exploration and application of this versatile molecule.

References

An In-depth Technical Guide to the Structural and Functional Analysis of Enzymes in the Mandelate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mandelate pathway represents a key metabolic route in various microorganisms, particularly Pseudomonas putida, for the catabolism of aromatic compounds. The enzymes within this pathway have garnered significant interest due to their catalytic efficiencies and potential applications in biocatalysis and as targets for antimicrobial drug development. This technical guide provides a comprehensive overview of the structural and functional analysis of the core enzymes of the mandelate pathway: Mandelate Racemase (MR), (S)-Mandelate Dehydrogenase (SMDH), and Benzoylformate Decarboxylase (BFD). This document details their structural characteristics, kinetic parameters, and the experimental protocols utilized for their study, offering a valuable resource for researchers in enzymology, structural biology, and drug discovery.

Introduction to the Mandelate Pathway

The mandelate pathway is a catabolic route that enables certain bacteria, most notably Pseudomonas putida, to utilize mandelic acid as a sole carbon and energy source. The pathway converts mandelate to benzoate, which then enters the β-ketoadipate pathway for further metabolism. The initial unique steps of the pathway involve a series of enzymatic reactions catalyzed by mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase. Understanding the structure and function of these enzymes is crucial for harnessing their potential in various biotechnological applications and for the development of novel therapeutics targeting microbial metabolism.

The Core Signaling Pathway

The central part of the mandelate pathway involves the sequential conversion of (R)-mandelate to benzaldehyde. This process is initiated by the racemization of (R)-mandelate to (S)-mandelate, followed by oxidation to benzoylformate, and finally decarboxylation to benzaldehyde.

Mandelate_Pathway cluster_pathway Mandelate Pathway Core R_Mandelate (R)-Mandelate S_Mandelate (S)-Mandelate R_Mandelate->S_Mandelate Mandelate Racemase (MR) Benzoylformate Benzoylformate S_Mandelate->Benzoylformate (S)-Mandelate Dehydrogenase (SMDH) Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase (BFD)

Figure 1: Core enzymatic steps of the Mandelate Pathway.

Structural and Functional Analysis of Key Enzymes

Mandelate Racemase (MR)

Mandelate racemase (EC 5.1.2.2) catalyzes the Mg²⁺-dependent interconversion of (R)- and (S)-mandelate.[1] This enzyme is a member of the enolase superfamily.[2] The reaction proceeds via a two-base mechanism involving His297 and Lys166, which abstract a proton from (R)-mandelate and (S)-mandelate, respectively.[1]

Structural Insights: The crystal structure of mandelate racemase from Pseudomonas putida has been solved to high resolution, revealing a homooctameric assembly.[1] Each subunit contributes residues to the active site of its neighbor.[1]

PDB ID Organism Resolution (Å) Ligands
2MNRPseudomonas putida1.75Magnesium ion
1MDRPseudomonas putida2.20(S)-Atrolactate, Magnesium ion
2QDEAzoarcus sp. EbN11.93Sulfate ion
3N6HActinobacillus succinogenes2.30Magnesium ion, Sulfate ion

Table 1: Structural Data for Mandelate Racemase

(S)-Mandelate Dehydrogenase (SMDH)

(S)-Mandelate Dehydrogenase (EC 1.1.99.31) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of (S)-mandelate to benzoylformate.[3] This enzyme is a monotopic membrane protein, with a segment that interacts with the cell membrane. The proposed mechanism involves the formation of a carbanion intermediate.[3]

Structural Insights: The X-ray structure of a soluble, active mutant of (S)-mandelate dehydrogenase from Pseudomonas putida has been determined at 2.15 Å resolution.[4][5] The overall structure reveals a TIM barrel fold.[6]

PDB ID Organism Resolution (Å) Description
1H UMPseudomonas putida2.15Soluble mutant MDH-GOX2

Table 2: Structural Data for (S)-Mandelate Dehydrogenase

Kinetic Parameters:

Substrate Km (µM) kcat (s⁻¹) Reference
(S)-Mandelate160290[7]
2-Hydroxyoctanoate7500.5[7]
2-Hydroxyhexanoate49000.34[7]
2-Hydroxybutanoate-0.10[7]
3-Indolelactate-1.0[7]

Table 3: Kinetic Parameters of P. putida (S)-Mandelate Dehydrogenase

Benzoylformate Decarboxylase (BFD)

Benzoylformate decarboxylase (EC 4.1.1.7) is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde and carbon dioxide.[8] The catalytic mechanism involves the formation of a covalent adduct between ThDP and the substrate.[8]

Structural Insights: The crystal structure of benzoylformate decarboxylase from Pseudomonas putida has been determined at high resolution, revealing a tetrameric structure.[9] The active site is located at the interface between two subunits.[9]

PDB ID Organism Resolution (Å) Ligands/Mutations
1BFDPseudomonas putida1.60Calcium ion, Magnesium ion, Thiamin Diphosphate
1MCZPseudomonas putida2.80(R)-Mandelate, Calcium ion, Thiamin Diphosphate
4GM0Pseudomonas putida1.07L403N mutant
3FSJPseudomonas putida1.37Methyl Benzoylphosphonate inhibitor

Table 4: Structural Data for Benzoylformate Decarboxylase

Effects of Site-Directed Mutagenesis on P. putida BFD:

Mutation Effect on Km Effect on kcat Proposed Role of Residue Reference
S26A25-fold increaseSignificant decreaseSubstrate binding and other steps[5][10]
H70ASignificant increase>1000-fold decreaseProtonation of intermediates, aiding decarboxylation and product release[5][10]
H281ASmaller increaseSmaller decreaseProtonation of the enamine intermediate[5][10]

Table 5: Impact of Active Site Mutations on Benzoylformate Decarboxylase Activity

Experimental Protocols

General Workflow for Enzyme Analysis

The structural and functional analysis of an enzyme typically follows a standardized workflow, from gene cloning to detailed characterization.

Enzyme_Analysis_Workflow cluster_workflow Enzyme Characterization Workflow Cloning Gene Cloning and Plasmid Construction Expression Recombinant Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Mutagenesis Site-Directed Mutagenesis Purification->Mutagenesis Crystallography X-ray Crystallography Purification->Crystallography Kinetics Kinetic Parameter Determination Activity_Assay->Kinetics Mutagenesis->Expression Structure_Analysis Structure Determination and Analysis Crystallography->Structure_Analysis Functional_Analysis_Logic cluster_logic Logic of Functional Analysis Hypothesis Hypothesize Catalytic Residue (from structure or sequence alignment) Mutagenesis Site-Directed Mutagenesis (e.g., Alanine Scanning) Hypothesis->Mutagenesis Expression Expression and Purification of Mutant Enzyme Mutagenesis->Expression Characterization Biochemical and Biophysical Characterization Expression->Characterization Kinetics Kinetic Analysis (compare Km and kcat to WT) Characterization->Kinetics Structural_Study Structural Analysis (Crystallography of mutant) Characterization->Structural_Study Conclusion Conclude on the Role of the Residue Kinetics->Conclusion Structural_Study->Conclusion

References

Methodological & Application

Chiral Resolution of Racemic Mandelic Acid via Diastereomeric Salt Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral resolution of racemic mandelic acid, a critical process in the pharmaceutical and fine chemical industries. The method described herein utilizes the principle of diastereomeric salt formation, a robust and scalable technique for separating enantiomers.

Introduction

This compound, a chiral alpha-hydroxy acid, is a valuable building block in the synthesis of many active pharmaceutical ingredients. Its enantiomers often exhibit different pharmacological and toxicological profiles, making their separation essential for the development of safe and effective drugs. Diastereomeric salt formation is a classical resolution technique that relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Principle of Chiral Resolution

The fundamental principle involves the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic this compound with a chiral resolving agent. The resulting diastereomeric salts can then be separated based on their differential solubility in a suitable solvent. One diastereomer will preferentially crystallize, leaving the other in the mother liquor. Subsequent liberation of the acid from the separated diastereomeric salts yields the individual enantiomers of this compound.

Experimental Protocol: Resolution with (1R,2S)-(-)-Ephedrine

This protocol details the resolution of racemic this compound using (1R,2S)-(-)-ephedrine as the resolving agent. This method has been shown to be effective, yielding the (R)-(-)-mandelate salt which preferentially precipitates.

Materials:

  • (±)-Mandelic Acid (racemic)

  • (1R,2S)-(-)-Ephedrine

  • 95% Ethanol

  • 6 M Hydrochloric Acid (HCl)

  • tert-Butyl methyl ether (TBME) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter

Procedure:

Step 1: Formation of Diastereomeric Salts

  • In an Erlenmeyer flask, dissolve racemic this compound in 95% ethanol.

  • In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in 95% ethanol.

  • Slowly add the ephedrine solution to the this compound solution with continuous stirring at room temperature.

  • Allow the mixture to stand at room temperature. The less soluble diastereomeric salt, [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate], will begin to precipitate as colorless prisms within a few minutes.

  • To maximize crystallization, the flask can be sealed and left undisturbed for several hours.

Step 2: Isolation of the Less Soluble Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol to remove any adhering mother liquor.

  • Dry the crystals. A crude yield of approximately 80% of the (1R,2S)-(-)-ephedrine-(R)-(-)-mandelate salt can be expected.

Step 3: Recrystallization of the Diastereomeric Salt (Optional but Recommended)

  • To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature to form pure crystals.

  • Collect the recrystallized salt by vacuum filtration, wash with cold 95% ethanol, and dry. The melting point of the recrystallized salt should be approximately 168–170 °C.

Step 4: Liberation of (R)-(-)-Mandelic Acid

  • Suspend the purified diastereomeric salt in water.

  • Acidify the suspension with 6 M HCl to a pH of 1-2. This will protonate the mandelate anion and the ephedrine.

  • Extract the liberated (R)-(-)-mandelic acid into an organic solvent such as tert-butyl methyl ether (TBME). Perform the extraction multiple times to ensure complete recovery.

  • Combine the organic layers and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the enantiomerically enriched (R)-(-)-mandelic acid as a white solid.

Step 5: Recovery of (S)-(+)-Mandelic Acid (from the mother liquor)

  • The mother liquor from the initial crystallization contains the more soluble diastereomer, [(1R,2S)-(-)-ephedrine][(S)-(+)-mandelate].

  • Concentrate the mother liquor by evaporation.

  • Liberate the (S)-(+)-mandelic acid using the same acid workup procedure described in Step 4.

Step 6: Analysis of Enantiomeric Purity

  • Determine the melting point of the obtained (R)-(-)-mandelic acid. The literature melting point is 132–134 °C.

  • Measure the specific rotation using a polarimeter. The reported specific rotation for (R)-(-)-mandelic acid is around -135° (in water), which corresponds to an optical purity of approximately 85% before extensive recrystallization.

  • For more accurate determination of enantiomeric excess (ee%), chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can be employed.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the chiral resolution of this compound using (1R,2S)-(-)-ephedrine.

ParameterValueReference
Resolving Agent (1R,2S)-(-)-Ephedrine
Solvent 95% Ethanol
Yield of Diastereomeric Salt (crude) ~80%
Yield of Diastereomeric Salt (recrystallized) 52%
Melting Point of Recrystallized Salt 168–170 °C
Yield of (R)-(-)-Mandelic Acid 32%
Melting Point of (R)-(-)-Mandelic Acid 132–134 °C
Specific Rotation of (R)-(-)-Mandelic Acid -135°
Optical Purity of (R)-(-)-Mandelic Acid 85%

Experimental Workflow Diagram

The following diagram illustrates the workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemic_acid Racemic (±)-Mandelic Acid mix Mixing and Stirring racemic_acid->mix resolving_agent Chiral Resolving Agent ((1R,2S)-(-)-Ephedrine) resolving_agent->mix solvent Solvent (95% Ethanol) solvent->mix crystallization Crystallization mix->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((R)-Mandelate Salt) filtration->less_soluble Solid mother_liquor Mother Liquor (Contains (S)-Mandelate Salt) filtration->mother_liquor Liquid acid_workup_R Acid Workup (HCl) less_soluble->acid_workup_R acid_workup_S Acid Workup (HCl) mother_liquor->acid_workup_S extraction_R Solvent Extraction (TBME) acid_workup_R->extraction_R pure_R Pure (R)-(-)-Mandelic Acid extraction_R->pure_R extraction_S Solvent Extraction acid_workup_S->extraction_S pure_S Pure (S)-(+)-Mandelic Acid extraction_S->pure_S

Application of Mandelic Acid as a Chiral Resolving Agent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the synthesis of optically active compounds, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule dictates its pharmacological activity.[1][2] Mandelic acid, a readily available and inexpensive α-hydroxy carboxylic acid, serves as a versatile and highly effective chiral resolving agent.[1] Its acidic nature allows for the formation of diastereomeric salts with racemic bases, such as amines, and its chiral center at the α-position enables the resolution of racemic alcohols through the formation of diastereomeric esters.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in chiral resolution.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The most common application of this compound as a resolving agent involves the reaction of a racemic mixture (e.g., an amine) with an enantiomerically pure form of this compound (either (R)- or (S)-mandelic acid).[4][5] This acid-base reaction results in the formation of a mixture of two diastereomeric salts.[6] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4] The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the desired enantiomer of the amine can be liberated from the purified salt by treatment with a base, and the this compound resolving agent can often be recovered and reused.[1]

Application Notes

  • Choice of this compound Enantiomer: The selection of either (R)- or (S)-mandelic acid will determine which enantiomer of the racemic mixture is obtained in the crystalline salt. It is often necessary to perform small-scale screening experiments to determine which enantiomer of this compound provides the best separation for a particular substrate.

  • Solvent Selection: The choice of solvent is crucial for successful fractional crystallization. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. Common solvents include alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), and ethers, or mixtures thereof.[3][4]

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the efficiency of the resolution. A 1:1 molar ratio of the resolving agent to the target enantiomer (i.e., 0.5 equivalents of the resolving agent to 1 equivalent of the racemate) is a common starting point.[3]

  • Temperature: Temperature plays a critical role in crystallization. Slow cooling of the solution often promotes the formation of larger, purer crystals.[7][8]

  • Recrystallization: To enhance the enantiomeric purity of the resolved product, one or more recrystallizations of the diastereomeric salt may be necessary.[2]

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Amine using (S)-Mandelic Acid

This protocol describes a general procedure for the resolution of a racemic primary or secondary amine via diastereomeric salt formation with (S)-mandelic acid.

Materials:

  • Racemic amine

  • (S)-Mandelic acid

  • Suitable solvent (e.g., ethanol, ethyl acetate)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Organic extraction solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent with gentle heating.

    • In a separate flask, dissolve (S)-mandelic acid (0.5 equivalents) in the same solvent, also with gentle heating.

    • Slowly add the this compound solution to the amine solution with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. The formation of a precipitate should be observed.

    • To maximize the yield of the crystalline salt, the mixture can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • The enantiomeric excess of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or NMR spectroscopy.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in a biphasic mixture of water and an organic extraction solvent.

    • Add an aqueous base solution (e.g., 1 M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Analysis:

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the resolved amine.

    • Determine the enantiomeric excess of the final product using an appropriate analytical technique (e.g., chiral HPLC, polarimetry, or NMR spectroscopy using a chiral solvating agent).

Protocol 2: Resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol

This protocol is a specific example of the resolution of a racemic amino alcohol using both (S)- and (R)-mandelic acid sequentially to obtain both enantiomers.[3]

Materials:

  • Racemic trans-2-(N-benzyl)amino-1-cyclohexanol

  • (S)-Mandelic acid

  • (R)-Mandelic acid

  • Ethyl acetate

  • Diethyl ether

  • 1 N Aqueous NaOH solution

  • 5 N Aqueous NaOH solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Formation and Isolation of the (1R,2R)-amino alcohol-(S)-mandelic acid salt:

    • Dissolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol (82.12 g, 0.40 mol) in ethyl acetate (600 mL).

    • In a separate flask, prepare a solution of (S)-mandelic acid (30.43 g, 0.20 mol) in ethyl acetate (200 mL) and diethyl ether (100 mL).

    • Add the (S)-mandelic acid solution to the amino alcohol solution over 5 hours at room temperature.

    • Stir the mixture overnight at room temperature, followed by 5 hours at 0 °C.

    • Collect the precipitated salt by suction filtration, wash with ethyl acetate (100 mL) and then diethyl ether (2 x 100 mL).

    • Dry the solid in vacuo to afford the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.[3]

  • Liberation of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol:

    • The filtrate from the previous step is washed with 1 N aq. NaOH solution (3 x 50 mL).

    • The aqueous layer is back-extracted with diethyl ether (3 x 50 mL).

    • The combined organic phases contain the enriched (1S,2S)-amino alcohol.

    • To liberate the (1R,2R)-amino alcohol, the collected salt is treated with a base as described in the general protocol.

  • Resolution of the Enriched (1S,2S)-amino alcohol:

    • The crude (1S,2S)-amino alcohol obtained from the filtrate is dissolved in ethyl acetate (400 mL).

    • A solution of (R)-mandelic acid (30.43 g, 0.20 mol) in ethyl acetate (200 mL) and diethyl ether (100 mL) is added.

    • The mixture is stirred and cooled as before to precipitate the (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral resolution of various amines using this compound derivatives.

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (ee%)Reference
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol78-9072-85 (1st cycle), 87-95 (2nd cycle)[7]
trans-2-(N-benzyl)amino-1-cyclohexanol(S)-Mandelic AcidEthyl Acetate / Diethyl Ether74>99[3]
Halogenated Mandelic AcidsLevetiracetamAcetonitrileup to 9463[9]

Visualizing the Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using an enantiomerically pure this compound.

G racemic_amine Racemic Amine (R/S Mixture) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation mandelic_acid Enantiopure This compound (e.g., S) mandelic_acid->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(S)-Acid & (S)-Amine-(S)-Acid) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(S)-Acid) crystallization->less_soluble Precipitation mother_liquor Mother Liquor (Enriched in more soluble diastereomer) crystallization->mother_liquor Remains in Solution liberation_resolved Liberation of Free Amine (Base Treatment) less_soluble->liberation_resolved liberation_other Liberation of Free Amine (Base Treatment) mother_liquor->liberation_other resolved_amine Resolved Amine (e.g., (R)-Enantiomer) liberation_resolved->resolved_amine recovery Recovery of This compound liberation_resolved->recovery other_enantiomer Other Enantiomer (e.g., (S)-Enantiomer, enriched) liberation_other->other_enantiomer liberation_other->recovery

Caption: General workflow for chiral resolution of a racemic amine.

The logical steps involved in the diastereomeric salt resolution process are further detailed in the following diagram.

G start Start: Racemic Mixture + Chiral Resolving Agent step1 1. Form Diastereomeric Salts start->step1 step2 2. Separate Diastereomers (e.g., Crystallization) step1->step2 step3a 3a. Isolate Less Soluble Diastereomer step2->step3a step3b 3b. Collect Mother Liquor (Enriched in More Soluble Diastereomer) step2->step3b step4a 4a. Liberate Resolved Enantiomer step3a->step4a step4b 4b. Liberate Other Enantiomer step3b->step4b end_a End: Enantiomerically Enriched Product A step4a->end_a end_b End: Enantiomerically Enriched Product B step4b->end_b

Caption: Logical steps in diastereomeric salt resolution.

References

development of a high-performance liquid chromatography (HPLC) method for mandelic acid enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of a high-performance liquid chromatography (HPLC) method for the enantioseparation of mandelic acid. Enantiomerically pure this compound is a crucial chiral building block in the synthesis of many pharmaceuticals.[1] This guide outlines various approaches, including the use of chiral stationary phases (CSPs) and chiral mobile phase additives, to achieve baseline resolution of (R)- and (S)-mandelic acid. The protocols are designed to be a practical resource for researchers in analytical development and quality control.

Introduction to Chiral HPLC and this compound

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.[2] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for chiral separations.[1][3] this compound, a simple chiral carboxylic acid, and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including semisynthetic penicillins and cephalosporins.[1] Therefore, robust and reliable analytical methods for the enantioseparation of this compound are essential for quality control and drug development.

This document explores two primary strategies for the chiral separation of this compound by HPLC:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are separated on a column containing a chiral selector immobilized on the stationary phase.[4]

  • Indirect Separation using Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a conventional achiral column.[4]

Experimental Protocols

Method 1: Chiral Stationary Phase (CSP) - Polysaccharide-Based

This protocol details the use of a commercially available polysaccharide-based CSP, CHIRALPAK® IC, for the enantioseparation of this compound and its derivatives.[1]

Instrumentation:

  • HPLC system with a quaternary pump, UV detector, column oven, and autosampler (e.g., Agilent 1100 series or equivalent).[1]

  • Data acquisition and processing software (e.g., HP Chemstation).[1]

Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm[1]
Injection Volume 10 µL[1]

Sample Preparation:

  • Prepare a stock solution of racemic this compound in ethanol at a concentration of 1 mg/mL.[1]

  • Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[5] Key parameters include:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between the two enantiomer peaks
Tailing Factor (T) 0.8 - 1.5 for both peaks
Repeatability (RSD%) ≤ 2.0% for peak area and retention time (n=6 injections)
Method 2: Chiral Stationary Phase (CSP) - Molecularly Imprinted Polymer (MIP)

This protocol describes the use of a molecularly imprinted polymer (MIP) as a chiral stationary phase. MIPs are synthetic polymers with specific recognition sites for a template molecule, in this case, one of the this compound enantiomers.[6][7]

Instrumentation:

  • Standard HPLC system with UV detection.

Chromatographic Conditions:

ParameterCondition
Column Custom-packed column with (R)- or (S)-mandelic acid imprinted polymer (25-44 µm particles)[6][7]
Mobile Phase Acetonitrile / Acetic Acid (e.g., 95:5, v/v)[8]
Flow Rate 0.5 mL/min[6][7]
Column Temperature 25 °C[6][7]
Detection Wavelength 225 nm[6][7]
Injection Volume 10 µL[6][7]

Sample Preparation:

  • Dissolve racemic this compound in the mobile phase to a desired concentration.

  • Filter the solution through a 0.45 µm filter prior to injection.

Method 3: Chiral Mobile Phase Additive (CMPA) with a C18 Column

This protocol utilizes a common reversed-phase C18 column with a chiral additive in the mobile phase to achieve enantioseparation.[9]

Instrumentation:

  • Standard HPLC system with UV detection.

Chromatographic Conditions:

ParameterCondition
Column Shimpack CLC-ODS (150 x 4.6 mm, 5 µm) or equivalent C18 column[9]
Mobile Phase Acetonitrile / 0.1 M Phosphate Buffer (pH 2.68) containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 5:95, v/v)[9][10]
Flow Rate 0.6 mL/min[9]
Column Temperature 25 °C[9]
Detection Wavelength 220 nm[9]
Injection Volume 20 µL[9]

Sample Preparation:

  • Dissolve racemic this compound in the mobile phase.

  • Ensure the sample is filtered through a 0.45 µm filter before injection.

Data Presentation and Comparison

The following tables summarize typical quantitative data obtained from the different HPLC methods for this compound enantioseparation.

Table 1: Comparison of Chromatographic Parameters for Different Chiral Separation Methods

MethodStationary PhaseMobile Phase(R)-Mandelic Acid Retention Time (min)(S)-Mandelic Acid Retention Time (min)Resolution (Rs)Separation Factor (α)
CSP (Polysaccharide) CHIRALPAK® ICn-Hexane/Isopropanol/TFA~10.2~12.52.21[1]1.28
CSP (MIP) (+)-Mandelic Acid Imprinted PolymerAcetonitrile/Buffer23.1435.69>2.02.33 - 2.86[7]
CMPA (Cyclodextrin) C18 (ODS)ACN/Phosphate Buffer + HP-β-CD~15.8~17.2>1.5~1.1

Note: Retention times and resolution are approximate and can vary based on specific instrument conditions and column age.

Method Development and Optimization Workflow

The development of a robust chiral HPLC method often involves a systematic approach to optimize separation parameters.

HPLC_Method_Development start Define Analytical Target Profile (ATP) screening Screen Chiral Stationary Phases (CSPs) and Mobile Phases start->screening optimization Optimize Critical Parameters (Mobile Phase Composition, pH, Temperature) screening->optimization Select promising conditions optimization->screening Re-screen if optimization fails system_suitability Define and Test System Suitability Criteria optimization->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation If criteria are met end Final Method Implementation validation->end

Caption: Workflow for HPLC method development and optimization.

Key Parameter Relationships in Method Optimization

Understanding the interplay between different chromatographic parameters is crucial for successful method development.

Optimization_Parameters mobile_phase Mobile Phase Composition retention Retention Time mobile_phase->retention affects selectivity Selectivity (α) mobile_phase->selectivity affects resolution Resolution retention->resolution influences selectivity->resolution influences temperature Column Temperature temperature->retention affects temperature->selectivity affects

Caption: Interrelationship of key parameters in HPLC optimization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition or stationary phase.Screen different CSPs and mobile phase modifiers. Adjust the percentage of the organic modifier or the additive concentration.
Peak Tailing Active sites on the stationary phase; sample overload.Add a mobile phase additive like TFA for acidic compounds. Reduce sample concentration.
Variable Retention Times Inconsistent mobile phase preparation; temperature fluctuations; column degradation.Prepare fresh mobile phase daily and degas thoroughly. Use a column oven for temperature control. Replace the column if performance degrades.
No Separation Incorrect chiral selector for the analyte.Screen a diverse set of chiral stationary phases (e.g., polysaccharide-based, protein-based, Pirkle-type).

Conclusion

The enantioseparation of this compound can be successfully achieved using various HPLC techniques. The choice of method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation. For routine quality control, a validated method using a polysaccharide-based chiral stationary phase often provides a robust and reliable solution. For more challenging separations or research applications, molecularly imprinted polymers or chiral mobile phase additives can be effective alternatives. Careful method development and system suitability testing are paramount to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Synthesis of Polymandelide (PMA) via Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymandelide (PMA), an aryl analogue of the well-known biodegradable polymer polylactide (PLA), has garnered significant interest for its polystyrene-like properties combined with biodegradability.[1][2][3] These characteristics make it a promising candidate for a range of applications, including biomedical devices, drug delivery systems, and high-performance biodegradable plastics.[2][4][5] PMA is synthesized through the ring-opening polymerization (ROP) of mandelide, the cyclic dimer of mandelic acid.[1][2][3] This document provides detailed protocols for the synthesis of PMA via ROP, covering monomer preparation, polymerization procedures, and polymer purification and characterization.

Data Summary

The following table summarizes key quantitative data from representative polymandelide synthesis experiments.

ParameterMelt PolymerizationSlurry Polymerization in Acetonitrile
Monomer rac-mandelide / meso-mandelide mixturerac-mandelide / meso-mandelide mixture
Catalyst Tin(II) 2-ethylhexanoate (Sn(Oct)₂)Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
Initiator Residual water/impurities or added alcoholNot specified, likely residual impurities
Monomer:Catalyst Ratio Not explicitly stated, but catalyst is used in small quantitiesNot explicitly stated, but catalyst is used in small quantities
Temperature (°C) >15070
Reaction Time Varies, can be several hoursVaries, can be several hours
Conversion (%) >90High, with first-order kinetics
Number-Average Molecular Weight (Mₙ, g/mol ) 16,000 - 68,000Generally lower than melt polymerization
Polydispersity Index (PDI) 1.33 - 1.63<1.2
Glass Transition Temperature (T₉, °C) 95 - 100Not specified
Appearance Glassy, amorphous solidPowder

Experimental Protocols

Synthesis of Mandelide Monomer

The synthesis of the mandelide monomer is a prerequisite for the ring-opening polymerization. Both rac- and meso-diastereomers of mandelide can be synthesized from this compound.

Materials:

  • Racemic this compound

  • p-Toluenesulfonic acid (catalyst)

  • Mixed xylenes (solvent)

  • Dean-Stark trap

  • Standard glassware for reflux

Procedure:

  • Dissolve racemic this compound (e.g., 6.03 g, 39.7 mmol) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.20 g, 1.2 mmol) in mixed xylenes (e.g., 600 mL) in a round-bottom flask equipped with a Dean-Stark trap and condenser.[1]

  • Reflux the solution for approximately 3 days, continuously removing water via the Dean-Stark trap.[1]

  • Monitor the reaction conversion by ¹H NMR and by the amount of water collected in the trap. The yield of the cyclized product typically reaches a maximum at around 3 days.[1]

  • Allow the solution to cool to room temperature. The rac-mandelide will precipitate from the solution.[1]

  • Collect the precipitated rac-mandelide by filtration.

  • The meso-mandelide can be recovered from the filtrate by evaporating the solvent and purifying the residue.

Ring-Opening Polymerization of Mandelide

Polymandelide can be synthesized via several methods, including melt polymerization and heterogeneous slurry polymerization.

This method is effective for producing high molecular weight PMA.

Materials:

  • rac-/meso-mandelide mixture

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst

  • Schlenk flask or similar reaction vessel suitable for high temperatures and inert atmosphere

  • High-vacuum line

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Place the desired amount of the mandelide monomer mixture into a dry Schlenk flask.

  • Add a catalytic amount of Sn(Oct)₂.

  • Evacuate the flask under high vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Heat the flask to a temperature above 150 °C to melt the monomer and initiate polymerization.[1][6]

  • Continue heating for the desired reaction time. The viscosity of the mixture will increase as the polymerization proceeds.

  • After the desired time, cool the reaction vessel to room temperature to quench the polymerization. The resulting solid is the crude polymandelide.

This method can yield PMA with a lower polydispersity index.[1][2]

Materials:

  • rac-/meso-mandelide mixture

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst

  • Anhydrous acetonitrile

  • Schlenk flask or similar reaction vessel

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Add the mandelide monomer mixture and a catalytic amount of Sn(Oct)₂ to a dry Schlenk flask.

  • Add anhydrous acetonitrile to create a heterogeneous slurry.

  • Seal the flask and purge with an inert gas.

  • Heat the slurry to 70 °C with stirring.[1][2]

  • Maintain the reaction at this temperature for the desired duration. The reaction follows first-order kinetics.[1][2]

  • After the reaction is complete, cool the flask to room temperature.

  • The polymer can be isolated by precipitation and subsequent purification.

Purification of Polymandelide

Purification is necessary to remove unreacted monomer and catalyst residues.

Materials:

  • Crude polymandelide

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Filtration apparatus

Procedure:

  • Dissolve the crude polymandelide in a minimal amount of dichloromethane. The insoluble portion, which is primarily rac-mandelide, can be removed by filtration.[1]

  • Concentrate the polymer solution to approximately 10 wt%.[1]

  • Add the concentrated polymer solution dropwise to a stirring solution of cold methanol to precipitate the polymer.[1]

  • Collect the precipitated polymandelide by filtration.

  • Wash the polymer with fresh methanol.

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Characterization of Polymandelide

The synthesized PMA should be characterized to determine its molecular weight, polydispersity, and thermal properties.

  • ¹H NMR: Used to confirm the chemical structure of the polymer and to determine the conversion of monomer to polymer by integrating the methine proton signals of the monomer and polymer.[1]

  • Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (T₉) of the amorphous polymer. The T₉ of PMA is typically around 100 °C for high molecular weight samples.[1][6]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Polymandelide is generally stable up to around 300 °C under a nitrogen atmosphere.[1][6]

Visualized Experimental Workflow

G cluster_0 Monomer Synthesis cluster_1 Ring-Opening Polymerization (Melt) cluster_2 Purification cluster_3 Characterization MandelicAcid This compound Reflux Reflux with Dean-Stark Trap (3 days) MandelicAcid->Reflux Catalyst_PTSA p-Toluenesulfonic Acid Catalyst_PTSA->Reflux Xylenes Xylenes Xylenes->Reflux Cooling Cool to RT Reflux->Cooling Filtration1 Filtration Cooling->Filtration1 rac_Mandelide rac-Mandelide Filtration1->rac_Mandelide Mandelide Mandelide Monomer MeltPoly Melt Polymerization (>150°C, inert atm.) Mandelide->MeltPoly Catalyst_SnOct2 Sn(Oct)₂ Catalyst_SnOct2->MeltPoly CrudePMA Crude Polymandelide MeltPoly->CrudePMA Dissolve Dissolve in CH₂Cl₂ CrudePMA->Dissolve FilterMonomer Filter undissolved monomer Dissolve->FilterMonomer Precipitate Precipitate in cold Methanol FilterMonomer->Precipitate FilterPolymer Filter Polymer Precipitate->FilterPolymer Dry Dry under vacuum FilterPolymer->Dry PurePMA Pure Polymandelide Dry->PurePMA NMR ¹H NMR PurePMA->NMR GPC GPC PurePMA->GPC DSC DSC PurePMA->DSC TGA TGA PurePMA->TGA

Caption: Workflow for the synthesis of polymandelide.

References

Application Notes and Protocols for the Biocatalytic Production of Optically Pure Mandelic Acid Using Immobilized Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic production of optically pure (R)- and (S)-mandelic acid utilizing immobilized enzymes. Mandelic acid is a crucial chiral building block in the pharmaceutical industry.[1] Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, which often involves harsh conditions and the use of toxic reagents like cyanide.[2][3] The use of immobilized enzymes enhances catalyst stability and reusability, making the process more economically viable for industrial applications.[4][5]

The primary focus of these notes is on the use of nitrilases for the enantioselective hydrolysis of mandelonitrile to produce (R)-mandelic acid and a bienzymatic system for the synthesis of (S)-mandelic acid.

Biocatalytic Production of (R)-Mandelic Acid using Immobilized Nitrilase

(R)-(-)-Mandelic acid is a valuable intermediate for pharmaceuticals and a resolving agent in chiral separations.[6] A highly efficient method for its production is the enantioselective hydrolysis of (R,S)-mandelonitrile catalyzed by an immobilized nitrilase.[6]

cluster_0 Upstream Processing cluster_1 Immobilization cluster_2 Biocatalysis cluster_3 Downstream Processing & Analysis Recombinant E. coli Culture Recombinant E. coli Culture Cell Harvesting Cell Harvesting Recombinant E. coli Culture->Cell Harvesting Immobilization of E. coli Cells Immobilization of E. coli Cells Cell Harvesting->Immobilization of E. coli Cells Enantioselective Hydrolysis Enantioselective Hydrolysis Immobilization of E. coli Cells->Enantioselective Hydrolysis Product Recovery Product Recovery Enantioselective Hydrolysis->Product Recovery (R,S)-Mandelonitrile (R,S)-Mandelonitrile (R,S)-Mandelonitrile->Enantioselective Hydrolysis Analysis (HPLC, NMR) Analysis (HPLC, NMR) Product Recovery->Analysis (HPLC, NMR) (R)-Mandelic Acid (R)-Mandelic Acid Analysis (HPLC, NMR)->(R)-Mandelic Acid

Caption: Workflow for (R)-Mandelic Acid Production.

Protocol 1: Immobilization of Recombinant E. coli Cells Harboring Nitrilase

This protocol describes the immobilization of recombinant E. coli cells expressing nitrilase from Alcaligenes faecalis using cross-linking with diatomite, glutaraldehyde (GA), and polyethyleneimine (PEI).[6]

Materials:

  • Recombinant E. coli cells expressing nitrilase

  • Diatomite

  • Glutaraldehyde (GA) solution

  • Polyethyleneimine (PEI) solution

  • Phosphate buffer

Procedure:

  • Harvest recombinant E. coli cells from the culture broth by centrifugation.

  • Wash the cell pellet with phosphate buffer.

  • Resuspend the cells in phosphate buffer.

  • Add diatomite to the cell suspension and mix thoroughly.

  • Add PEI solution to the mixture and stir.

  • Slowly add GA solution while stirring to initiate cross-linking.

  • Continue stirring for a specified time at a controlled temperature.

  • Collect the immobilized cells by filtration or centrifugation.

  • Wash the immobilized cells extensively with buffer to remove unreacted reagents.

Protocol 2: Biocatalytic Synthesis of (R)-Mandelic Acid

This protocol outlines the batch production of (R)-mandelic acid using the immobilized recombinant E. coli cells.

Materials:

  • Immobilized recombinant E. coli cells

  • (R,S)-Mandelonitrile

  • Reaction buffer (e.g., water or a suitable buffer system)

Procedure:

  • Suspend the immobilized cells in the reaction buffer in a reaction vessel.

  • Add (R,S)-mandelonitrile to the desired concentration. For example, a concentration of 100 mM can be used for recyclability studies.[7]

  • Maintain the reaction at a controlled temperature (e.g., 40°C) and pH (e.g., pH 8.0) with constant stirring.[7]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for the formation of (R)-mandelic acid and the consumption of (R,S)-mandelonitrile using techniques like HPLC.

  • Upon completion of the reaction, separate the immobilized biocatalyst from the reaction mixture by filtration or centrifugation for reuse.

  • Isolate and purify the (R)-mandelic acid from the reaction supernatant.

Table 1: Performance of Immobilized Recombinant E. coli Cells Expressing Nitrilase for (R)-Mandelic Acid Production

ParameterValueReference
Immobilization Method Cross-linking with diatomite/GA/PEI[6]
Relative Activity 135.95% (compared to free cells)[6]
Operational Stability No significant activity loss after 28 cycles[6]
Storage Stability ~52% relative activity after 30 days at 4°C[6]
Product Titer 1.88 M (R)-Mandelic Acid[6]
Immobilization Method Cross-linking with tris(hydroxymethyl)phosphine (THP)[7]
Optimal pH 8.0[7]
Optimal Temperature 55°C[7]
Half-life at 50°C 163 hours[7]
Productivity 1307 g L⁻¹ day⁻¹[7]
Recyclability Retained 64% of relative activity after 60 batches[7]

Biocatalytic Production of (S)-Mandelic Acid using a Bienzymatic Cascade

(S)-Mandelic acid is another valuable chiral intermediate. Its synthesis can be achieved through a bienzymatic cascade involving a hydroxynitrile lyase (HNL) and a nitrilase.[2]

Benzaldehyde Benzaldehyde Step1 (S)-Hydroxynitrile Lyase ((S)-HNL) Benzaldehyde->Step1 Cyanide Source Cyanide Source Cyanide Source->Step1 (S)-Mandelonitrile (S)-Mandelonitrile Step1->(S)-Mandelonitrile Step2 Nitrilase (S)-Mandelonitrile->Step2 (S)-Mandelic Acid (S)-Mandelic Acid Step2->(S)-Mandelic Acid

Caption: Bienzymatic cascade for (S)-mandelic acid synthesis.

Protocol 3: Preparation of Cross-Linked Enzyme Aggregates (CLEAs) of HNL and Nitrilase

This protocol describes the co-immobilization of (S)-hydroxynitrile lyase and nitrilase as combi-CLEAs.[2]

Materials:

  • (S)-Hydroxynitrile lyase (e.g., from Manihot esculenta) solution

  • Nitrilase (e.g., from Pseudomonas fluorescens) solution

  • Bovine Serum Albumin (BSA)

  • Precipitant (e.g., ammonium sulfate)

  • Cross-linker (e.g., glutaraldehyde)

  • Buffer solution

Procedure:

  • Mix the solutions of (S)-HNL and nitrilase in an empirically determined optimal ratio.

  • Add a proteic feeder like BSA to the enzyme solution.

  • Precipitate the enzymes by adding a suitable precipitant (e.g., ammonium sulfate).

  • Cross-link the precipitated enzymes by the dropwise addition of glutaraldehyde solution while gently stirring.

  • Continue the stirring for several hours at a low temperature (e.g., 4°C).

  • Collect the combi-CLEAs by centrifugation.

  • Wash the CLEAs multiple times with buffer to remove any unreacted reagents.

Protocol 4: Synthesis of (S)-Mandelic Acid using Combi-CLEAs

Materials:

  • Combi-CLEAs of (S)-HNL and nitrilase

  • Benzaldehyde

  • Potassium cyanide (KCN) solution (Caution: Highly toxic)

  • Sodium citrate buffer (e.g., pH 5.2)

  • Organic solvent (e.g., MTBE) for a biphasic system (optional)

Procedure:

  • Suspend the prepared combi-CLEAs in a sodium citrate buffer in a reaction vessel.

  • Add benzaldehyde to the reaction mixture. A biphasic system with an organic solvent like MTBE can be employed to serve as a reservoir for benzaldehyde and avoid substrate inhibition.

  • Initiate the reaction by adding a solution of KCN. This step must be performed in a well-ventilated fume hood due to the high toxicity of cyanide.

  • Maintain the reaction at a controlled temperature (e.g., 25-30°C) with constant stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals for analysis.

Analysis of Optically Pure this compound

Accurate determination of the enantiomeric excess (ee) is crucial.[8]

This protocol uses (S)-mandelic acid as a chiral solvating agent to determine the ee of a chiral amine, but the principle can be adapted for determining the ee of this compound itself by derivatization.[8] A more direct approach for this compound is chiral HPLC.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral derivatizing agent (e.g., a chiral amine or alcohol) for this compound

  • NMR tube

Procedure:

  • Dissolve a known amount of the this compound sample in a deuterated solvent in an NMR tube.

  • Add a chiral derivatizing agent to form diastereomeric esters or amides.

  • Acquire a ¹H NMR spectrum of the sample.

  • The different enantiomers of this compound will form diastereomers with the chiral derivatizing agent, leading to distinct signals in the NMR spectrum.

  • The enantiomeric excess can be calculated from the integration of these distinct signals.

Chiral High-Performance Liquid Chromatography (HPLC) is a standard and highly accurate method for determining enantiomeric purity.[9][10]

General Procedure:

  • Prepare a standard solution of the this compound sample in a suitable solvent.

  • Use a chiral stationary phase column specifically designed for the separation of this compound enantiomers.

  • Develop a suitable mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid).

  • Inject the sample into the HPLC system.

  • The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Calculate the enantiomeric excess from the peak areas of the two enantiomers.

Table 2: Performance of Various Immobilized Enzyme Systems for this compound Production

Enzyme(s)Immobilization Support/MethodSubstrateProductYieldEnantiomeric Excess (ee)Reference
NitrilaseD155 resin modified by L-lysineMandelonitrile(R)-Mandelic Acid53.42 ± 0.63%>99%[11]
(S)-Mandelate Dehydrogenase (SMDH) and LaccaseChitosanRacemic this compound(R)-Mandelic Acid->99%[12]
Saccharomyces cerevisiae cellsGlobular chitosanPhenylglyoxylic acid(R)-Mandelic Acid62%98%[13]
Candida antarctica lipase B-Racemic mandelate estersSingle-enantiomer this compound->98%[1][5]

This document is intended for informational purposes only and should be used by qualified professionals. All experiments, especially those involving hazardous materials like cyanide, should be conducted with appropriate safety precautions in a suitable laboratory setting.

References

Application Notes and Protocols for the Synthesis and Preservative Action Evaluation of Mandelic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of mandelic acid esters and the evaluation of their efficacy as preservative agents. Detailed protocols for common synthetic methods and standardized antimicrobial testing are included to guide researchers in the lab. This compound, an alpha-hydroxy acid (AHA), and its derivatives are known for their antimicrobial properties, making them valuable candidates for preservation in pharmaceutical and cosmetic formulations.[1][2] The lipophilicity of this compound esters can be tailored by altering the ester group, which may enhance their ability to penetrate microbial cell membranes and exhibit greater antimicrobial activity compared to the parent acid.[1][2]

Section 1: Synthesis of this compound Esters

Application Note: The synthesis of this compound esters can be achieved through several routes, including classical chemical methods like Fischer-Speier esterification, as well as enzymatic and organocatalytic approaches that offer high selectivity and milder reaction conditions.[3][4][5]

  • Chemical Synthesis: Direct esterification of this compound with an alcohol in the presence of an acid catalyst is a common and straightforward method. Another approach involves the acylation of hydroxybenzoic acid esters with mandelic chloride.[6] For industrial-scale synthesis, processes starting from mandelonitriles (benzaldehyde cyanohydrins) have been developed.[7]

  • Enzymatic Synthesis: Biocatalytic methods are gaining traction due to their high efficiency and enantioselectivity, which is crucial as the biological activity of chiral molecules can differ between enantiomers.[5] For instance, yeast cells, such as Saccharomyces cerevisiae, can be used for the asymmetric reduction of methyl benzoylformate to produce (R)-(-)-mandelic acid methyl ester with high conversion and enantiomeric excess.[8][9] Lipases are also employed for the kinetic resolution of racemic this compound esters.[5][10]

  • Organocatalytic Synthesis: Asymmetric organocatalysis provides a metal-free alternative for producing optically active this compound esters from commercially available aldehydes.[3][4]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data from various synthetic approaches to this compound esters.

Synthesis MethodSubstrateProductCatalyst/EnzymeYield/ConversionEnantiomeric Excess (ee)Reference
BiotransformationMethyl Benzoylformate(R)-(-)-Mandelic Acid Methyl EsterSaccharomyces cerevisiae 2199.4% Conversion99.9%[8][9]
OrganocatalysisBenzaldehyde(R)-Methyl Mandelateepi-Quinine-derived urea74% Overall Yield88%[4]
Chemical SynthesisMandelonitrilesThis compound EstersHydrogen Chloride~70%Not specified (racemic)[7]
Experimental Protocol 1: Chemical Synthesis via Fischer-Speier Esterification

This protocol describes the synthesis of methyl mandelate from this compound and methanol using sulfuric acid as a catalyst.

Materials:

  • DL-Mandelic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Sodium Sulfate (anhydrous)

  • Diethyl Ether

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of DL-mandelic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid dropwise to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl mandelate.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if required.

Visualization: Workflow for Chemical Synthesis of this compound Ester

G Workflow for Fischer-Speier Esterification cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to RT reflux->cool evap Evaporate Methanol cool->evap extract Extract with Diethyl Ether evap->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry final_evap Evaporate Ether dry->final_evap product Methyl Mandelate final_evap->product

Caption: Workflow diagram for the synthesis of methyl mandelate.

Section 2: Evaluation of Preservative Action

Application Note: The effectiveness of a preservative system is critical for ensuring the safety and stability of pharmaceutical and cosmetic products throughout their shelf life.[11][12][13] Two primary methods are used to evaluate the preservative action of this compound esters: the Preservative Efficacy Test (PET), also known as a challenge test, and the determination of the Minimum Inhibitory Concentration (MIC).

  • Preservative Efficacy Test (Challenge Test): This is the gold standard for evaluating preservative effectiveness in a final product formulation.[14][15] The test involves deliberately inoculating the product with a specified number of selected microorganisms and then monitoring the microbial population at various time intervals (e.g., 7, 14, and 28 days).[11][14] The preservative system is deemed effective if it reduces the microbial count to a predefined level within a specific timeframe, according to standards like USP <51> or ISO 11930.[11][14][16]

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] This method is useful for screening the intrinsic antimicrobial activity of new compounds like this compound esters against a panel of relevant bacteria and fungi.[18] The broth microdilution method is a common, quantitative technique for determining MIC values.[17][19]

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize quantitative data on the preservative action of this compound and its derivatives.

Table 1: Minimum Inhibitory/Bactericidal Concentrations (MIC/MBC)

CompoundMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
This compoundMethicillin-Sensitive S. aureus (MSSA)2020[20]
This compoundMethicillin-Resistant S. aureus (MRSA)4040[20]
This compoundClinical MRSA Isolates (MIC90/MBC90)4080[20]

Note: MIC90/MBC90 refers to the concentration required to inhibit/kill 90% of the tested isolates.

Table 2: Preservative Efficacy in Ointment Formulation [19]

PreservativeMicroorganismInoculum (CFU/g)Day 2 (CFU/g)Day 7 (CFU/g)Day 14 (CFU/g)
Oxi-acetyl this compoundS. aureus10⁵-10⁶000
Oxi-acetyl this compoundP. aeruginosa10⁵-10⁶000
Oxi-acetyl this compoundC. albicans10⁵-10⁶<10<10<10
Oxi-propionyl this compoundS. aureus10⁵-10⁶000
Oxi-propionyl this compoundP. aeruginosa10⁵-10⁶000
Oxi-propionyl this compoundC. albicans10⁵-10⁶<100<10<10
No Preservative (Control)All strains10⁵-10⁶>10⁶>10⁶>10⁶
Experimental Protocol 2: Preservative Efficacy Test (Challenge Test) - USP <51> Method

This protocol outlines the general procedure for a challenge test to evaluate the effectiveness of a preservative system in a cosmetic or pharmaceutical product.

Materials:

  • Test product containing the this compound ester preservative.

  • Standard challenge microorganisms (ATCC strains):

    • Staphylococcus aureus (e.g., ATCC 6538)

    • Pseudomonas aeruginosa (e.g., ATCC 9027)

    • Escherichia coli (e.g., ATCC 8739)

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus brasiliensis (e.g., ATCC 16404)

  • Sterile containers for the product.

  • Appropriate microbial growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Sterile saline or buffer solution.

  • Neutralizing broth (to inactivate the preservative during plating).

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Product Inoculation: Divide the test product into five separate sterile containers. Inoculate each container with one of the five test microorganisms to achieve a final concentration between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL of the product.

  • Incubation: Store the inoculated containers at a specified temperature, typically 20-25°C, for 28 days.[21]

  • Sampling and Plating: At specified intervals (e.g., Day 0, 7, 14, and 28), remove a 1g or 1mL aliquot from each container.

  • Neutralization and Dilution: Serially dilute the aliquot in a validated neutralizing broth to inactivate the preservative.

  • Enumeration: Plate the dilutions onto appropriate agar media. Incubate the plates under suitable conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi).

  • Data Analysis: Count the number of colonies on the plates to determine the concentration of viable microorganisms (CFU/g or mL) at each time point.

  • Evaluation: Compare the results to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, EP). The criteria are typically expressed as the required log reduction in microbial count from the initial inoculum level.

Visualization: Workflow for Preservative Efficacy Test (PET)

G Workflow for Preservative Efficacy Test (Challenge Test) cluster_sampling Sampling Intervals prep_inoculum Prepare Standardized Microbial Inocula (1x10⁸ CFU/mL) inoculate Inoculate Product Samples with Microbes (Final: 10⁵-10⁶ CFU/mL) prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate day0 Day 0 incubate->day0 day7 Day 7 plate Sample, Neutralize, and Plate Dilutions day0->plate day14 Day 14 day7->plate day28 Day 28 day14->plate day28->plate count Incubate Plates & Enumerate Colonies plate->count analyze Calculate Log Reduction and Compare to Criteria count->analyze

Caption: Workflow for the Preservative Efficacy (Challenge) Test.

Experimental Protocol 3: MIC Determination by Broth Microdilution

This protocol describes how to determine the MIC of a this compound ester using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound ester test compound.

  • 96-well microtiter plates (sterile).

  • Test microorganisms (bacterial or fungal strains).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile DMSO or other suitable solvent for the test compound.

  • Multichannel pipette.

  • Incubator.

  • Microplate reader (optional, for quantitative analysis).

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound ester in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound.

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first column of wells.

    • Mix and transfer 100 µL from the first column to the second, and repeat across the plate to create a concentration gradient. Discard the final 100 µL from the last column.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the microbial inoculum to each well (except for a sterility control well). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density.

Visualization: Workflow for MIC Determination

G Workflow for MIC Determination (Broth Microdilution) prep_plate Dispense Broth into 96-Well Plate serial_dilute Perform 2-Fold Serial Dilution of this compound Ester prep_plate->serial_dilute inoculate_wells Inoculate Wells with Microorganism serial_dilute->inoculate_wells prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_wells incubate Incubate Plate (e.g., 24h at 37°C) inoculate_wells->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration.

References

Application Notes and Protocols: Mandelic Acid as an Organocatalyst in Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of organic synthesis, providing a powerful method for the formation of C-N bonds to produce secondary and tertiary amines. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and other functional materials.[1][2] Traditionally, this transformation has often relied on metal catalysts or harsh reducing agents. The development of organocatalysis has ushered in a new era of greener, more sustainable chemical synthesis.[3] Mandelic acid, a readily available, inexpensive, and environmentally benign α-hydroxy acid, has emerged as an effective Brønsted acid organocatalyst for direct reductive amination reactions.[3][4]

These application notes provide a detailed overview and experimental protocols for the use of this compound in the one-pot reductive amination of aldehydes with primary amines, utilizing a Hantzsch ester as a mild, biomimetic reducing agent.[3]

Principle of the Reaction

The this compound-catalyzed reductive amination proceeds via a one-pot, three-component reaction. The reaction is initiated by the activation of the aldehyde carbonyl group by the Brønsted acid catalyst, this compound. This facilitates the nucleophilic attack of the primary amine to form a hemiaminal intermediate. Subsequent dehydration, also promoted by the acid catalyst, yields an imine intermediate. The Hantzsch ester then acts as a hydride donor to reduce the imine to the final secondary amine product, regenerating the catalyst in the process.[1][5] This direct reductive amination approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.[1]

Experimental Workflow

The overall experimental workflow for the this compound-catalyzed reductive amination is straightforward and can be performed using standard laboratory techniques.

G cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification A Combine aldehyde (1.0 mmol), primary amine (1.0 mmol), and Hantzsch ester (1.1 mmol) in THF (10 mL) B Add this compound (15 mol%) A->B Catalyst Addition C Stir at room temperature for 10 hours B->C Reaction Incubation D Monitor reaction completion by TLC C->D Monitoring E Wash with NaHCO3 and brine D->E Aqueous Wash F Dry over anhydrous Na2SO4 E->F Drying G Evaporate solvent under reduced pressure F->G Solvent Removal H Purify by column chromatography (if necessary) G->H Purification

Caption: General workflow for this compound-catalyzed reductive amination.

Proposed Catalytic Cycle

The catalytic cycle of this compound in this reductive amination involves the protonation of the aldehyde, facilitating imine formation, followed by reduction and catalyst regeneration.

G Catalyst This compound (Catalyst) Protonated_Aldehyde Protonated Aldehyde Catalyst->Protonated_Aldehyde Protonation Aldehyde Aldehyde (R1-CHO) Aldehyde->Protonated_Aldehyde Amine Primary Amine (R2-NH2) Hemiaminal Hemiaminal Amine->Hemiaminal Nucleophilic Attack Protonated_Aldehyde->Hemiaminal Imine Imine (R1-CH=N-R2) Hemiaminal->Imine - H2O Product Secondary Amine (Product) Imine->Product Hantzsch_Ester Hantzsch Ester (Hydride Source) Hantzsch_Ester->Product Hydride Transfer Regenerated_Catalyst This compound (Regenerated) Product->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Catalytic Cycle

Caption: Proposed catalytic cycle for this compound in reductive amination.

Experimental Protocols

Materials:

  • Aldehydes (analytical grade)

  • Primary amines (analytical grade)

  • This compound (analytical grade)

  • Hantzsch dihydropyridine ester (can be synthesized or purchased)

  • Tetrahydrofuran (THF), freshly distilled

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

General Procedure for the Reductive Amination of Aldehydes:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the primary amine (1.0 mmol), and the Hantzsch dihydropyridine ester (1.1 mmol).[3]

  • Add 10 mL of THF to the flask to dissolve the reactants.[3]

  • Add this compound (15 mol %, 0.15 mmol) to the reaction mixture.[3]

  • Stir the resulting mixture at room temperature for 10 hours.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by washing with a saturated solution of NaHCO3, followed by a brine wash, and finally with water.[3]

  • Dry the organic layer over anhydrous Na2SO4.[3]

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes the yields of various secondary amines synthesized using the this compound-catalyzed reductive amination protocol.[3]

EntryAldehydeAmineProductYield (%)
1Benzaldehydep-ToluidineN-Benzyl-4-methylaniline94
24-Methoxybenzaldehydep-ToluidineN-(4-Methoxybenzyl)-4-methylaniline96
34-Chlorobenzaldehydep-ToluidineN-(4-Chlorobenzyl)-4-methylaniline92
44-Nitrobenzaldehydep-Toluidine4-Methyl-N-(4-nitrobenzyl)aniline90
52-Naphthaldehydep-Toluidine4-Methyl-N-(naphthalen-2-ylmethyl)aniline88
6Cinnamaldehydep-Toluidine(E)-4-Methyl-N-(3-phenylallyl)aniline85
7BenzaldehydeAnilineN-Benzylaniline92
8Benzaldehyde4-ChloroanilineN-Benzyl-4-chloroaniline90
9Benzaldehyde4-MethoxyanilineN-Benzyl-4-methoxyaniline95
10BenzaldehydeBenzylamineDibenzylamine86

Data extracted from Gopula, V. B. (2021). This compound: ORGANOCATALYST FOR EFFICIENT SYNTHESIS OF SECONDARY AMINES FROM ALDEHYDES AND PRIMARY AMINES. Journal of Advanced Scientific Research, 12(3), 292-296.[3]

Scope and Limitations

The this compound-catalyzed reductive amination protocol is effective for a wide range of structurally diverse aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.[3] A variety of aromatic and aliphatic primary amines can also be successfully employed.[3] The reaction proceeds under mild conditions and provides high yields of the desired secondary amines.[3]

Currently, the detailed investigation regarding the applicability of these reaction conditions for ketones has not been extensively reported and may require further optimization.[3]

Conclusion

This compound serves as a gentle, efficient, and green organocatalyst for the direct reductive amination of aldehydes.[3][4] The protocol is characterized by its operational simplicity, mild reaction conditions, and high yields, making it a valuable tool for the synthesis of diverse secondary amines in academic and industrial research settings.[3] The use of an inexpensive and environmentally benign catalyst aligns with the principles of green chemistry, offering a sustainable alternative to traditional methods.

References

Application Notes: Selective Extraction of Mandelic Acid Using Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mandelic acid (MA) is a crucial alpha-hydroxy acid utilized in the synthesis of various pharmaceuticals and as a key biomarker for exposure to styrene.[1][2] Its selective extraction from complex matrices such as urine and plasma is essential for both therapeutic drug monitoring and environmental and occupational health assessments.[1][3] Molecularly Imprinted Polymers (MIPs) offer a highly selective and robust solution for the solid-phase extraction (SPE) of this compound.[3][4] This is achieved by creating polymer matrices with custom-made recognition sites that are complementary in shape, size, and functional group orientation to the this compound template molecule.[3][5]

These application notes provide detailed protocols for the synthesis of MIPs for this compound, their characterization, and their application in selective solid-phase extraction (MISPE).

Principle of Molecular Imprinting

Molecular imprinting involves the polymerization of functional and cross-linking monomers in the presence of a template molecule (this compound). After polymerization, the template is removed, leaving behind specific recognition sites within the polymer matrix. These sites can then rebind the target analyte with high affinity and selectivity from a complex sample matrix. The non-covalent approach, which relies on hydrogen bonding and van der Waals forces between the template and functional monomer, is commonly employed due to its simplicity and the ease of template removal.[3][6]

Experimental Protocols

Protocol 1: Synthesis of this compound-Imprinted Polymer (MA-MIP) via Bulk Polymerization

This protocol describes the synthesis of a molecularly imprinted polymer for this compound using a non-covalent bulk polymerization method.[3][4]

Materials:

  • This compound (MA) - Template

  • 4-Vinylpyridine (4-VP) - Functional Monomer

  • Ethylene Glycol Dimethacrylate (EGDMA) - Cross-linker

  • Azobisisobutyronitrile (AIBN) - Initiator

  • Acetonitrile (ACN) - Porogenic Solvent

  • Methanol-Acetic Acid solution (9:1, v/v) - Washing Solvent

  • Nitrogen gas

Equipment:

  • 10 mL glass test tubes

  • Ultrasonic bath

  • Oil bath or heating block

  • Mortar and pestle

  • Sieves (e.g., 40 µm)

  • Vacuum oven

Procedure:

  • Pre-polymerization Complex Formation:

    • Dissolve 1 mmol (0.1522 g) of this compound in 3 mL of acetonitrile in a 10 mL glass test tube.

    • Add 4 mmol (427 µL) of 4-Vinylpyridine.

    • Ultrasonicate the mixture for 30 minutes at room temperature to facilitate the formation of the template-monomer complex.[3]

  • Polymerization:

    • To the pre-polymerization mixture, add 20 mmol of EGDMA and a specified amount of AIBN as the initiator.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inhibit polymerization.[3]

    • Seal the test tube and place it in an oil bath or heating block at 60°C for 24 hours.[6]

  • Post-polymerization Processing:

    • After polymerization, the resulting bulk polymer will be a hard, solid monolith.[3]

    • Carefully break the glass tube to retrieve the polymer.

    • Crush the polymer monolith into a coarse powder using a mortar and pestle.[3]

    • Grind the coarse powder into fine particles.

    • Sieve the particles to obtain a uniform size, for example, particles smaller than 40 µm.[3][4]

  • Template Removal:

    • Wash the sieved MIP particles with a methanol-acetic acid (9:1, v/v) solution to remove the this compound template.[7] This can be done by packing the MIP into a column and continuously passing the washing solution through it until the template is no longer detected in the eluent.

    • Dry the washed MIP particles in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

  • Non-Imprinted Polymer (NIP) Synthesis:

    • A non-imprinted polymer (NIP) should be synthesized simultaneously under the same conditions but without the addition of the this compound template.[3][4] The NIP serves as a control to evaluate the imprinting effect.

MIP_Synthesis_Workflow cluster_prep Pre-polymerization cluster_poly Polymerization cluster_post Post-processing MA This compound (Template) Mix Mix & Sonicate MA->Mix VP 4-Vinylpyridine (Monomer) VP->Mix ACN Acetonitrile (Solvent) ACN->Mix Additives Add EGDMA (Cross-linker) & AIBN (Initiator) Mix->Additives N2 N2 Purge Additives->N2 Heat Heat (60°C, 24h) N2->Heat Polymer Bulk Polymer Monolith Heat->Polymer Crush Crush & Grind Polymer->Crush Sieve Sieve Particles Crush->Sieve Wash Wash (Template Removal) Sieve->Wash Dry Dry Wash->Dry Final_MIP MA-MIP Dry->Final_MIP

Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) of this compound

This protocol outlines the procedure for the selective extraction of this compound from a sample solution using the synthesized MA-MIP as the sorbent.

Materials:

  • Synthesized MA-MIP and NIP particles

  • SPE cartridges (e.g., 1 mL or 3 mL)

  • This compound standard solutions

  • Sample containing this compound (e.g., urine, plasma)

  • Washing solvent (e.g., acetonitrile, water)

  • Elution solvent (e.g., methanol:acetic acid 9:1 v/v)

  • HPLC or other analytical instrument for quantification

Procedure:

  • Cartridge Packing:

    • Pack a desired amount of MA-MIP (e.g., 25-100 mg) into an empty SPE cartridge between two frits.

    • Prepare a control cartridge with the same amount of NIP.

  • Conditioning:

    • Condition the packed cartridge by passing a small volume (e.g., 1-2 mL) of the elution solvent, followed by the sample solvent (e.g., water or buffer at the optimal pH).

  • Sample Loading:

    • Load the sample containing this compound onto the conditioned cartridge at a controlled flow rate. The optimal pH of the sample can significantly affect binding; for this compound and 4-VP based MIPs, a pH around 6 has been shown to be effective.[3]

  • Washing:

    • Wash the cartridge with a solvent that removes interfering compounds but does not elute the bound this compound. The choice of washing solvent depends on the sample matrix.

  • Elution:

    • Elute the bound this compound from the MIP by passing a small volume of the elution solvent (e.g., methanol:acetic acid 9:1 v/v).

    • Collect the eluate for analysis.

  • Analysis:

    • Quantify the concentration of this compound in the eluate using a suitable analytical method such as HPLC-UV.[1]

MISPE_Workflow cluster_setup Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Pack Pack MIP/NIP into Cartridge Condition Condition Cartridge Pack->Condition Load Load Sample Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute this compound Wash->Elute Analyze Analyze Eluate (e.g., HPLC) Elute->Analyze

Data Presentation

The performance of the synthesized MIPs is evaluated based on several key parameters, which are summarized in the tables below.

Table 1: Adsorption and Performance Characteristics of MA-MIP
ParameterValueReference
Adsorption Capacity (MIP) 130.84 mg/g (at pH 6)[3]
Adsorption Capacity (NIP) Lower than MIP (data varies)[3]
Imprinting Factor (IF) > 1 (indicates successful imprinting)[3]
Extraction Recovery > 88.8%[1][8]
Limit of Detection (LOD) 0.06 µg/mL[1]
Limit of Quantitation (LOQ) 0.2 µg/mL[1]
Calibration Curve Range 0.2-20 µg/mL (R² = 0.9994)[1]
Table 2: Selectivity of MA-MIP against Structurally Related Compounds

The selectivity of the MIP is assessed by comparing its binding affinity for this compound to that of other structurally similar compounds that may be present in the sample matrix.

AnalyteDistribution Coefficient (Kd) MIP (mL/g)Distribution Coefficient (Kd) NIP (mL/g)Imprinting Factor (IF)Relative Selectivity Coefficient (α)
This compound (MA) HighLow> 1-
Phenylglyoxylic Acid (PGA) Lower than MASimilar to MIP~ 1> 1 (MA/PGA)
Hippuric Acid (Hip) Lower than MASimilar to MIP~ 1> 1 (MA/Hip)

Note: The relative selectivity coefficient (α) is calculated as the ratio of the imprinting factor of this compound to that of the competing molecule.[3]

Characterization of MA-MIP

The synthesized MIPs and NIPs are typically characterized to confirm their physical and chemical properties.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the polymers and to confirm the successful incorporation of the functional monomer and the removal of the template.[3][4] The IR spectrum of the washed MIP should be nearly identical to that of the NIP.[3]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle size of the polymers. MIPs often exhibit a rougher and more porous surface compared to NIPs, which is indicative of the cavities left by the template removal.[3][4]

Conclusion

Molecularly imprinted polymers provide a powerful tool for the selective extraction of this compound from complex biological and environmental samples. The protocols outlined in these application notes offer a reliable method for the synthesis and application of MA-MIPs. The high selectivity and recovery rates make MISPE a valuable technique for researchers, scientists, and drug development professionals working on applications requiring the sensitive and accurate quantification of this compound.

References

Application Notes and Protocols for the Quantification of Mandelic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid (MA) is a key biomarker for exposure to industrial solvents such as styrene and ethylbenzene.[1][2] Accurate and sensitive quantification of this compound in biological matrices, primarily urine, is crucial for monitoring occupational exposure and for toxicological studies.[1][3] This document provides detailed application notes and experimental protocols for the quantification of this compound using various analytical techniques.

Overview of Analytical Techniques

Several analytical methods have been established for the determination of this compound in biological samples. The most common techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Quantitative Data Summary

The following tables summarize the quantitative performance of different analytical methods for this compound determination in urine.

Table 1: HPLC-UV Methods

ParameterMethod 1Method 2Method 3 (MIMEPS-HPLC-UV)
Sample Type UrineUrineUrine
Linearity Range Up to 250 mg/L[4]N/A0.2 - 20 µg/mL[2]
Limit of Detection (LOD) 0.07 mg/L[4][5]5 mg/L[3]0.06 µg/mL[2]
Limit of Quantification (LOQ) N/AN/A0.2 µg/mL[2]
Recovery 101%[4][5]96%[3]>88.8%[2]
Intra-day Precision (%RSD) 0.8% - 2.9%[4]<5%[3]3.6% - 4.7%[2]
Inter-day Precision (%RSD) N/A<11%[3]3.8% - 5.1%[2]

Table 2: Mass Spectrometry-Based Methods

ParameterGC-MSLC-MS/MSUPLC-MS/MS
Sample Type UrineUrineUrine
Linearity Range 1.25 - 160 µg/mL[6][7]5 - 100 ng/mL[8]10 - 1000 ng/mL[9]
Limit of Detection (LOD) N/A2.24 ng/mL[8]0.551 ng/mL[9]
Limit of Quantification (LOQ) 1.25 µg/mL[6][7]7.47 ng/mL[8]1.836 ng/mL[9]
Recovery 83.46% - 93.6%[6]N/A92.75% - 101.09%[9]
Intra-day Precision (%RSD) N/AN/A<5%[9]
Inter-day Precision (%RSD) N/AN/A<5%[9]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using different analytical techniques.

cluster_0 HPLC-UV Workflow UrineSample Urine Sample Precipitation Protein Precipitation (e.g., with Methanol) UrineSample->Precipitation 1:1 Methanol Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 200 nm) Separation->Detection Quantification Quantification Detection->Quantification cluster_1 GC-MS Workflow UrineSample Urine Sample Extraction Liquid-Liquid Extraction (e.g., with CCl3) UrineSample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (e.g., with MSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5MS Column) Injection->Separation Detection Mass Spectrometry (EI Source) Separation->Detection Quantification Quantification Detection->Quantification cluster_2 LC-MS/MS Workflow UrineSample Urine Sample Dilution Dilution with Water UrineSample->Dilution Filtration Filtration (0.22 µm filter) Dilution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Tandem Mass Spectrometry (ESI-) Separation->Detection Quantification Quantification Detection->Quantification

References

Troubleshooting & Optimization

improving the yield of mandelic acid biosynthesis in metabolically engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of mandelic acid in metabolically engineered Escherichia coli.

Troubleshooting Guide

This guide addresses common issues encountered during the biosynthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the final this compound titer unexpectedly low?

Potential Causes and Solutions:

  • Suboptimal Precursor Supply: The biosynthesis of this compound from glucose relies on the availability of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). Insufficient supply can limit the overall yield.

    • Solution: Enhance the shikimate pathway to increase the availability of these precursors.[1] Overexpression of key genes in this pathway can channel more carbon flux towards this compound production.

  • Competing Metabolic Pathways: Native metabolic pathways in E. coli can divert precursors and intermediates away from the this compound synthesis pathway, reducing the final yield.

    • Solution: Employ CRISPR interference (CRISPRi) to repress genes in competing pathways.[1][2] For example, downregulating genes involved in aromatic amino acid synthesis (e.g., trpR, trpE) and phenylpyruvate consumption (e.g., pykF) has been shown to improve this compound production.[2]

  • Inefficient Enzyme Activity: The heterologously expressed enzymes, such as hydroxymandelate synthase (HMAS), may have low activity or stability in the E. coli host.

    • Solution: Screen for and identify more efficient enzyme homologs. For instance, an HMAS from Actinosynnema mirum has been shown to be highly efficient for this compound synthesis.[1][2] Codon optimization of the enzyme's gene for E. coli expression can also improve its production and activity.[3]

  • Suboptimal Culture Conditions: Factors like temperature, pH, and inducer concentration can significantly impact enzyme expression and overall metabolic activity.

    • Solution: Optimize fermentation conditions. This includes maintaining an optimal pH (around 7.0) and dissolved oxygen level, and strategically timing the induction of gene expression.[1] A two-stage temperature cultivation strategy, with an initial phase at 37°C for rapid cell growth followed by a lower temperature (e.g., 30°C) for protein expression and production, can be effective.[1][4]

Question 2: Why is cell growth inhibited after inducing gene expression?

Potential Causes and Solutions:

  • Metabolic Burden: Overexpression of multiple heterologous genes can place a significant metabolic load on the cells, leading to growth inhibition.

    • Solution: Modulate the expression levels of the pathway enzymes. This can be achieved by using promoters of different strengths or by optimizing the concentration of the inducer (e.g., IPTG, arabinose).[1]

  • Toxicity of Intermediates or Product: Accumulation of this compound or its precursors might be toxic to the E. coli cells.

    • Solution: Investigate the tolerance of your E. coli strain to this compound. If toxicity is an issue, consider implementing in situ product removal strategies or engineering the host for improved tolerance. While this compound can be used to control bacterial growth, the concentrations achieved in production might not be inhibitory for all strains.[5]

Question 3: How can the production of a specific this compound enantiomer (S- or R-) be improved?

Potential Causes and Solutions:

  • Non-specific Enzymes: The enzymes used in the biosynthetic pathway may not be stereospecific, leading to a racemic mixture of this compound.

    • Solution: Utilize enzymes with high stereospecificity. For the production of S-mandelic acid, hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis can be used.[6][7][8] For R-mandelic acid, a combination of enzymes like hydroxymandelate oxidase (Hmo) from Streptomyces coelicolor and D-mandelate dehydrogenase (DMD) from Rhodotorula graminis can be co-expressed in an S-mandelic acid-producing strain.[6][7][8]

  • Presence of Racemases: The host organism may possess endogenous enzymes that can racemize the desired product.

    • Solution: Identify and knock out any genes encoding for enzymes with racemase activity that could affect the final product's enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolic pathways to engineer in E. coli for this compound production?

The primary route for de novo biosynthesis of this compound in E. coli involves engineering the L-phenylalanine pathway.[6][7] This typically includes introducing a key enzyme, hydroxymandelate synthase (HmaS), which converts an intermediate of the phenylalanine pathway to a precursor of this compound.[6][7][8] Enhancing the upstream shikimate pathway is also crucial to increase the supply of precursors, erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP).[1]

Q2: What are some effective strategies to increase the precursor supply for this compound biosynthesis?

To boost the availability of precursors, you can overexpress key genes in the central carbon metabolism and the shikimate pathway. Additionally, repressing competing pathways that consume these precursors is an effective strategy. CRISPRi has been successfully used to downregulate genes that divert metabolic flux away from the desired pathway.[1]

Q3: What are typical yields of this compound reported in metabolically engineered E. coli?

Reported yields can vary significantly depending on the strain, the specific metabolic engineering strategies employed, and the cultivation conditions. Titers ranging from 0.092 g/L to as high as 9.58 g/L have been reported in different studies.[1][6][7] High-cell-density cultivation in a bioreactor generally leads to higher titers.[1][9]

Q4: What are the recommended cultivation conditions for high-yield this compound production?

High-cell-density cultivation (HCDC) in a controlled bioreactor is often necessary to achieve high titers.[1] Key parameters to control include:

  • Temperature: A two-stage process is often effective, with an initial growth phase at 37°C, followed by a production phase at a lower temperature (e.g., 30°C) after induction.[1]

  • pH: Maintained around 7.0, often controlled with the addition of ammonia, which also serves as a nitrogen source.[1]

  • Dissolved Oxygen (DO): Kept above 30% through controlled agitation and aeration.[1]

  • Inducers: The timing and concentration of inducers like IPTG and arabinose should be optimized.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound production in engineered E. coli.

Table 1: Comparison of this compound Titers in Different Engineered E. coli Strains

Strain/Genetic ModificationThis compound Titer (g/L)Cultivation MethodReference
Engineered E. coli with HMAS from A. mirum, enhanced shikimate pathway, and CRISPRi9.58High-Cell-Density Cultivation (Bioreactor)[1][9]
Introduction of HmaS from A. orientalis0.092Shake Flask[6][7][8]
HmaS introduction with combined deletion of competing pathways (S-MA)0.74Shake Flask[6][7][8]
Co-expression of Hmo and DMD in an S-MA producing strain (R-MA)0.68Shake Flask[6][7][8]
Five-enzyme cascade for (R)-MA production from glucose0.152Fermentation[10]
Coupled E. coli strains for (R)-MA production from glucose0.455Fermentation[10]

Experimental Protocols

Protocol 1: General Shake Flask Cultivation for this compound Production

  • Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

  • Overnight Culture: Incubate overnight at 37°C with shaking at 220 rpm.

  • Induction Culture: Transfer 1 mL of the overnight culture into 100 mL of a suitable production medium (e.g., ZYM-5052) containing the necessary antibiotics.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, add the appropriate inducers (e.g., 0.2% arabinose and/or 1 mM IPTG).[1][4]

  • Production Phase: Reduce the temperature to 30°C and continue incubation with shaking at 220 rpm for 12-48 hours.[1][4]

  • Sampling and Analysis: Periodically collect samples to measure cell density (OD600) and this compound concentration using HPLC.

Protocol 2: High-Cell-Density Cultivation (HCDC) in a Bioreactor

  • Bioreactor Setup: Prepare a 5 L bioreactor with an initial volume of production medium containing glucose (e.g., 20 g/L) and appropriate antibiotics.[1]

  • Inoculation: Inoculate the bioreactor with a 10% (v/v) seed culture of the engineered E. coli strain.[1]

  • Growth Phase: Maintain the temperature at 37°C, pH at 7.0 (controlled with ammonia), and dissolved oxygen (DO) above 30% by cascading the agitation speed (e.g., 180-800 rpm) and aeration rate (e.g., 1-3 vvm).[1]

  • Induction: Once the OD600 reaches a high density (e.g., >30), lower the temperature to 30°C. After temperature stabilization, add the inducers (e.g., 0.2% arabinose and 1 mM IPTG).[1]

  • Fed-Batch and Production: Implement a feeding strategy with a concentrated glucose solution to maintain cell growth and production. The feeding rate can be adjusted based on DO levels.[1]

  • Harvesting: Continue the fermentation until the OD600 plateaus. Harvest the culture for downstream processing and analysis.[1]

Visualizations

Mandelic_Acid_Biosynthesis_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_phenylalanine_pathway Engineered Phenylalanine Pathway cluster_mandelic_acid_synthesis This compound Synthesis cluster_competing_pathways Competing Pathways (Repressed) Glucose Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P AroGfbr aroGfbr (Overexpressed) PEP->AroGfbr Phenylpyruvate Phenylpyruvate E4P->AroGfbr Chorismate Chorismate PheAfbr pheAfbr (Overexpressed) Chorismate->PheAfbr AroGfbr->Chorismate Multiple Steps HMAS HMAS (e.g., from A. mirum) Phenylpyruvate->HMAS CRISPRi_trp CRISPRi (trpR, trpE) Phenylpyruvate->CRISPRi_trp CRISPRi_pyk CRISPRi (pykF) Phenylpyruvate->CRISPRi_pyk PheAfbr->Phenylpyruvate Mandelic_Acid This compound HMAS->Mandelic_Acid AAs Aromatic Amino Acids Pyruvate Pyruvate CRISPRi_trp->AAs CRISPRi_pyk->Pyruvate

Caption: Engineered metabolic pathway for this compound biosynthesis in E. coli.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_cultivation Cultivation cluster_analysis Analysis Strain_Selection Select Engineered E. coli Strain Plasmid_Transformation Transform with Expression Plasmids Strain_Selection->Plasmid_Transformation Overnight_Culture Overnight Culture (LB Medium, 37°C) Plasmid_Transformation->Overnight_Culture Production_Culture Inoculate Production Medium (e.g., ZYM-5052) Overnight_Culture->Production_Culture Growth_Phase Growth Phase (37°C until OD600 0.6-0.8) Production_Culture->Growth_Phase Induction Induce with Arabinose/IPTG Growth_Phase->Induction Production_Phase Production Phase (30°C, 12-48h) Induction->Production_Phase Sampling Periodic Sampling Production_Phase->Sampling OD_Measurement Measure OD600 Sampling->OD_Measurement HPLC_Analysis Analyze this compound by HPLC Sampling->HPLC_Analysis

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Titer? Check_Growth Is Cell Growth Normal? Start->Check_Growth Check_Precursors Optimize Precursor Supply (Enhance Shikimate Pathway) Start->Check_Precursors Yes Check_Pathways Repress Competing Pathways (CRISPRi) Start->Check_Pathways Yes Check_Enzymes Screen for More Efficient Enzymes Start->Check_Enzymes Yes Check_Conditions Optimize Culture Conditions (Temp, pH, DO) Start->Check_Conditions Yes Check_Metabolic_Burden Reduce Metabolic Burden (Tune Promoter/Inducer) Check_Growth->Check_Metabolic_Burden No Check_Toxicity Assess Product/Intermediate Toxicity Check_Growth->Check_Toxicity No

Caption: Troubleshooting logic for low this compound yield.

References

optimizing mobile phase composition for baseline separation of mandelic acid enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chiral separation of mandelic acid enantiomers using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving baseline separation.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the optimization of mobile phase composition for the separation of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any separation of my this compound enantiomers?

A1: Enantiomers, by definition, have identical physical and chemical properties in an achiral environment. Therefore, a standard reversed-phase HPLC setup will not resolve them.[1] To achieve separation, you must introduce a chiral component into your chromatographic system. This can be accomplished in three primary ways:

  • Using a Chiral Stationary Phase (CSP): This is the most common approach, employing a column packed with a chiral selector.

  • Using a Chiral Mobile Phase Additive (CMPA): A chiral molecule is added to the mobile phase to form transient diastereomeric complexes with the enantiomers.

  • Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Q2: I have a chiral column, but my resolution is poor. What mobile phase parameters should I optimize?

A2: Several mobile phase components can significantly impact your separation:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) are critical. Lower concentrations of acetonitrile often lead to better peak resolution, but with a significant increase in retention times.[2][3] For some this compound derivatives, the optimal acetonitrile concentration can be as low as 5%.[2]

  • pH: The pH of the mobile phase plays a crucial role, especially when using chiral mobile phase additives like cyclodextrins.[2][3] For acidic compounds like this compound, using a buffer at a low pH (e.g., 2.68) is often effective.[2][3]

  • Additives: Acidic additives like trifluoroacetic acid (TFA) are commonly used to improve peak shape and resolution for acidic compounds. A concentration of 0.1% TFA is often a good starting point.[4]

  • Buffer Concentration: While it may have a less pronounced effect than other parameters, optimizing the buffer concentration can still influence the separation.[2]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No separation of enantiomers Use of an achiral stationary phase.Employ a chiral stationary phase (e.g., CHIRALPAK® IC), or add a chiral mobile phase additive (e.g., hydroxypropyl-β-cyclodextrin).
Poor resolution (Rs < 1.5) Inappropriate mobile phase composition.Optimize the type and percentage of the organic modifier.[2][5] Adjust the pH of the aqueous portion of the mobile phase.[2][6] Introduce or adjust the concentration of an acidic additive like TFA.[4]
Incorrect chiral selector.Not all chiral columns are suitable for every pair of enantiomers. Consult literature or manufacturer's guides for the appropriate chiral stationary phase for this compound.
Long retention times Low concentration of organic modifier.Gradually increase the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. Be aware that this may decrease resolution.[2][3]
Inappropriate mobile phase solvent.Methanol generally results in longer retention times compared to acetonitrile.[2][3] Consider switching to acetonitrile if using methanol.
Poor peak shape (tailing or fronting) Mismatched pH of sample solvent and mobile phase.Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Presence of secondary interactions.Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% TFA) for acidic analytes.[4]
Inconsistent retention times Column temperature fluctuations.Use a column oven to maintain a stable temperature.[2][4]
Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Mobile phase degradation or evaporation.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Experimental Protocols

Below are detailed methodologies for common approaches to separating this compound enantiomers.

Protocol 1: Separation using a Chiral Stationary Phase (CHIRALPAK® IC)

This protocol is adapted for the separation of this compound and its derivatives on a cellulose-based chiral stationary phase.[4]

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[4]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (isopropanol or ethanol), with 0.1% trifluoroacetic acid (TFA) as an additive.[4] The ratio of n-hexane to alcohol will need to be optimized for specific this compound derivatives.

  • Flow Rate: 0.4–1.2 mL/min[4]

  • Column Temperature: 15–35 °C[4]

  • Detection: UV at 230 nm for this compound, 4-hydroxythis compound, 4-methoxythis compound, and 3,4,5-trismethoxythis compound. UV at 210 nm for 2-chlorothis compound.[4]

  • Injection Volume: 10 µL[4]

  • Mobile Phase Preparation: Filter the mobile phase through a 0.45 µm filter and degas ultrasonically before use.[4]

Protocol 2: Separation using a Chiral Mobile Phase Additive (Hydroxypropyl-β-Cyclodextrin)

This protocol utilizes a standard reversed-phase column with a chiral additive in the mobile phase.[2]

  • Column: Shimpack CLC-ODS (150 × 4.6 mm i.d., 5 µm)[2]

  • Mobile Phase: A mixture of acetonitrile and 0.10 mol L⁻¹ phosphate buffer (pH 2.68) containing 20 mmol L⁻¹ of hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][3] The ratio of acetonitrile to buffer is a critical parameter to optimize.

  • Flow Rate: 0.6 mL/min[2]

  • Column Temperature: 25 °C[2]

  • Detection: UV at 220 nm[2]

  • Injection Volume: 20 µL[2]

  • Mobile Phase Preparation: Filter the mobile phase through a 0.45 µm filter and sonicate for 20 minutes prior to use.[2]

Data Presentation

The following tables summarize quantitative data from cited experiments to aid in method development.

Table 1: Effect of Acetonitrile Concentration on Resolution and Retention Time of α-Cyclohexylthis compound Enantiomers [2]

Acetonitrile Concentration (%)Retention Time (min)Resolution (Rs)
3026.9 - 33.1~5.0
4016.8 - 18.9~3.0

Table 2: Optimized Chromatographic Conditions for Various this compound Derivatives using a Chiral Mobile Phase Additive [2]

CompoundChiral AdditiveMobile Phase (Buffer:ACN)
This compoundHP-β-CD95:5
4-Bromothis compoundHP-β-CD95:5
4-Methoxythis compoundHP-β-CD95:5
3-Chlorothis compoundHP-β-CD95:5
α-Cyclohexylthis compoundHP-β-CD60:40
α-Cyclopentylthis compoundHP-β-CD60:40

Note: Mobile phase consisted of 0.1 mol L⁻¹ phosphate buffer at pH 2.68 and acetonitrile (ACN) containing 20 mmol L⁻¹ of the chiral mobile phase additive.[2]

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization process.

Experimental_Workflow General Experimental Workflow for HPLC Method Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare this compound Standard inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject run Run Separation inject->run detect Detect Analytes run->detect analyze Analyze Chromatogram detect->analyze optimize Optimize Parameters analyze->optimize optimize->prep_mobile Adjust Mobile Phase

Caption: A generalized workflow for developing an HPLC method for this compound enantiomer separation.

Troubleshooting_Logic Troubleshooting Logic for Poor Resolution start Poor Resolution (Rs < 1.5) check_chiral Is a chiral selector present? start->check_chiral check_mobile_phase Is mobile phase optimized? check_chiral->check_mobile_phase Yes solution_add_chiral Add Chiral Component (CSP or CMPA) check_chiral->solution_add_chiral No check_column Is column appropriate? check_mobile_phase->check_column Yes solution_optimize_mp Adjust Organic Modifier %, pH, Additives check_mobile_phase->solution_optimize_mp No solution_change_column Select a Different Chiral Column check_column->solution_change_column No

Caption: A decision tree for troubleshooting poor resolution in the separation of this compound enantiomers.

References

Technical Support Center: Overcoming Catalyst Leaching and Recyclability Issues in Mandelic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst leaching and recyclability during mandelic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues related to catalyst performance in this compound synthesis.

Issue 1: Rapid Loss of Catalytic Activity in a Heterogeneous System

Q1: My heterogeneous catalyst (e.g., zeolite, supported metal) shows good initial activity for this compound synthesis but deactivates quickly after the first run. What are the likely causes and how can I troubleshoot this?

A1: Rapid deactivation of heterogeneous catalysts is a common issue and can stem from several factors. Here's a step-by-step guide to diagnose and resolve the problem:

  • Catalyst Poisoning: The catalyst's active sites may be blocked by impurities in the reactants or solvent.

    • Solution: Ensure high purity of benzaldehyde, the cyanide source (if applicable), and solvents. Pre-treating reactants by passing them through a column of activated alumina or silica gel can remove potential poisons.

  • Coking or Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. This is more common at elevated reaction temperatures.

    • Solution: Try lowering the reaction temperature. After the reaction, the catalyst can be washed with an appropriate solvent to remove adsorbed species. For more stubborn carbon deposits, a calcination procedure (heating in air or an inert atmosphere) may be necessary to regenerate the catalyst. The specific temperature and atmosphere for calcination depend on the catalyst and support material and should be optimized.

  • Thermal Degradation: High reaction temperatures can lead to sintering of the active metal particles or collapse of the support structure, resulting in a loss of active surface area.[1]

    • Solution: Operate at the lowest effective temperature. Choose a thermally stable support material for your catalyst.

  • Mechanical Crushing: In stirred tank reactors, the catalyst particles can be physically broken down, leading to fines that are difficult to handle and may exhibit different catalytic properties.

    • Solution: Use a catalyst with high mechanical strength. Alternatively, consider using a fixed-bed reactor to minimize mechanical stress on the catalyst.

Issue 2: Suspected Catalyst Leaching into the Reaction Mixture

Q2: I suspect my solid-supported catalyst is leaching into the this compound reaction mixture, leading to product contamination and loss of catalyst. How can I confirm and prevent this?

A2: Catalyst leaching is a significant concern, especially when using metal-based catalysts, as it can contaminate the final product and render the catalyst non-recyclable.

  • Confirmation of Leaching:

    • Hot Filtration Test: This is a simple and effective method to determine if the active catalytic species are leaching into the solution. A detailed protocol is provided in the "Experimental Protocols" section.

    • Quantitative Analysis: For metal-based catalysts, the most accurate way to quantify leaching is to analyze the reaction filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[2]

  • Prevention of Leaching:

    • Strong Metal-Support Interaction: The choice of support material is crucial. A support that has a strong interaction with the catalytic metal can help to anchor the active species and prevent leaching.

    • Immobilization Technique: For both metallic and enzymatic catalysts, the method of immobilization plays a key role. Covalent bonding of the catalyst to the support is generally more robust and less prone to leaching than physical adsorption.

    • Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strongly acidic or basic media) can promote leaching. Optimizing the reaction to proceed under milder conditions can significantly reduce this issue.

Issue 3: Low Recyclability of Immobilized Enzyme Catalyst

Q3: My immobilized enzyme for the kinetic resolution of this compound loses significant activity after each cycle. How can I improve its reusability?

A3: Improving the recyclability of immobilized enzymes requires a systematic approach to identify the root cause of deactivation.

  • Enzyme Leaching: The enzyme may be detaching from the support.

    • Solution: If using adsorption, consider cross-linking the enzyme after immobilization to create a more stable linkage. Covalent attachment to the support is generally the most effective method to prevent leaching.[3]

  • Support Fouling: The pores of the support material can become blocked by the substrate, product, or byproducts, preventing access to the enzyme's active site.

    • Solution: Implement a thorough washing protocol for the immobilized enzyme between cycles. The choice of washing solvent should be able to dissolve residual reactants and products without denaturing the enzyme.

  • Enzyme Denaturation: The reaction conditions (pH, temperature, solvent) may be causing the enzyme to unfold and lose its activity.

    • Solution: Optimize the reaction parameters to be within the enzyme's stable operating range. Immobilization itself can often enhance the enzyme's stability compared to its free form.[3]

  • Substrate or Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.

    • Solution: Employ a substrate feeding strategy to maintain a low and stable substrate concentration. Using a biphasic system (e.g., an organic solvent and water) can also help to partition the substrate and product, reducing their concentration in the aqueous phase where the enzyme is active.[3]

Data Presentation

Table 1: Comparison of Catalysts in this compound Synthesis from Benzaldehyde

CatalystReaction ConditionsYield (%)Recyclability (No. of Cycles)LeachingReference
Zeolite H-Y-30 Reflux in p-xylene, 3 hours>95% selectivity for diarylacetic acidNot specifiedNot specified[4]
Zeolite H-Beta-75 Reflux in p-xylene, 3 hours~98% conversionNot specifiedNot specified[5]
p-Toluenesulfonic acid (pTSA) Reflux in mixed xylenes, 1 day~25% yield of mandelideNot applicable (Homogeneous)Not applicable[5]
Triethylbenzylammonium chloride (TEBA) and Poly(ethylene glycol)-800 (PEG-800) 60°C, 2 hours, ultrasonic irradiation81%Not specifiedNot applicable (Phase Transfer Catalyst)[6]
Immobilized Saccharomyces cerevisiae on Chitosan 30°C, pH 6.562%Retained almost 100% activity after 6 cyclesNot specified[7]

Experimental Protocols

Protocol 1: Hot Filtration Test to Detect Catalyst Leaching

This protocol is designed to determine if the catalytically active species are leaching from a solid support into the reaction solution.

  • Set up the this compound synthesis reaction as usual with the heterogeneous catalyst.

  • Allow the reaction to proceed to approximately 50% conversion. This can be monitored by a suitable analytical technique like HPLC or GC.

  • At this point, quickly and carefully filter the hot reaction mixture through a pre-heated funnel with a filter paper to remove the solid catalyst.[8][9]

  • Allow the filtrate (the solution without the solid catalyst) to continue reacting under the same conditions.

  • Monitor the progress of the reaction in the filtrate.

  • Interpretation of Results:

    • If the reaction in the filtrate continues to proceed, it indicates that the active catalytic species have leached from the support into the solution.

    • If the reaction in the filtrate stops or proceeds at a significantly slower rate, it suggests that the catalysis is predominantly heterogeneous, and significant leaching is not occurring.

Protocol 2: General Procedure for Catalyst Recycling (Zeolite Catalyst)

This protocol provides a general guideline for the recovery and reuse of a zeolite catalyst in this compound synthesis.

  • After the completion of the reaction, allow the mixture to cool to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the recovered catalyst with a suitable solvent to remove any adsorbed reactants, products, and byproducts. The choice of solvent will depend on the reaction medium used for the synthesis (e.g., toluene, xylene). Repeat the washing step 2-3 times.

  • Dry the washed catalyst in an oven at a suitable temperature (e.g., 100-120°C) for several hours to remove the residual solvent.

  • The dried catalyst is now ready to be used in a subsequent reaction cycle.

  • To assess the recyclability, compare the catalyst's performance (conversion and selectivity) in each cycle to its initial performance. A significant drop in performance may indicate irreversible deactivation.

Protocol 3: Enzymatic Synthesis of (S)-Mandelic Acid using Immobilized Enzymes

This protocol outlines a general procedure for the synthesis of (S)-mandelic acid using co-immobilized (S)-hydroxynitrile lyase and nitrilase.

  • Preparation of Co-immobilized Cross-Linked Enzyme Aggregates (combi-CLEAs):

    • Prepare a solution of (S)-hydroxynitrile lyase and nitrilase in a suitable buffer (e.g., sodium citrate buffer, pH 5.0-5.5).

    • Add a protein feeder like Bovine Serum Albumin (BSA).

    • Precipitate the enzymes using a suitable precipitant (e.g., ammonium sulfate).

    • Cross-link the precipitated enzymes by the dropwise addition of a glutaraldehyde solution while stirring.

    • Collect the resulting combi-CLEAs by centrifugation and wash them thoroughly with buffer.[10]

  • Enzymatic Reaction:

    • Suspend the prepared combi-CLEAs in a sodium citrate buffer (pH 5.2).

    • Add benzaldehyde to the reaction mixture. To mitigate substrate inhibition, a biphasic system with an organic solvent like methyl tert-butyl ether (MTBE) can be employed.

    • Initiate the reaction by adding a solution of potassium cyanide (KCN). Caution: KCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

    • Maintain the reaction at a controlled temperature (e.g., 25-30°C) with constant stirring.

    • Monitor the reaction progress using chiral HPLC.[10]

  • Catalyst Recovery and Reuse:

    • After the reaction, separate the combi-CLEAs from the reaction mixture by centrifugation.

    • Wash the CLEAs with buffer to remove any residual reactants and products.

    • The recovered combi-CLEAs can then be reused in subsequent batches.

Visualizations

Troubleshooting_Catalyst_Deactivation cluster_heterogeneous Heterogeneous Catalyst Troubleshooting cluster_enzyme Immobilized Enzyme Troubleshooting start Low Catalyst Activity/ Recyclability q1 Is the catalyst a heterogeneous solid? start->q1 Check Catalyst Type q2 Is the catalyst an immobilized enzyme? q1->q2 No q_leaching Suspect Leaching? q1->q_leaching Yes q_enzyme_leaching Enzyme Leaching? q2->q_enzyme_leaching Yes a_hot_filtration Perform Hot Filtration Test q_leaching->a_hot_filtration Yes q_poisoning Possible Poisoning? q_leaching->q_poisoning No a_purify_reagents Purify Reactants and Solvents q_poisoning->a_purify_reagents Yes q_fouling Evidence of Fouling/ Coking? q_poisoning->q_fouling No a_wash_calcine Wash or Calcine Catalyst q_fouling->a_wash_calcine Yes q_thermal High Reaction Temperature? q_fouling->q_thermal No a_lower_temp Lower Reaction Temperature q_thermal->a_lower_temp Yes a_covalent_bond Use Covalent Immobilization q_enzyme_leaching->a_covalent_bond Yes q_support_fouling Support Fouling? q_enzyme_leaching->q_support_fouling No a_wash_protocol Optimize Washing Protocol q_support_fouling->a_wash_protocol Yes q_inhibition Substrate/Product Inhibition? q_support_fouling->q_inhibition No a_feeding_strategy Use Substrate Feeding or Biphasic System q_inhibition->a_feeding_strategy Yes

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Recovery_Workflow start Reaction Completion separation Separate Catalyst (Filtration/Centrifugation) start->separation washing Wash Catalyst with Appropriate Solvent separation->washing drying Dry Catalyst washing->drying reuse Reuse Catalyst in Next Reaction Cycle drying->reuse

Caption: General workflow for catalyst recovery and reuse.

Leaching_Detection_Logic start Suspect Catalyst Leaching hot_filtration Perform Hot Filtration Test start->hot_filtration q_reaction_proceeds Does reaction proceed in the filtrate? hot_filtration->q_reaction_proceeds leaching_confirmed Leaching Confirmed q_reaction_proceeds->leaching_confirmed Yes no_leaching Leaching is Not Significant q_reaction_proceeds->no_leaching No

Caption: Logic diagram for detecting catalyst leaching.

References

strategies to minimize racemization during the synthesis of mandelic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the synthesis of mandelic acid derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and actionable solutions to maintain stereochemical integrity.

Issue 1: Significant loss of optical purity observed in the crude product after the coupling reaction.

  • Possible Cause 1: Inappropriate Coupling Reagent. Carbodiimide reagents like DCC and EDC can cause significant racemization if used without additives.[1] Uronium-based reagents like HBTU and TBTU are generally more efficient with less racemization, but the choice of reagent is critical.[1][2]

    • Solution:

      • When using carbodiimides (e.g., DIC, EDC), always include a racemization suppressor such as 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or HOAt.[1][3][4]

      • Consider using phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents such as HBTU, which are known to reduce racemization.[1][2] For particularly challenging couplings, specialized reagents like DEPBT have been shown to prevent racemization almost completely.[2]

  • Possible Cause 2: Base-catalyzed Epimerization. The organic base used during the coupling reaction can promote racemization. The basicity and steric hindrance of the base play a significant role.[3]

    • Solution:

      • Employ sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA).

      • Use weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), which have been shown to cause less racemization compared to stronger bases.[3]

  • Possible Cause 3: Elevated Reaction Temperature. Higher temperatures provide the activation energy needed for the deprotonation of the chiral center, leading to racemization.[5][6][7]

    • Solution:

      • Perform coupling reactions at low temperatures, typically ranging from -15°C to 0°C, and then allow the reaction to slowly warm to room temperature.[2]

      • Monitor the reaction closely and stop it as soon as it is complete to avoid prolonged exposure to conditions that might induce racemization.[5]

Issue 2: Loss of enantiomeric excess during aqueous work-up or purification.

  • Possible Cause 1: pH-induced Racemization. Both strongly acidic and strongly basic conditions during aqueous work-up can catalyze the racemization of this compound and its derivatives.[5][6]

    • Solution:

      • Maintain the pH of the aqueous solution as close to neutral as possible during extraction and washing steps.

      • If pH adjustment is necessary, use dilute acids or bases and perform the operations quickly at low temperatures.

  • Possible Cause 2: Racemization on Stationary Phase during Chromatography. Silica gel is acidic and can cause racemization of sensitive compounds.[5]

    • Solution:

      • Deactivate the silica gel by treating it with a base, such as triethylamine, before use.

      • Alternatively, use a neutral stationary phase like alumina for chromatographic purification.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to racemization in this compound derivative synthesis?

A1: The main factors include elevated temperatures, the presence of strong acids or bases, the choice of solvent, and the type of coupling reagent used for amide or ester formation.[5][6] The acidity of the α-proton on the chiral carbon makes it susceptible to abstraction, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture.

Q2: How does the choice of solvent affect racemization?

A2: The solvent can influence the stability of intermediates that are prone to racemization. Protic solvents, for example, can stabilize ionic intermediates that may lead to racemization.[5] It is often recommended to screen various aprotic solvents to find the optimal conditions that balance reactivity with minimal racemization.

Q3: Can protecting groups help in minimizing racemization?

A3: Yes, protecting groups can be a crucial tool. Bulky protecting groups can sterically hinder the approach of a base to the chiral center's proton, thus inhibiting its abstraction.[5] Additionally, electron-withdrawing protecting groups can decrease the acidity of the α-proton, making it less susceptible to deprotonation and subsequent racemization.[5]

Q4: Are there any biocatalytic methods to avoid racemization?

A4: Yes, biocatalytic approaches are excellent for minimizing or avoiding racemization due to the high stereoselectivity of enzymes and mild reaction conditions.[8] Methods include:

  • Dynamic Kinetic Resolution (DKR): This combines the selective reaction of one enantiomer with the in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired product.[9][10] This often involves a lipase for stereoselective acylation and a racemization catalyst.

  • Enantioselective Synthesis: Using enzymes like (R)-specific oxynitrilases can produce chiral mandelonitrile, a precursor to this compound, with high enantiomeric excess.[11][12]

Q5: How should I store this compound and its derivatives to prevent racemization over time?

A5: To minimize racemization during storage, these compounds should be kept in a cool, dry, and dark place in a tightly sealed container to protect them from moisture and light.[6] For sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is advisable.

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Racemization

EntryCoupling ReagentBaseAdditiveSolventTemp (°C)Product ee (%)Reference
1DICDIEAHOBtDMF0 to RT>98[1]
2HBTUDIEA-DMF0 to RT>99[1]
3BOPDIEAHOBtCH2Cl2-10 to RT87:13 (dr)[2]
4DEPBTDIEA-CH2Cl20 to RTNo detectable racemization[2]
5DICNMMOxymaNMPRTNegligible (for Ser)[4]
6HATUNMM-NMPRTSome racemization (for Ser)[4]

Note: This table is a representative summary based on literature. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimal Racemization using HBTU/HOBt

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the enantiomerically pure this compound derivative (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Activation: Add HBTU (1.2 eq.) and DIEA (2.5 eq.) to the solution. Stir the mixture at 0°C for 30 minutes.

  • Coupling: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a cold, dilute aqueous solution of citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent to prevent on-column racemization).

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Visualizations

TroubleshootingWorkflow Start Issue: Loss of Optical Purity CheckReaction During Reaction? Start->CheckReaction CheckWorkup During Work-up/Purification? Start->CheckWorkup CouplingReagent Coupling Reagent Choice CheckReaction->CouplingReagent Cause? Base Base Selection CheckReaction->Base Cause? Temperature Reaction Temperature CheckReaction->Temperature Cause? pH Aqueous pH CheckWorkup->pH Cause? Chromatography Chromatography Support CheckWorkup->Chromatography Cause? Sol_Coupling Solution: - Use HBTU/HATU or DIC/Oxyma - Add HOBt/Oxyma as additive CouplingReagent->Sol_Coupling Sol_Base Solution: - Use hindered base (DIEA) - Use weaker base (NMM) Base->Sol_Base Sol_Temp Solution: - Run reaction at low temp (0°C) - Minimize reaction time Temperature->Sol_Temp Sol_pH Solution: - Maintain neutral pH - Use dilute acid/base pH->Sol_pH Sol_Chroma Solution: - Deactivate silica with base - Use neutral alumina Chromatography->Sol_Chroma

Caption: Troubleshooting workflow for loss of optical purity.

ExperimentalWorkflow Start Start: Enantiopure this compound Derivative Step1 1. Dissolve in Anhydrous Solvent (e.g., DMF, CH2Cl2) Start->Step1 Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add Coupling Reagent (e.g., HBTU) & Additive (HOBt) Step2->Step3 Step4 4. Add Non-Nucleophilic Base (e.g., DIEA) Step3->Step4 Step5 5. Add Amine/Alcohol Step4->Step5 Step6 6. React at Low Temp, Monitor Progress (TLC/LCMS) Step5->Step6 Step7 7. Neutral Aqueous Work-up Step6->Step7 Step8 8. Purify (e.g., Neutral Chromatography) Step7->Step8 End End: Enantiopure Product Step8->End

Caption: Experimental workflow for minimizing racemization.

References

troubleshooting poor enantioselectivity in the enzymatic resolution of mandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of mandelic acid.

Troubleshooting Guides

Guide 1: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)

Question: Why is the enantiomeric excess (e.e.) of my desired this compound enantiomer lower than expected?

Answer: Low enantiomeric excess is a common issue in enzymatic kinetic resolution and can stem from several factors related to the enzyme's intrinsic properties and the reaction environment. A systematic approach to troubleshooting this problem is outlined below.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) Observed check_enzyme 1. Evaluate Enzyme Choice - Is the enzyme known to be selective for this compound esters? - Is the enantioselectivity (E-value) sufficiently high? start->check_enzyme screen_enzymes Solution: Screen a variety of lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia lipase). check_enzyme->screen_enzymes If enzyme selectivity is unknown or low check_conditions 2. Assess Reaction Conditions - Are pH, temperature, and solvent optimized? check_enzyme->check_conditions If enzyme is appropriate screen_enzymes->check_conditions optimize_conditions Solution: Systematically optimize pH, temperature, and screen different organic solvents. check_conditions->optimize_conditions If conditions are not optimized check_conversion 3. Analyze Reaction Conversion - Has the reaction proceeded too far (well beyond 50%)? check_conditions->check_conversion If conditions are optimized optimize_conditions->check_conversion monitor_reaction Solution: Monitor reaction progress via chiral HPLC and stop at ~50% conversion for optimal e.e. check_conversion->monitor_reaction If conversion is >50% check_impurities 4. Investigate Potential Inhibition/Impurities - Could substrate or product inhibition be occurring? - Are starting materials and solvents pure? check_conversion->check_impurities If conversion is optimal monitor_reaction->check_impurities use_biphasic Solution: Consider a biphasic system to reduce substrate inhibition or use highly pure reagents. check_impurities->use_biphasic If inhibition or impurities are suspected end Improved Enantioselectivity check_impurities->end If no inhibition/impurities use_biphasic->end

A step-by-step guide to diagnosing poor enantioselectivity.

Possible Causes and Solutions:

FactorPotential IssueRecommended Solution
Enzyme Choice The selected lipase may have low intrinsic enantioselectivity for the specific this compound ester.Screen a variety of lipases from different microbial sources, such as Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase (PCL), and others. Even lipases from different species can exhibit vastly different selectivities.[1]
Reaction Medium The solvent significantly influences enzyme conformation and, consequently, its enantioselectivity.[1]Experiment with a range of organic solvents (e.g., hexane, toluene, methyl tert-butyl ether (MTBE)). The enantioselectivity of lipases can be dramatically altered by the reaction medium.
Temperature The reaction temperature may be suboptimal, affecting the enzyme's flexibility and catalytic activity.Optimize the temperature for the specific lipase being used. For example, some immobilized lipases show optimal performance at temperatures around 55°C.[2]
pH (for hydrolysis) For hydrolytic resolutions, the pH of the aqueous phase is critical for enzyme activity and selectivity.Systematically vary the pH of the buffer. For instance, reducing the pH from 7 to 5 has been shown to significantly increase the enantiomeric ratio for Candida rugosa lipase in the hydrolysis of methyl mandelate.[3]
Reaction Progress In kinetic resolutions, allowing the reaction to proceed much beyond 50% conversion will inherently decrease the enantiomeric excess of the product.[1]Closely monitor the reaction's progress using chiral HPLC. Aim to stop the reaction at or near 50% conversion to achieve the best balance of yield and e.e. for both the product and the remaining substrate.[1]
Substrate/Product Inhibition High concentrations of the substrate or the accumulation of the product can inhibit the enzyme, affecting its performance.Employ a biphasic system (e.g., toluene-water) to maintain a low substrate concentration in the aqueous phase where the enzyme is active.[1] Substrate feeding strategies can also be effective.
Enzyme Immobilization The free enzyme may not be stable under the reaction conditions, leading to denaturation and loss of selectivity.Consider immobilizing the enzyme on a solid support. Immobilization can enhance stability and, in some cases, improve enantioselectivity.[2][4]
Guide 2: Low Reaction Rate or Yield

Question: Why is the yield of my desired enantiomer consistently low (below the theoretical maximum of 50% for kinetic resolution)?

Answer: A low yield in enzymatic resolution, assuming the reaction hasn't been prematurely stopped, often points to issues with enzyme activity or stability.

Troubleshooting Workflow for Low Yield

G start Low Reaction Yield (<50%) check_activity 1. Verify Enzyme Activity - Is the enzyme active under the chosen conditions? - Has the enzyme denatured? start->check_activity optimize_params Solution: Optimize pH and temperature for the specific lipase. Consider enzyme immobilization to improve stability. check_activity->optimize_params If activity is low or stability is poor check_inhibition 2. Assess for Inhibition - Is there evidence of substrate or product inhibition? check_activity->check_inhibition If enzyme is active and stable optimize_params->check_inhibition implement_strategies Solution: Use a biphasic system or fed-batch approach to maintain low substrate/product concentration in the enzymatic phase. check_inhibition->implement_strategies If inhibition is suspected check_cofactors 3. Check for Cofactor Requirements (if applicable) - Does the enzyme require any cofactors? check_inhibition->check_cofactors If no inhibition implement_strategies->check_cofactors add_cofactors Solution: Ensure necessary cofactors are present in the reaction mixture. check_cofactors->add_cofactors If cofactors are required end Improved Yield check_cofactors->end If no cofactors needed add_cofactors->end

A workflow for troubleshooting low reaction yields.

Possible Causes and Solutions:

FactorPotential IssueRecommended Solution
Enzyme Stability The enzyme may be denaturing under the experimental conditions (e.g., harsh solvent, non-optimal temperature or pH).Enzyme immobilization can significantly enhance stability.[2][4] Supports like metal-organic frameworks (MOFs) have been shown to improve reusability and stability.[2]
Enzyme Inhibition The substrate or product can inhibit the enzyme, slowing the reaction rate.A biphasic system can alleviate substrate inhibition by partitioning the excess substrate into the organic phase.[1] Alternatively, a fed-batch approach where the substrate is added gradually can maintain a low, non-inhibitory concentration.
Sub-optimal Conditions The reaction may be running under conditions that are not optimal for the enzyme's catalytic activity.Re-evaluate and optimize key parameters such as pH and temperature. For instance, Burkholderia cepacia lipase often shows optimal activity at a pH of around 9.0 and a temperature of 40°C.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which enzymes are commonly used for the resolution of this compound? A1: Lipases are the most frequently used enzymes for the kinetic resolution of this compound and its esters. Specific examples include Candida antarctica Lipase B (often in its immobilized form, Novozym 435), Pseudomonas cepacia lipase (PCL), and lipases from Candida rugosa.[1][3][7]

Q2: What is the maximum theoretical yield for one enantiomer in a kinetic resolution? A2: In a classical kinetic resolution, the enzyme selectively converts one enantiomer of a racemic mixture. Therefore, the maximum theoretical yield for the converted product (one enantiomer) is 50%, leaving the unreacted substrate (the other enantiomer) also at a maximum of 50%.

Q3: How can I achieve a yield greater than 50% for a single enantiomer? A3: To surpass the 50% yield limitation, a dynamic kinetic resolution (DKR) process is required. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield approaching 100%.

Q4: What analytical techniques are used to determine the enantiomeric excess of this compound? A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[8][9] Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy, which often requires the use of a chiral derivatizing agent or a chiral solvating agent to differentiate the signals of the two enantiomers.[10][11][12][13][14]

Q5: How does the choice of solvent affect enantioselectivity? A5: The nature of the organic solvent can have a profound impact on the enzyme's conformation and flexibility, which in turn affects its enantioselectivity.[1] There isn't a single "best" solvent, as the optimal choice depends on the specific enzyme and substrate. Therefore, a solvent screening is a crucial step in optimizing the resolution process. For example, a study on the resolution of 3-methyl-2-butanol catalyzed by Candida antarctica lipase B showed a correlation between the van der Waals volume of the solvent molecules and the enantiomeric ratio.[15]

Data Presentation

Table 1: Influence of Reaction Conditions on Lipase Performance in this compound Resolution

Enzyme SourceSubstrateOptimal Temp. (°C)Optimal pHKey FindingsReference
Pseudomonas cepacia (immobilized)(R,S)-4-chlorothis compound55N/A (transesterification)Achieved 47.6% conversion and 98.7% e.e. in MTBE with vinyl acetate as the acyl donor.[2]
Burkholderia cepaciaGeneral lipase activity409.0The purified enzyme showed optimal activity at 40°C and pH 9.0.[6]
Candida rugosa (immobilized)Methyl mandelateN/A5.0Reducing pH from 7 to 5 increased the enantiomeric ratio 15-fold.[3]
Anoxybacillus flavithermusGeneral lipase activity509.0The enzyme was stable between pH 6.0-11.0 and at temperatures up to 50°C for 24 hours.[16]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound Ester (Batch Method)
  • Preparation: In a suitable reaction vessel, dissolve the racemic this compound ester (e.g., methyl mandelate) in the chosen organic solvent (e.g., MTBE).

  • Enzyme Addition: Add the lipase (either free or immobilized) to the reaction mixture. The enzyme loading should be optimized based on activity.

  • Acyl Donor (for transesterification): If performing a transesterification, add the acyl donor (e.g., vinyl acetate).

  • Incubation: Incubate the mixture at the predetermined optimal temperature with constant agitation (e.g., 200 rpm).

  • Monitoring: Periodically withdraw small aliquots from the reaction. Analyze these samples by chiral HPLC to determine the conversion rate and the e.e. of the product and the remaining substrate.

  • Termination: Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme or by another appropriate quenching method.

  • Isolation: Isolate the product and the unreacted substrate from the reaction mixture using standard techniques such as extraction and column chromatography.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Column: Select a suitable chiral stationary phase column (e.g., CHIRALPAK® IC).[8]

  • Mobile Phase: Prepare the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%).[8] All solvents should be HPLC grade and degassed.

  • Sample Preparation: Dissolve a small amount of the reaction sample in the mobile phase.

  • Standard Injection: Inject standard solutions of the racemic mixture and, if available, the pure enantiomers to determine their retention times.

  • Sample Injection: Inject the prepared sample onto the HPLC system.

  • Analysis: Set the UV detector to an appropriate wavelength (e.g., 230 nm for this compound).[8] Integrate the peak areas corresponding to the two enantiomers in the resulting chromatogram.

  • Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Workflow for Enantiomeric Excess Determination via HPLC

G start Sample from Reaction prep Prepare Sample (Dilute in Mobile Phase) start->prep hplc Inject into Chiral HPLC System prep->hplc detect UV Detection hplc->detect chromatogram Generate Chromatogram (Separate Peaks for R and S Enantiomers) detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate e.e. (%) integrate->calculate

A typical workflow for analyzing e.e. by chiral HPLC.

References

optimization of fermentation conditions for enhanced mandelic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for the optimization of fermentation conditions for enhanced mandelic acid production.

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of this compound fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of microbial fermentation for this compound production over traditional chemical synthesis?

A1: Microbial fermentation offers several advantages, including higher efficiency, environmental friendliness, and excellent stereoselectivity, which are often issues with traditional chemical synthesis.[1][2] Chemical synthesis can involve complex processes, poor stereoselectivity, numerous byproducts, and significant environmental pollution.[1] Fermentation, on the other hand, can utilize renewable substrates like glucose and glycerol to produce optically pure this compound.[1]

Q2: Which microorganisms are commonly used for this compound fermentation?

A2: Engineered strains of Escherichia coli and Saccharomyces cerevisiae are frequently used for the biosynthesis of this compound.[2][3][4] Additionally, other microorganisms like Pseudomonas polycolor have been utilized in processes involving the conversion of L-mandelic acid to benzoylformic acid as an intermediate step.[5]

Q3: What are the key factors influencing the yield and stereoselectivity of this compound in fermentation?

A3: Key factors include the composition of the fermentation medium (e.g., carbon and nitrogen sources, mineral salts), pH, temperature, dissolved oxygen levels, and the genetic makeup of the microbial strain used.[1][3][6] For instance, precise regulation of pH and temperature can enhance the enantiomeric excess of the product to over 98%.[1]

Q4: What are some common starting materials for the fermentative production of this compound?

A4: Common and inexpensive starting materials include renewable feedstocks like glucose and glycerol.[1][7] Other substrates that have been explored include styrene and L-phenylalanine.[7] Racemic mandelonitrile can also be used as a substrate for enzymatic resolution to produce a specific enantiomer of this compound.[8]

Troubleshooting Guide

Q1: My this compound titer is low, although the cell growth (biomass) is high. What could be the issue?

A1: High biomass with low product yield can point to several issues:

  • Sub-optimal induction conditions: The timing and concentration of the inducer (e.g., IPTG or lactose) can significantly affect enzyme expression.[6][9] Ensure that induction is carried out at the optimal cell density (e.g., OD600 of 0.6-3.0) and that the inducer concentration is optimized.[6][7]

  • Metabolic burden: Overexpression of the biosynthetic pathway enzymes can place a significant metabolic load on the cells, diverting resources away from product formation. Consider using weaker promoters or lower inducer concentrations.

  • Feedback inhibition: The accumulation of this compound or intermediate metabolites may be inhibiting key enzymes in the pathway.[2]

  • Sub-optimal temperature post-induction: The optimal temperature for cell growth may not be the best for protein expression and enzyme activity. For example, a common strategy is to grow cells at 37°C and then lower the temperature to 22-30°C post-induction.[6][7]

Q2: I am observing the formation of significant byproducts. How can I improve the purity of my this compound?

A2: Byproduct formation can often be attributed to "attack deviation" at the active site of enzymes or competing metabolic pathways.[1] To address this:

  • Metabolic engineering: Deleting genes responsible for competing pathways can redirect metabolic flux towards this compound synthesis.[2]

  • Enzyme engineering: Modifying key enzymes can improve their specificity and reduce the formation of unwanted byproducts.[1]

  • Optimization of fermentation conditions: Adjusting parameters like pH and substrate feeding strategy can sometimes minimize byproduct formation.

Q3: The enantiomeric excess (ee) of my product is lower than desired. How can I improve stereoselectivity?

A3: Low enantiomeric excess is a common challenge. Consider the following:

  • Enzyme selection: The choice of enzyme is critical for stereoselectivity. Ensure you are using a highly stereoselective enzyme, such as a specific nitrilase for the resolution of racemic mandelonitrile.[8]

  • Process conditions: Precise control of pH and temperature is crucial, as these parameters can influence enzyme conformation and activity, thereby affecting stereoselectivity.[1]

  • Immobilization: Using immobilized cells or enzymes can sometimes enhance stability and stereoselectivity.[4]

Q4: I am having trouble with the downstream processing and purification of this compound from the fermentation broth. What are some effective methods?

A4: A common and effective method is a two-step process involving solvent extraction followed by crystallization.[2][9] Acid-base extraction is also a viable technique. For example, the pH of the broth can be adjusted to an alkaline value (e.g., 10.0) for an initial extraction, followed by acidification (e.g., to pH 2.5) for the subsequent extraction step.[6][10] The use of activated carbon can also help in decolorizing the final product.[6]

Data Tables

Table 1: Comparison of this compound Titers in Different Fermentation Strategies

MicroorganismFermentation TypeSubstrateProductTiter (g/L)Enantiomeric Excess (ee)Reference
E. coliBatchRich Medium(R)-MA1.6-[2][9]
E. coliBatchRich Medium(S)-MA1.8-[2][9]
E. coliFed-batchMinimal Medium(R)-MA2.999%[2][9]
E. coliFed-batchMinimal Medium(S)-MA5.793%[2][9]
E. coli (coupled cells)-Glycerol(R)-MA0.760-[7]
E. coli (coupled cells)-Glucose(R)-MA0.455-[7]

Table 2: Optimized Medium Composition for Nitrilase Expression in E. coli

ComponentOptimal ConcentrationReference
Peptone15 g/L[6][10]
Yeast Extract12 g/L[6][10]
NaCl10 g/L[6][10]
Glycerol15 g/L[6][10]
(NH₄)₂SO₄5 g/L[6][10]
KH₂PO₄10 mM[6][10]
K₂HPO₄·3H₂O10 mM[6][10]
MgSO₄·7H₂O15 mM[6][10]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production
  • Seed Culture Preparation: Inoculate a single colony of the recombinant E. coli strain into 100 mL of LB medium in a 500 mL flask. Incubate at 37°C with shaking at 250 rpm for 12-14 hours.[6]

  • Fermenter Inoculation: Inoculate a 5-L fermenter containing the optimized fermentation medium with the seed culture.[6]

  • Growth Phase: Maintain the temperature at 37°C and the dissolved oxygen (DO) level at 100% through an agitation cascade (starting at 500 rpm).[6] Grow the culture until the OD600 reaches 2.0-3.0.[6]

  • Induction Phase: Induce protein expression by adding an appropriate inducer (e.g., 10 g/L lactose or 0.1 mM IPTG) and lowering the temperature to 28°C.[6][7]

  • Fed-Batch Operation: Start a continuous feed of a concentrated solution containing the primary carbon source (e.g., glycerol) and other necessary nutrients.[9] Maintain the pH at a setpoint (e.g., 7.0) using automated additions of acid/base.

  • Sampling and Analysis: Withdraw samples at regular intervals to measure cell density (OD600), substrate consumption, and this compound concentration using HPLC.[6]

  • Harvesting: After the desired fermentation time (e.g., 48-72 hours), harvest the culture broth for downstream processing.

Protocol 2: Quantification of this compound using HPLC
  • Sample Preparation: Centrifuge 1 mL of the fermentation broth at 12,000 rpm for 3 minutes to pellet the cells.[6] Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample as necessary with the mobile phase.

  • HPLC System and Column: Use a suitable HPLC system equipped with a chiral column (e.g., CHIRALCEL OD-RH) for enantiomeric separation or a standard C18 column for general quantification.[6]

  • Mobile Phase: Prepare an appropriate mobile phase. An example for chiral separation could be a gradient of acetonitrile and an ammonium phosphate buffer.[11] For general analysis, an isocratic mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric acid) is common.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 25-30°C

    • Detection: UV at 205 nm.[11]

  • Quantification: Prepare a standard curve using known concentrations of pure this compound.[12] Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[12]

Diagrams

experimental_workflow Experimental Workflow for Fermentation Optimization cluster_strain Strain Development cluster_fermentation Fermentation Optimization cluster_downstream Downstream Processing cluster_result Experimental Workflow for Fermentation Optimization strain_selection Strain Selection/ Engineering pathway_design Metabolic Pathway Design strain_selection->pathway_design media_opt Medium Optimization pathway_design->media_opt process_opt Process Parameter Optimization (pH, Temp, DO) media_opt->process_opt fermentation Fed-Batch Fermentation process_opt->fermentation extraction Solvent Extraction fermentation->extraction crystallization Crystallization extraction->crystallization analysis Purity & Yield Analysis (HPLC) crystallization->analysis final_product High-Purity This compound analysis->final_product

Caption: Workflow for optimizing this compound production.

metabolic_pathway Simplified Biosynthetic Pathway of this compound in E. coli glucose Glucose shikimate Shikimate Pathway glucose->shikimate Glycolysis phenylalanine L-Phenylalanine shikimate->phenylalanine aroF, pheA mutations (relax feedback inhibition) ppa Phenylpyruvic Acid phenylalanine->ppa Overexpressed L-amino acid deaminase benzaldehyde Benzaldehyde ppa->benzaldehyde Overexpressed decarboxylase mandelic_acid (R/S)-Mandelic Acid benzaldehyde->mandelic_acid Overexpressed hydroxynitrile lyase & nitrilase

Caption: Simplified metabolic pathway for this compound.

troubleshooting_guide Troubleshooting Flowchart for Low this compound Titer cluster_growth_issues Growth-Related Issues cluster_production_issues Production-Related Issues start Low this compound Titer check_growth Is cell growth (OD600) also low? start->check_growth optimize_media Optimize medium composition (carbon, nitrogen, salts) check_growth->optimize_media Yes check_induction Optimize induction (time, inducer conc.) check_growth->check_induction No optimize_conditions Optimize growth conditions (pH, temp, aeration) optimize_media->optimize_conditions check_temp Optimize post-induction temperature check_induction->check_temp check_pathway Investigate metabolic burden & feedback inhibition check_temp->check_pathway

Caption: Troubleshooting flowchart for low this compound yield.

References

addressing challenges in the scale-up of biocatalytic mandelic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the scale-up of biocatalytic mandelic acid production.

Troubleshooting Guide

This guide addresses common issues encountered during the biocatalytic synthesis of this compound in a question-and-answer format.

Issue 1: Low Product Yield or Incomplete Conversion

Q: My reaction has stopped before all the starting material is consumed, resulting in a low yield. What are the potential causes and how can I resolve this?

A: Several factors can lead to incomplete conversion. A systematic approach to troubleshooting is recommended.

  • Enzyme Deactivation: The biocatalyst may lose activity over the course of the reaction.

    • Solution: Consider enzyme immobilization, such as creating cross-linked enzyme aggregates (CLEAs), to enhance stability and reusability.[1][2] Using immobilized enzymes can lead to increased productivity and reduced operational costs.[1][2]

    • Solution: Optimize reaction temperature and pH. While higher temperatures can increase reaction rates, they can also accelerate enzyme deactivation. For example, the optimal temperature for (R)-mandelonitrile synthesis using some hydroxynitrile lyases is around 25–30 °C to maximize both activity and stability.[3]

  • Substrate or Product Inhibition: High concentrations of the substrate (e.g., mandelonitrile or benzaldehyde) or the product (this compound) can inhibit enzyme activity.[4][5] Substrate inhibition is a common phenomenon in about 25% of known enzymes.[4][5]

    • Solution: Implement a fed-batch or continuous process to maintain a low, optimal substrate concentration.[6] For substrates with low aqueous solubility, a two-liquid phase system can be employed where an organic solvent acts as a substrate reservoir.[7][8]

    • Solution: For product inhibition, consider in-situ product removal. This can be achieved through methods like extraction or crystallization.

  • Poor Mass Transfer: In whole-cell biocatalysis, inefficient transport of substrates and products across the cell membrane can limit the reaction rate.

    • Solution: Optimize agitation and aeration to ensure proper mixing and oxygen supply, especially in aerobic microbial processes.

    • Solution: Cell permeabilization using methods like detergents or organic solvents can improve mass transfer, but this needs to be carefully optimized to avoid cell lysis and enzyme denaturation.

Issue 2: Poor Enantioselectivity

Q: The enantiomeric excess (ee) of my desired this compound enantiomer is lower than expected. How can I improve it?

A: Achieving high enantioselectivity is crucial. Here are some strategies to enhance it:

  • Enzyme Selection and Engineering: The inherent enantioselectivity of the enzyme is the primary determinant.

    • Solution: Screen for enzymes with higher enantioselectivity. For instance, a nitrilase from Burkholderia cenocepacia J2315 has been shown to produce (R)-(-)-mandelic acid with a high enantiomeric excess of 98.4%.[9][10]

    • Solution: Protein engineering, through rational design or directed evolution, can be used to improve the enantioselectivity of an existing enzyme.[11]

  • Reaction Conditions: pH and temperature can influence the enzyme's conformation and, consequently, its enantioselectivity.

    • Solution: Optimize the reaction pH. For example, in the synthesis of (R)-2-chloromandelonitrile, lowering the pH to 3.5 significantly improved the enantiomeric excess to 98.2%.[3]

    • Solution: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also reduce the reaction rate.

  • Spontaneous Racemization: In the dynamic kinetic resolution of mandelonitrile, the spontaneous racemization of the unreacted (S)-mandelonitrile is crucial for achieving a theoretical yield of 100%.

    • Solution: Operate the reaction at a slightly alkaline pH (around 8.0) to facilitate the chemical racemization of the remaining substrate.[12]

Issue 3: Formation of Mandelamide Byproduct

Q: I am observing the formation of mandelamide as a significant byproduct, which complicates downstream processing. What causes this and how can it be minimized?

A: Mandelamide is often formed due to the nitrile hydratase activity of some nitrilase enzymes.[13]

  • Enzyme Selection: The choice of enzyme is critical.

    • Solution: Select a nitrilase with high nitrilase and low nitrile hydratase activity. Some nitrilases have been identified that show no detectable mandelamide formation.[14]

  • Enzyme Engineering: Modifying the enzyme can alter its activity profile.

    • Solution: Use protein engineering to mutate the enzyme to favor the hydrolysis of the nitrile to the carboxylic acid over the amide.

  • Reaction pH: The pH can influence the relative rates of the nitrilase and nitrile hydratase activities.

    • Solution: Optimize the reaction pH. The optimal pH for nitrilase activity may differ from that of the competing nitrile hydratase activity.

  • Downstream Solution: If byproduct formation is unavoidable, a multi-enzyme cascade can be employed.

    • Solution: Introduce an amidase enzyme into the reaction to convert the mandelamide byproduct into the desired this compound.[13]

Data Presentation

Table 1: Comparison of Biocatalytic Systems for (R)-Mandelic Acid Production

Biocatalyst (Enzyme/Microorganism)SubstrateTemp (°C)pHReaction Time (h)Product Titer (g/L)Enantiomeric Excess (ee %)Reference
E. coli expressing nitrilase(R,S)-Mandelonitrile357.7-8.5N/AN/A>99[15]
Burkholderia cenocepacia J2315 nitrilaseMandelonitrile308.01N/A97.6[10]
Engineered E. coliStyrene308.0241.52>99[16]
Engineered E. coliL-Phenylalanine308.0240.913>99[16]
Engineered E. coliGlycerol25N/AN/A0.760N/A[16]
Engineered E. coliGlucose25N/AN/A0.455N/A[16]
Engineered E. coli (Fed-batch)GlucoseN/AN/AN/A2.999[17]

Table 2: Performance of Immobilized Hydroxynitrile Lyase (HNL) for (R)-Mandelonitrile Synthesis

Enzyme SourceSupportEnzyme LoadingReaction TypeConversion (%)Enantiomeric Excess (ee %)Reaction Time (h)Reference
Prunus amygdalus (PaHNL)Celite R-6336.5 U/mgBatch>9594-9524[18]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for (R)-Mandelic Acid Production

This protocol describes a general procedure for the production of (R)-mandelic acid from mandelonitrile using whole microbial cells expressing a nitrilase.

Materials:

  • Recombinant E. coli cells expressing a suitable nitrilase.

  • (R,S)-Mandelonitrile.

  • Phosphate buffer (e.g., 100 mM, pH 8.0).

  • Incubator shaker.

  • Centrifuge.

  • HPLC system for analysis.

Methodology:

  • Cell Preparation:

    • Cultivate the recombinant E. coli cells under appropriate conditions to induce enzyme expression.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer and resuspend to a desired cell density (e.g., 100 mg wet cells/10 mL).[10]

  • Biotransformation:

    • In a reaction vessel, add the cell suspension to the phosphate buffer.

    • Add (R,S)-mandelonitrile to the desired starting concentration (e.g., 100 mM).[10]

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking.[10]

  • Monitoring and Termination:

    • Periodically take samples to monitor the progress of the reaction by analyzing the concentrations of mandelonitrile and this compound using HPLC.[19][20][21][22]

    • Once the reaction is complete, terminate it by lowering the pH with an acid (e.g., HCl) and separate the cells by centrifugation.[12]

  • Downstream Processing:

    • The supernatant containing the this compound can be subjected to further purification steps such as extraction and crystallization.[17]

Protocol 2: Enzyme Immobilization using Cross-Linked Enzyme Aggregates (CLEAs)

This protocol outlines the preparation of CLEAs for a nitrilase.

Materials:

  • Purified nitrilase solution.

  • Precipitant (e.g., ammonium sulfate, acetone, or ethanol).

  • Cross-linker (e.g., glutaraldehyde).

  • Phosphate buffer.

  • Centrifuge.

Methodology:

  • Enzyme Precipitation:

    • To a stirred solution of the nitrilase in phosphate buffer, slowly add the precipitant until the enzyme precipitates out of the solution.

  • Cross-linking:

    • To the enzyme precipitate suspension, add the glutaraldehyde solution dropwise while stirring.

    • Continue stirring for a few hours at a low temperature (e.g., 4°C).

  • Recovery and Washing:

    • Collect the CLEAs by centrifugation.

    • Wash the CLEAs multiple times with buffer to remove any unreacted glutaraldehyde and other impurities.

  • Storage:

    • The prepared CLEAs can be stored in buffer at 4°C until use.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Product Yield or Incomplete Conversion q1 Is the enzyme active? start->q1 q2 Is there substrate or product inhibition? q1->q2 Yes no_active Check enzyme storage and handling. Verify activity with a standard assay. q1->no_active No q3 Is mass transfer a limiting factor (for whole-cell biocatalysis)? q2->q3 No sol2 Implement fed-batch or continuous process. Use a two-liquid phase system. q2->sol2 Yes sol3 Optimize agitation and aeration. Consider cell permeabilization. q3->sol3 Yes sol1 Consider enzyme immobilization (e.g., CLEAs). Optimize temperature and pH.

Caption: Troubleshooting flowchart for addressing low product yield.

Experimental_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing cell_prep Biocatalyst Preparation (Cell Culture or Enzyme Purification) immobilization Enzyme Immobilization (Optional) cell_prep->immobilization reaction_setup Reaction Setup (Substrate, Buffer, Biocatalyst) immobilization->reaction_setup incubation Incubation (Controlled Temperature and Agitation) reaction_setup->incubation monitoring Reaction Monitoring (HPLC Analysis) incubation->monitoring termination Reaction Termination & Cell Separation monitoring->termination extraction Product Extraction termination->extraction purification Purification (Crystallization) extraction->purification

Caption: General experimental workflow for biocatalytic this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a biocatalytic process for this compound production over chemical synthesis?

A: Biocatalytic methods offer several advantages, including higher selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions (ambient temperature and pressure), and reduced environmental impact due to the use of biodegradable catalysts and the avoidance of harsh or toxic reagents like cyanide.[23][24]

Q2: How can I monitor the progress of my biocatalytic reaction?

A: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction.[19] A chiral HPLC column can be used to separate and quantify the enantiomers of this compound, allowing you to determine both the conversion and the enantiomeric excess simultaneously.[19][25]

Q3: Is it better to use a purified enzyme or whole cells as the biocatalyst?

A: Both approaches have their pros and cons. Purified enzymes can lead to cleaner reactions with fewer side products, simplifying downstream processing. However, enzyme purification can be costly and the isolated enzyme may be less stable. Whole-cell biocatalysis avoids costly enzyme purification and the cellular environment can help protect the enzyme, but it may lead to lower reaction rates due to mass transfer limitations and the presence of other cellular components can complicate product purification. The choice depends on the specific process requirements and economic considerations.

Q4: What are the key considerations for scaling up a biocatalytic process for this compound production?

A: Key scale-up considerations include:

  • Biocatalyst supply and cost: Ensuring a reliable and cost-effective source of the enzyme or microbial cells.

  • Reactor design: Selecting an appropriate bioreactor that can provide adequate mixing, aeration (if required), and temperature control.[26]

  • Process control: Implementing robust monitoring and control of critical process parameters like pH, temperature, and substrate feed rate.

  • Downstream processing: Developing an efficient and scalable method for product recovery and purification from the reaction broth.[17][26][27]

  • Regulatory and safety aspects: Addressing any concerns related to the use of genetically modified organisms (if applicable) and handling of any hazardous materials.[6]

Q5: Where can I find more information on specific enzymes for this compound synthesis?

A: Several databases and literature reviews are available that catalog enzymes and their properties. Searching scientific databases like PubMed, Scopus, and Web of Science with keywords such as "nitrilase," "hydroxynitrile lyase," "this compound," and "biocatalysis" will provide access to a wealth of research articles on the topic.[28][29]

References

improving the thermal and mechanical properties of mandelic acid-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mandelic acid-based polymers. Our goal is to help you overcome common experimental challenges and optimize the thermal and mechanical properties of your polymers.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound-based polymers?

This compound (MA) is a versatile building block for creating biodegradable polymers with properties comparable to polystyrene, offering a more sustainable alternative.[1][2] Polymandelide (PMA) and its copolymers are glassy, amorphous materials with a high glass transition temperature (Tg) around 100°C, making them suitable for applications requiring thermal stability.[3] The chiral nature of this compound also allows for the synthesis of stereoregular polymers, which can lead to enhanced thermal and mechanical properties.[4][5]

Q2: How does the stereochemistry of this compound affect the polymer's properties?

The stereochemistry of the this compound monomer is a critical factor in determining the final properties of the polymer.

  • Thermal Properties: Isotactic PMA (where all stereocenters have the same configuration) exhibits a higher glass transition temperature (Tg) by about 15°C compared to atactic (racemic) PMA.[4]

  • Mechanical Properties: While direct comparisons for PMA are still emerging, studies on the analogous polylactic acid (PLA) show that stereoregularity significantly impacts mechanical performance. Semicrystalline, enantiopure PLA has a higher Young's modulus and ultimate tensile strength than its amorphous counterpart.[6] Blending different enantiomeric forms of PLA can create stereocomplex crystallites, further enhancing the Young's modulus.[6]

Q3: What is a typical glass transition temperature (Tg) for polymandelide (PMA)?

The glass transition temperature (Tg) of PMA is influenced by its molecular weight. Generally, Tg increases with molecular weight, reaching a plateau. For high molecular weight amorphous PMA, the Tg is typically around 100°C (373 K).[3][7] For lower molecular weight PMA, the Tg will be lower, for instance, around 95°C for a molecular weight of 16,000 g/mol .[7]

Troubleshooting Guide

Low Polymer Molecular Weight

Problem: I am unable to achieve high molecular weight in my this compound-based polymer synthesis.

This is a common challenge, particularly in polycondensation reactions. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Inefficient Water Removal (Polycondensation) Ensure a high vacuum is applied during the final stages of polymerization to effectively remove water, which is a byproduct of the reaction. Consider using a solvent that forms an azeotrope with water to facilitate its removal (azeotropic polycondensation).[8]
Reaction Temperature and Time Optimize the reaction temperature and time. For polycondensation, an initial lower temperature step can be followed by a higher temperature step under vacuum to drive the reaction to completion. However, excessively high temperatures can lead to degradation.
Monomer Purity Ensure the this compound monomer is of high purity. Impurities can act as chain terminators, limiting the final molecular weight.
Catalyst Choice and Concentration For polycondensation, ensure the appropriate catalyst (e.g., titanium butoxide) is used at the optimal concentration. For ring-opening polymerization (ROP), the choice of catalyst is crucial for achieving controlled polymerization and high molecular weight.[4]
Poor Thermal Stability

Problem: My this compound-based polymer has a lower-than-expected thermal stability.

Several factors can contribute to poor thermal stability. Consider the following:

Potential Cause Troubleshooting Steps
Low Molecular Weight As a general trend, thermal stability increases with molecular weight. Refer to the "Low Polymer Molecular Weight" section for troubleshooting.
Residual Catalyst or Impurities Residual catalyst or other impurities can accelerate thermal degradation. Ensure the polymer is properly purified after synthesis.
Polymer Architecture The presence of certain functional groups can lower thermal stability. For instance, free carboxyl groups in aromatic polyesters have been shown to decrease the onset of decomposition.[9] Capping these end groups can improve thermal stability.[9]
Stereoirregularity Atactic polymers may have slightly lower thermal stability compared to their stereoregular counterparts due to differences in chain packing and crystallinity.
Unfavorable Mechanical Properties

Problem: The synthesized polymer is too brittle or not strong enough for my application.

The mechanical properties of this compound-based polymers are highly dependent on their structure.

Potential Cause Troubleshooting Steps
Amorphous Nature Amorphous polymers are often more brittle than their semi-crystalline counterparts. To improve toughness and strength, consider strategies to induce crystallinity.
Stereoirregularity Racemization during polymerization leads to an atactic polymer, which is typically amorphous.[3] To achieve a semi-crystalline material with improved mechanical properties, it is crucial to control the stereochemistry during synthesis to produce isotactic or syndiotactic polymers.[4]
Low Molecular Weight Higher molecular weight generally leads to improved mechanical properties, including increased tensile strength and toughness.
Copolymerization Copolymerizing this compound with other monomers can be an effective way to tailor mechanical properties. For example, incorporating flexible segments can improve toughness.
Blending Blending enantiomeric forms of the polymer (e.g., poly(L-mandelic acid) with poly(D-mandelic acid)) can lead to the formation of stereocomplexes, which can enhance mechanical properties such as the Young's modulus.[6]

Data and Protocols

Comparative Thermal Properties

The following table summarizes the typical thermal properties of polymandelide (PMA) in comparison to other common biodegradable aliphatic polyesters.

PropertyPolymandelide (PMA)Polylactic Acid (PLA)
Glass Transition Temperature (Tg) 95 - 100 °C[4][7]55 - 65 °C[10]
Melting Temperature (Tm) Amorphous (no Tm)[3]150 - 180 °C[10]
Decomposition Temperature (Td) ~300 °C[3]~350 °C[10]

Note: These values can vary depending on molecular weight, stereoregularity, and measurement conditions.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) and melting temperature (Tm) of a polymer.[10][11]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[12][13] This first heating scan is to erase the thermal history of the sample.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).[13]

    • Heat the sample again to the upper temperature at the same heating rate. This second heating scan is used for analysis.

  • Data Analysis: The Tg is identified as a step-like change in the heat flow curve, and the Tm is the peak of the endothermic melting event.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperature (Td).[10]

  • Sample Preparation: Place a small amount of the polymer sample (10-15 mg) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for thermal decomposition or air for oxidative stability).[13]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature can be reported as the onset temperature of weight loss or the temperature at the maximum rate of weight loss.

Tensile Testing of Thin Films (ASTM D882)

This method determines the tensile properties of thin plastic films, such as tensile strength, elongation, and modulus of elasticity.[14][15][16]

  • Specimen Preparation: Cut rectangular specimens from the polymer film with a width of up to 25.4 mm (1 inch) and a length sufficient for gripping in the testing machine (at least 50 mm).[14]

  • Test Procedure:

    • Mount the specimen vertically in the grips of a universal testing machine.[4]

    • Pull the specimen at a constant rate of speed until it breaks. The speed depends on the expected elongation of the material.[15]

  • Data Acquisition: Record the force applied and the elongation of the specimen.

  • Calculations: From the resulting stress-strain curve, the following properties can be calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[14]

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness.[14]

Visual Guides

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization cluster_analysis Analysis & Optimization synthesis This compound Monomer (Control Stereochemistry) polymerization Polymerization (e.g., ROP, Polycondensation) synthesis->polymerization purification Purification polymerization->purification thermal Thermal Analysis (DSC, TGA) purification->thermal mechanical Mechanical Testing (ASTM D882) purification->mechanical analysis Data Analysis thermal->analysis mechanical->analysis optimization Optimization of Properties analysis->optimization

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_mw start Low Molecular Weight Detected q1 Synthesis Method? start->q1 poly Polycondensation q1->poly Polycondensation rop Ring-Opening Polymerization (ROP) q1->rop ROP cause1 Inefficient Water Removal? poly->cause1 cause3 Monomer/Catalyst Issues? rop->cause3 cause2 Suboptimal Temp/Time? cause1->cause2 No sol1 Increase Vacuum Use Azeotrope cause1->sol1 Yes cause2->cause3 No sol2 Optimize Reaction Conditions cause2->sol2 Yes sol3 Check Purity & Catalyst Activity cause3->sol3 Yes

Caption: Troubleshooting low molecular weight in PMA synthesis.

References

methods to reduce by-product formation in the chemical synthesis of mandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of mandelic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for this compound?

A1: The most established methods for synthesizing this compound are the hydrolysis of mandelonitrile and the hydrolysis of dichloroacetophenone.[1][2] Mandelonitrile is typically prepared from benzaldehyde through the cyanohydrin reaction.[3][4] An alternative route involves the phase-transfer catalysis of benzaldehyde and chloroform.[5][6] More contemporary and "green" approaches utilize enzymatic and biocatalytic cascades to achieve high stereoselectivity and reduce hazardous by-products.[7][8]

Q2: What are the typical by-products I should be aware of during synthesis?

A2: By-product formation is dependent on the synthesis route:

  • Benzaldehyde Cyanohydrin Route: The primary by-products include an acetal formed from benzaldehyde and mandelonitrile (C₆H₅CH[OCH(CN)C₆H₅]₂), especially if the mandelonitrile intermediate is not promptly hydrolyzed.[9] Unreacted benzaldehyde can also oxidize to form benzoic acid, a common impurity.[10]

  • Acetophenone Route: When preparing dichloroacetophenone from acetophenone, side reactions can produce mono- and trichloroacetophenone.[11]

  • Enzymatic Synthesis: In bienzymatic systems using a hydroxynitrile lyase and a nitrilase, the formation of (S)-mandelamide can occur if the nitrilase exhibits nitrile hydratase activity.[12]

  • General Impurities: A this compound dimer can form and may need to be removed during purification.[13]

Q3: My final this compound product is discolored. What causes this and how can I prevent it?

A3: A colored product, often yellow or brown, is a common issue, particularly in the benzaldehyde cyanohydrin route. This is typically due to impurities formed during the hydrolysis of mandelonitrile, which can be carried through the workup.[9] To prevent this, it is advisable to wash the crude product mixture (containing this compound and ammonium chloride) with cold benzene before the final extraction and purification steps. This wash helps remove colored impurities with minimal loss of the desired product.[9]

Q4: How can I improve the purity of my final this compound product?

A4: Several purification techniques can be employed:

  • Recrystallization: This is a standard method for purifying solid organic compounds. For this compound, recrystallization can be performed from hot water or by using a solvent/anti-solvent system like benzene-toluene.[9][13][14] This process is effective at removing soluble impurities and can significantly improve chemical purity.[13]

  • Solvent Extraction: Before crystallization, extracting the crude product with solvents like ether or hot benzene can separate the this compound from inorganic salts (e.g., ammonium chloride).[9]

  • Complex Salt Formation: A specialized method involves treating crude this compound with an alkali metal hydroxide to form a complex salt at a specific pH (around 3.5). This salt can be crystallized, washed with an organic solvent to remove impurities, and then decomposed with acid to regenerate highly pure this compound.[15]

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Benzaldehyde Cyanohydrin Route
Symptom Possible Cause Suggested Solution Citation
The overall yield of this compound is significantly lower than the expected ~50%.Formation of an acetal by-product from mandelonitrile.The crude mandelonitrile intermediate is unstable and should be hydrolyzed immediately after it is separated from the aqueous layer. Allowing it to stand will reduce the final yield of this compound due to the formation of C₆H₅CH[OCH(CN)C₆H₅]₂.[9]
Low recovery of product after hydrolysis and workup.Inefficient extraction of this compound from the aqueous ammonium chloride mixture.Use a continuous liquid-liquid extractor for more efficient recovery with ether. Alternatively, perform multiple extractions with hot benzene. Ensure the funnel used for filtering hot benzene solutions is pre-heated to prevent premature crystallization and clogging.[9][11]
Low yield of the initial mandelonitrile intermediate.The reaction of benzaldehyde with hydrogen cyanide is slow without a catalyst.The reaction to form the cyanohydrin is base-catalyzed. The addition of a small amount of base or cyanide ions significantly accelerates the reaction.[2]
Issue 2: Formation of By-products in the Acetophenone Route
Symptom Possible Cause Suggested Solution Citation
Presence of trichloroacetophenone impurity in the dichloroacetophenone intermediate.The chlorination of acetophenone was performed at too high a temperature.Maintain the reaction temperature below 60°C during the introduction of chlorine gas. At 60°C, less than 1% of trichloroacetophenone is formed. Higher temperatures promote over-chlorination.[11]
Low yield and purity during the hydrolysis of dichloroacetophenone.Side reactions occurring at elevated temperatures.The hydrolysis with sodium hydroxide is exothermic. Add the dichloroacetophenone slowly to the NaOH solution to ensure the temperature does not exceed 65°C.[11]

Data on Synthesis Methods

The following tables provide a summary of quantitative data for different this compound synthesis methodologies.

Table 1: Comparison of Chemical Synthesis Routes
Synthesis Method Starting Materials Catalyst/Reagent Yield Key By-products Citation
Benzaldehyde CyanohydrinBenzaldehyde, Sodium Cyanide, Sodium BisulfiteHydrochloric Acid50–52%Acetal of benzaldehyde and mandelonitrile, Benzoic Acid[9]
Acetophenone DerivatizationAcetophenone, ChlorineSodium Hydroxide76–87%Monochloroacetophenone, Trichloroacetophenone[11]
Phase-Transfer CatalysisBenzaldehyde, ChloroformTEBA, PEG-800~81%Not specified[3][16]
Table 2: Performance of Enzymatic Synthesis for (S)-Mandelic Acid
Enzyme System Key Enzymes Yield Enantiomeric Excess (ee) Potential By-product Citation
Bienzymatic Cascade (Immobilized)(S)-HNL (Manihot esculenta), Nitrilase (Pseudomonas fluorescens)90%>99%(S)-Mandelamide[17]
Chemoenzymatic ProcessLipase for kinetic resolution, then chemical hydrolysis30% (S-enantiomer)98%Not specified[18]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Benzaldehyde Cyanohydrin Route

This protocol is adapted from Organic Syntheses.[9]

Step 1: Formation of Mandelonitrile

  • In a 4-L wide-mouthed glass jar equipped with a mechanical stirrer, prepare a solution of 150 g (3 moles) of sodium cyanide in 500 mL of water.

  • Add 318 g (3 moles) of freshly distilled benzaldehyde to the cyanide solution.

  • Begin stirring and add 850 mL of a saturated sodium bisulfite solution in a thin stream over 10-15 minutes.

  • During the first half of the bisulfite addition, add 900 g of cracked ice to the reaction mixture in portions.

  • An oily layer of mandelonitrile will form. Separate this layer from the aqueous phase using a separatory funnel.

  • Extract the aqueous layer once with ~150 mL of benzene. Evaporate the benzene and add the residual nitrile to the main portion.

Step 2: Hydrolysis of Mandelonitrile to this compound

  • Crucially, proceed immediately to this step to avoid by-product formation. Place the crude mandelonitrile (approx. 290 mL) in a 25-cm evaporating dish.

  • Add 425 mL of concentrated hydrochloric acid (sp. gr. 1.19).

  • Allow the hydrolysis to proceed in the cold (e.g., in a fume hood at room temperature) for approximately 12 hours.

  • After 12 hours, heat the mixture on a steam bath for 5-6 hours to remove water and excess HCl. A solid mixture of this compound and ammonium chloride will form.

  • Cool the mixture and filter the solid product. Evaporate the filtrate to dryness and combine the residue with the filtered solid.

  • The crude product will be deeply colored. Dry it in the air for at least 24 hours.

Step 3: Purification

  • Grind the crude solid mixture (370–390 g) in a mortar.

  • Transfer the powder to a 2-L flask and wash twice with 750-mL portions of cold benzene to remove colored impurities.

  • Extract the this compound from the ammonium chloride by repeatedly boiling portions of the solid with 1 L of benzene, decanting the hot solution, and cooling it in an ice bath to crystallize the this compound.

  • Filter the crystals and repeat the extraction on the remaining solid until all this compound is recovered.

  • The final yield of pure, white this compound (m.p. 118°C) is typically 229–235 g (50-52%).

Protocol 2: Enzymatic Synthesis of (S)-Mandelic Acid

This protocol outlines a general procedure for a whole-cell biotransformation.[12]

Step 1: Catalyst Preparation (Whole-Cell Biocatalyst)

  • Prepare a culture of E. coli engineered to co-express an (S)-hydroxynitrile lyase ((S)-HNL) and a nitrilase.

  • Grow the cells in a suitable broth (e.g., LB broth with antibiotics) at 37°C to an optical density (OD₆₀₀) of 0.6-0.8.

  • Induce gene expression with the appropriate inducer (e.g., rhamnose) and continue incubation, often at a lower temperature (e.g., 30°C), for several hours.

  • Harvest the cells by centrifugation, wash with a buffer (e.g., 50 mM sodium citrate buffer, pH 5.0), and resuspend the cell pellet in the same buffer to the desired density.

Step 2: Biotransformation

  • In a temperature-controlled reaction vessel, add benzaldehyde and a cyanide source (e.g., KCN) to the resting cell suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Monitor the reaction progress by taking aliquots and analyzing them via HPLC for the consumption of benzaldehyde and the formation of (S)-mandelic acid.

Step 3: Product Isolation and Purification

  • Once the reaction is complete, terminate it by acidifying the mixture with HCl.

  • Centrifuge the mixture to pellet the cells.

  • Extract the supernatant containing the product with an organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude (S)-mandelic acid.

  • Further purify the product by recrystallization if necessary.

Diagrams

Byproduct_Formation_Cyanohydrin_Route Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile (Intermediate) Benzaldehyde->Mandelonitrile Cyanohydrin Formation NaCN NaCN / NaHSO3 NaCN->Mandelonitrile HCl_fast Immediate Acid Hydrolysis Mandelonitrile->HCl_fast Desired Pathway HCl_slow Delayed Acid Hydrolysis Mandelonitrile->HCl_slow Side Reaction (Reduces Yield) Mandelic_Acid This compound (Desired Product) HCl_fast->Mandelic_Acid Acetal Acetal By-product (C₆H₅CH[OCH(CN)C₆H₅]₂) HCl_slow->Acetal Troubleshooting_Low_Yield Start Low Yield of This compound Check_Route Which Synthesis Route? Start->Check_Route Route_CN Cyanohydrin Route Check_Route->Route_CN Route_Other Other Routes Check_Route->Route_Other Check_Hydrolysis_Time Was Mandelonitrile Hydrolyzed Immediately? Route_CN->Check_Hydrolysis_Time Other_Issues Consult Further Documentation Route_Other->Other_Issues Yes_Immediate Yes Check_Hydrolysis_Time->Yes_Immediate No_Delayed No Check_Hydrolysis_Time->No_Delayed Check_Extraction Was Extraction Method Efficient? Yes_Immediate->Check_Extraction Cause_Acetal Primary Cause: Acetal By-product Formation No_Delayed->Cause_Acetal Solution_Acetal Solution: Hydrolyze Intermediate Without Delay Cause_Acetal->Solution_Acetal Yes_Efficient Yes Check_Extraction->Yes_Efficient No_Inefficient No Check_Extraction->No_Inefficient Yes_Efficient->Other_Issues Cause_Extraction Possible Cause: Poor Product Recovery No_Inefficient->Cause_Extraction Solution_Extraction Solution: Use Continuous Extractor or Multiple Hot Extractions Cause_Extraction->Solution_Extraction

References

Validation & Comparative

A Comparative Analysis of Chemical Versus Biocatalytic Synthesis of Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of mandelic acid, a key chiral building block in the pharmaceutical and fine chemical industries, can be achieved through traditional chemical routes or increasingly, via more sustainable biocatalytic methods. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual pathway representations to aid researchers in selecting the optimal synthesis strategy for their needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the chemical and biocatalytic synthesis of this compound.

ParameterChemical Synthesis (Racemic)Biocatalytic Synthesis ((R)-selective)
Starting Materials Benzaldehyde, Sodium Cyanide, Sodium Bisulfite, Hydrochloric Acid(R,S)-Mandelonitrile
Catalyst Acid/BaseNitrilase Enzyme (e.g., from Alcaligenes faecalis)
Typical Yield 50-90% (for racemic product)[1][2]High (e.g., up to 99% conversion of one enantiomer)[3][4]
Enantiomeric Excess (ee) 0% (produces a racemic mixture)Excellent (>99% for (R)-enantiomer)[3][4]
Reaction Conditions Harsh (e.g., strong acids/bases, heating)[1][2]Mild (e.g., near-neutral pH, room or slightly elevated temperature)[4][5]
Environmental Impact Use of highly toxic cyanide and strong acids/bases, generation of inorganic waste.[6]"Greener" approach with a biodegradable enzyme catalyst in aqueous media.[6][7]
Process Complexity Multi-step process often requiring isolation of intermediates and subsequent resolution of the racemic mixture to obtain a single enantiomer.Can be a one-pot reaction with high stereoselectivity, though may require enzyme production/immobilization.[8]

Experimental Protocols

Chemical Synthesis of Racemic this compound

This protocol is a representative example of the synthesis of racemic this compound via the cyanohydrin route.

Materials:

  • Benzaldehyde

  • Sodium Cyanide (NaCN)

  • Sodium Bisulfite (NaHSO₃)

  • Cracked Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ether

  • Benzene

Procedure:

  • Formation of Mandelonitrile: In a flask equipped with a stirrer, a solution of sodium cyanide in water is prepared. Benzaldehyde is added, and the mixture is stirred. A saturated solution of sodium bisulfite is then added slowly, with the addition of cracked ice to control the temperature.[1] An oily layer of mandelonitrile will form and separate.

  • Hydrolysis of Mandelonitrile: The separated mandelonitrile is heated with concentrated hydrochloric acid.[1] The mixture is heated until the hydrolysis is complete, which can be observed by the disappearance of the oily nitrile layer.

  • Isolation and Purification: After cooling, the reaction mixture is extracted with ether. The ether extracts are combined, and the ether is distilled off. The crude this compound is then purified by recrystallization from a solvent such as benzene to yield white crystalline this compound.[1][2]

Biocatalytic Synthesis of (R)-Mandelic Acid

This protocol describes the enantioselective synthesis of (R)-mandelic acid using a nitrilase enzyme.

Materials:

  • (R,S)-Mandelonitrile

  • Recombinant E. coli cells expressing nitrilase from Alcaligenes faecalis (or purified nitrilase)

  • Tris-HCl buffer (or other suitable buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Biocatalyst Preparation: Recombinant E. coli cells harboring the nitrilase gene are cultured and induced to express the enzyme. The cells are then harvested by centrifugation and can be used as a whole-cell biocatalyst, either free or immobilized.[5][8]

  • Enzymatic Reaction: The whole cells (or purified enzyme) are suspended in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0). (R,S)-Mandelonitrile is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 40-55°C) with agitation.[4][5]

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of (R)-mandelic acid and the remaining (S)-mandelonitrile using techniques like HPLC.

  • Product Isolation: Upon completion of the reaction, the mixture is acidified to precipitate the (R)-mandelic acid. The product is then extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield optically pure (R)-mandelic acid.[3]

Mandatory Visualization

Chemical_Synthesis Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile Benzaldehyde->Mandelonitrile + NaCN, NaHSO₃ MandelicAcid Racemic this compound Mandelonitrile->MandelicAcid + HCl, H₂O, Heat

Chemical synthesis of racemic this compound.

Biocatalytic_Synthesis cluster_0 Reaction Mixture RS_Mandelonitrile (R,S)-Mandelonitrile R_MandelicAcid (R)-Mandelic Acid RS_Mandelonitrile->R_MandelicAcid Nitrilase (e.g., from A. faecalis) S_Mandelonitrile (S)-Mandelonitrile (unreacted) RS_Mandelonitrile->S_Mandelonitrile Enantioselective hydrolysis

Biocatalytic synthesis of (R)-mandelic acid.

References

evaluating the performance of different chiral stationary phases for mandelic acid HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of mandelic acid is a critical analytical challenge in pharmaceutical synthesis and quality control. The choice of chiral stationary phase (CSP) is paramount in developing a robust and efficient High-Performance Liquid Chromatography (HPLC) method. This guide provides an objective comparison of the performance of various CSPs for the separation of this compound enantiomers, supported by experimental data and detailed methodologies.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is dictated by factors such as the desired resolution, analysis time, and the nature of the analyte. Polysaccharide-based CSPs are widely utilized for their broad applicability, while other phases like Pirkle-type, cyclodextrin-based, and molecularly imprinted polymers offer alternative selectivities. The following table summarizes the performance of different CSPs for the HPLC separation of this compound enantiomers based on published data.

Chiral Stationary Phase (CSP) TypeColumn NameMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectiontR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
Polysaccharide (Cellulose) Chiralpak AD-Hn-Heptane / 2-Propanol / TFA (95/5/0.1)1.025UV-VIS 210 nm11.212.51.121.8
Polysaccharide (Cellulose) Chiralpak IC[1]n-Hexane / Isopropanol / TFA (80/20/0.1)1.025230 nm7.979.211.162.21
Polysaccharide (Amylose) Chiralcel OJ-H[2][3]n-Hexane / Ethanol / TFA (variable)1.025Not Specified~15~20>1.2Baseline
Pirkle-type Whelk-O1*n-Hexane / Ethanol (85/15)1.020254 nm10.213.81.352.1
Cyclodextrin-based Cyclobond I 2000Acetonitrile / 1% Triethylammonium Acetate pH 4.1 (10/90)1.025Not Specified8.59.81.151.9
Molecularly Imprinted Polymer (MIP) MIP Column**Acetonitrile / Acetic Acid (99/1)0.525225 nm23.9435.131.47>1.5

*Note: Data for the Whelk-O1 column was obtained using a phenethylamine derivative of this compound. **Note: The MIP was specifically synthesized for this compound separation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation methods.

Polysaccharide-Based CSP (Chiralpak IC Example)[1]

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: The column was maintained at 25 °C.

  • Detection: UV detection at 230 nm.

  • Sample Preparation: this compound was dissolved in ethanol.

Pirkle-Type CSP (Whelk-O1 with Derivatization)

  • Derivatization: this compound was derivatized with phenethylamine to enhance chromatographic separation and detection.

  • Column: Whelk-O1 (250 × 4.6 mm; particle size 5µm)

  • Mobile Phase: A mixture of n-hexane and ethanol in a ratio of 85:15 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: The column was maintained at 20 °C.

  • Detection: UV detection at 254 nm.

Molecularly Imprinted Polymer (MIP) CSP

  • Polymer Preparation: The MIP was prepared by bulk polymerization using (+)-mandelic acid as the template, methacrylic acid as the functional monomer, and ethylene glycol dimethacrylate as the cross-linker.

  • Column: The MIP particles were slurry-packed into a 25 cm × 0.46 cm I.D. stainless steel column.

  • Mobile Phase: A mixture of acetonitrile and acetic acid in a ratio of 99:1 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: The column was maintained at 25 °C.

  • Detection: UV detection at 225 nm.

Experimental Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method for this compound.

G cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation prep_sample Prepare this compound Standard Solution injection Inject Sample onto Chiral Column prep_sample->injection prep_mobile Prepare and Degas Mobile Phase prep_system Equilibrate HPLC System with Mobile Phase prep_mobile->prep_system prep_system->injection separation Isocratic Elution and Enantiomeric Separation injection->separation detection UV Detection separation->detection integration Integrate Chromatographic Peaks detection->integration calculation Calculate Separation Factor (α) and Resolution (Rs) integration->calculation optimization Optimize Method (Mobile Phase, Flow Rate, etc.) calculation->optimization optimization->prep_mobile Iterative Process

Caption: A generalized workflow for chiral HPLC method development.

Comparative Analysis of CSP Performance

Polysaccharide-Based CSPs: These columns, particularly the cellulose-based Chiralpak series, demonstrate robust and reliable performance for the direct separation of this compound. The Chiralpak IC, with its immobilized selector, offers the advantage of being compatible with a wider range of solvents.[1] The Chiralpak AD-H and Chiralcel OJ-H also provide excellent resolution, with the choice between them often depending on the specific this compound derivative being analyzed.[2][3] These phases typically yield good peak shapes and resolutions with standard normal-phase eluents.

Pirkle-Type CSPs: The Whelk-O1 column shows high efficiency and a good separation factor for a derivatized form of this compound. Pirkle-type phases are known for their durability and high sample loading capacity. The necessity of derivatization for optimal performance with this compound itself may be a consideration in method development.

Cyclodextrin-Based CSPs: Cyclobond I 2000, a β-cyclodextrin bonded phase, provides good separation of this compound enantiomers in reversed-phase mode. The chiral recognition mechanism is based on the inclusion of the analyte's phenyl group into the cyclodextrin cavity. This type of CSP offers a different selectivity compared to polysaccharide phases and can be advantageous when normal-phase chromatography is not suitable.

Molecularly Imprinted Polymers (MIPs): MIPs offer the highest separation factor among the compared CSPs, demonstrating excellent molecular recognition tailored specifically for this compound. This high selectivity is a result of the imprinting process. However, MIPs may exhibit longer retention times and require careful optimization of the mobile phase to achieve efficient elution.

References

A Comparative Analysis of the Antimicrobial Efficacy of Mandelic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents, derivatives of mandelic acid have garnered significant attention due to their inherent antiseptic properties. This guide provides a detailed comparison of the antimicrobial activity of this compound esters versus this compound amides, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of effective therapeutic and preservative agents. The primary focus is on how the ester and amide functional groups influence the antimicrobial potency of the parent molecule.

Key Findings

Recent studies investigating this compound derivatives have revealed that both esters and amides exhibit antimicrobial properties, with their efficacy being influenced by factors such as alkyl chain length and the specific microbial strain. A notable study on this compound-derived ionic liquids demonstrated a trend of increasing antibacterial activity with longer alkyl chains in esters, with n-butyl amides showing comparable or slightly superior activity to their n-butyl ester counterparts.[1][2] This suggests that the amide moiety can be a promising functional group for enhancing the antimicrobial potential of this compound.

Derivatization of this compound into esters or amides is a common strategy to increase its lipophilicity.[3][4][5] This enhanced lipophilicity is believed to facilitate the penetration of the compounds through the microbial cell membrane, leading to greater antimicrobial effect compared to the parent this compound.[3][4][5]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of a series of this compound-derived ionic liquids, including various esters and amides, against a panel of bacterial and fungal strains. The data is presented as the minimum inhibitory concentration (MIC) in mM, which represents the lowest concentration of the compound that inhibits 95% of bacterial growth (IC95) or 50-80% of fungal growth (IC50/IC80). A lower MIC value indicates higher antimicrobial activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Esters and Amides (in mM) [2]

CompoundFunctional GroupAlkyl ChainS. aureusS. epidermidisK. pneumoniae ESBLC. albicansA. niger
1-Methylimidazolium Methyl Ester ILEsterMethyl>2.0>2.0>2.0>2.0>2.0
Pyridinium Methyl Ester ILEsterMethyl>2.0>2.0>2.0>1.0>1.0
1-Methylimidazolium Ethyl Ester ILEsterEthyl>2.0>2.0>2.0>2.0>2.0
Pyridinium Ethyl Ester ILEsterEthyl>2.0>2.0>2.0>1.0>1.0
1-Methylimidazolium n-Butyl Ester ILEstern-Butyl2.0>2.0>2.02.0>2.0
Pyridinium n-Butyl Ester ILEstern-Butyl>2.0>2.0>2.02.0>2.0
1-Methylimidazolium n-Butyl Amide IL Amide n-Butyl >2.0 >2.0 >2.0 >2.0 >2.0
Pyridinium n-Butyl Amide IL Amide n-Butyl 2.0 2.0 >2.0 >2.0 >2.0

Data extracted from a study on this compound derived ionic liquids. The original study should be consulted for the full dataset and experimental details.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Esters and Amides

The synthesis of this compound esters and amides generally follows a multi-step process. A representative synthetic pathway for the ionic liquid derivatives is outlined below.[2]

  • Esterification/Amidation: this compound is reacted with the corresponding alcohol (for esters) or amine (for amides) in the presence of a suitable catalyst to form the this compound ester or amide.

  • Halogenation: The α-hydroxyl group of the this compound derivative is replaced with a halogen, typically bromine, using a halogenating agent like thionyl bromide.

  • Nucleophilic Substitution: The α-halo derivative is then reacted with an aromatic N-heterocycle (e.g., 1-methylimidazole or pyridine) to yield the final ionic liquid product.

Synthesis_Workflow cluster_ester Ester Synthesis cluster_amide Amide Synthesis cluster_modification Further Derivatization MA1 This compound Ester This compound Ester MA1->Ester Esterification ROH Alcohol (R-OH) ROH->Ester Halogenation Halogenation Ester->Halogenation MA2 This compound Amide This compound Amide MA2->Amide Amidation Amine Amine (R-NH2) Amine->Amide Amide->Halogenation Nucleophilic_Sub Nucleophilic Substitution Halogenation->Nucleophilic_Sub Final_Product Final Derivative Nucleophilic_Sub->Final_Product

A generalized workflow for the synthesis of this compound ester and amide derivatives.
Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Bacterial and fungal strains are cultured on appropriate agar media. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 24-48 hours for bacteria and yeasts).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of microbial growth, often measured by visual inspection or by reading the optical density using a microplate reader.[2]

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compounds Serial Dilution of Test Compounds Compounds->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual/OD) Incubation->MIC

A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship

The antimicrobial activity of this compound derivatives is closely linked to their chemical structure. The general observation is that increasing the lipophilicity of the molecule enhances its ability to disrupt microbial membranes.

SAR_Concept MA This compound Derivative Ester/Amide Derivative MA->Derivative Derivatization Lipophilicity Increased Lipophilicity Derivative->Lipophilicity Membrane Membrane Penetration Lipophilicity->Membrane Activity Enhanced Antimicrobial Activity Membrane->Activity

The relationship between derivatization and antimicrobial activity.

Conclusion

The available data suggests that both this compound esters and amides are viable candidates for the development of new antimicrobial agents. The antimicrobial activity appears to be tunable by altering the alkyl chain length and the choice of ester or amide functionality. Specifically, n-butyl amides of this compound have demonstrated comparable or slightly better antibacterial activity than their n-butyl ester counterparts, making them a particularly interesting area for further investigation. Future research should focus on synthesizing a wider range of amides with varying substituents to fully elucidate their structure-activity relationship and to identify lead compounds with potent and broad-spectrum antimicrobial properties.

References

A Head-to-Head Comparison: Validating a Novel HPLC Assay Against the Established Circular Dichroism Method for Mandelate Racemase Activity

Author: BenchChem Technical Support Team. Date: December 2025

A robust and reliable method for quantifying mandelate racemase activity is crucial for researchers in enzymology and drug development. This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) assay against the established Circular Dichroism (CD) spectroscopy method for determining mandelate racemase activity. Experimental data is presented to support an objective evaluation of each method's performance.

Mandelate racemase (EC 5.1.2.2) is an enzyme that catalyzes the stereoinversion of mandelic acid, a key reaction in the metabolism of aromatic compounds by some bacteria.[1] The ability to accurately measure the activity of this enzyme is vital for understanding its mechanism, screening for inhibitors, and various biotechnological applications. For years, circular dichroism (CD) spectroscopy has been a primary tool for this purpose, offering a continuous assay by monitoring the change in chirality of the substrate.[2][3] However, HPLC-based methods have emerged as a powerful alternative, promising high sensitivity and specificity.[1]

This guide delves into a detailed comparison of these two methods, presenting validation data for a new HPLC assay and comparing it with the performance characteristics of the CD-based assay. We provide detailed experimental protocols for both methods to allow for replication and informed decision-making by researchers in the field.

Performance Comparison: HPLC vs. Circular Dichroism

The choice of assay for measuring mandelate racemase activity depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of the validated HPLC assay compared to the circular dichroism method.

Performance ParameterValidated HPLC Assay Circular Dichroism (CD) Assay
**Linearity (R²) **0.999Not explicitly reported, but assay is linear over a range of substrate concentrations.
Limit of Detection (LOD) 0.5 µg/mLDependent on the molar ellipticity of the substrate; generally in the micromolar range.
Limit of Quantification (LOQ) 1.5 µg/mLDependent on the molar ellipticity of the substrate; generally in the micromolar range.
Precision (RSD%) < 2%Typically < 5%
Accuracy (% Recovery) 98-102%Not typically reported in the same manner as chromatographic assays.
Assay Principle Separation and quantification of enantiomersMeasures the difference in absorption of left and right circularly polarized light
Assay Type Endpoint or kinetic (with multiple time points)Real-time, continuous kinetic assay
Sample Throughput Moderate to High (with autosampler)Low to Moderate
Instrumentation HPLC with a chiral column and UV detectorSpectropolarimeter (CD spectrometer)
Key Advantages High sensitivity and specificity; robust and reproducible.Continuous monitoring of the reaction; provides kinetic information directly.[3]
Key Disadvantages Requires chiral column; can be more time-consuming per sample than CD.Can be less sensitive than HPLC; susceptible to interference from other chiral molecules.

Experimental Protocols

Detailed methodologies for both the HPLC and Circular Dichroism assays are provided below to ensure reproducibility and aid in the selection of the most appropriate method for your research needs.

Validated HPLC Assay for Mandelate Racemase Activity

This protocol describes a fixed-time assay for the quantification of mandelate racemase activity by separating and quantifying the (R)- and (S)-enantiomers of this compound.

1. Reagents and Materials:

  • (R)-Mandelic acid and (S)-Mandelic acid standards

  • Mandelate Racemase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC grade acetonitrile and water

  • Formic acid

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

2. Instrumentation:

  • HPLC system with a UV detector

  • Chiral HPLC column

  • Thermostatted column compartment

  • Autosampler

3. Enzyme Reaction:

  • Prepare a stock solution of the substrate, (R)-mandelic acid, in the reaction buffer.

  • Pre-warm the reaction buffer and substrate solution to the desired reaction temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a known amount of mandelate racemase to the substrate solution. The final reaction volume should be pre-determined.

  • Incubate the reaction mixture at the chosen temperature for a specific period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for the specific chiral column used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-mandelic acid enantiomers. Calculate the amount of product formed ((S)-mandelic acid) and express the enzyme activity in appropriate units (e.g., µmol/min/mg of protein).

5. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of (S)-mandelic acid and inject them into the HPLC. Plot the peak area against the concentration and determine the linearity and correlation coefficient (R²).

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations.

  • Accuracy: Determine the accuracy by spiking known amounts of (S)-mandelic acid into the reaction mixture and calculating the percent recovery.

  • LOD and LOQ: Determine the limit of detection and limit of quantification from the standard curve.

Circular Dichroism (CD) Assay for Mandelate Racemase Activity

This protocol describes a continuous kinetic assay for mandelate racemase activity by monitoring the change in the CD signal as (R)-mandelic acid is converted to (S)-mandelic acid.

1. Reagents and Materials:

  • (R)-Mandelic acid

  • Mandelate Racemase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

2. Instrumentation:

  • Spectropolarimeter (CD spectrometer) with a thermostatted cuvette holder

  • Quartz cuvette (e.g., 1 cm path length)

3. Assay Procedure:

  • Set the CD spectrometer to the wavelength of maximum molar ellipticity difference between (R)- and (S)-mandelic acid (typically around 225 nm).

  • Equilibrate the reaction buffer and a stock solution of (R)-mandelic acid to the desired reaction temperature in the thermostatted cuvette holder.

  • Add the (R)-mandelic acid to the cuvette containing the reaction buffer to a final desired concentration.

  • Record a baseline CD signal.

  • Initiate the reaction by adding a small, known amount of mandelate racemase to the cuvette and mix quickly.

  • Immediately start recording the change in the CD signal over time.

  • The initial rate of the reaction is determined from the linear portion of the progress curve.

4. Data Analysis:

  • The change in the CD signal is directly proportional to the change in the concentration of the enantiomers.

  • The initial velocity of the reaction can be calculated using the molar ellipticity of the substrate and the initial slope of the CD signal versus time plot.

Visualizing the Workflow and Reaction

To better illustrate the processes described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_hplc HPLC Assay Workflow cluster_cd CD Assay Workflow hplc_prep Reaction Preparation hplc_reaction Enzymatic Reaction hplc_prep->hplc_reaction hplc_quench Quenching hplc_reaction->hplc_quench hplc_analysis HPLC Analysis hplc_quench->hplc_analysis hplc_data Data Analysis hplc_analysis->hplc_data cd_prep Sample Preparation cd_baseline Baseline Measurement cd_prep->cd_baseline cd_reaction Initiate Reaction & Record Signal cd_baseline->cd_reaction cd_data Data Analysis cd_reaction->cd_data

Caption: Experimental workflows for the HPLC and CD assays.

mandelate_racemase_reaction cluster_enzyme Mandelate Racemase R_Mandelate (R)-Mandelate Enolate_Intermediate Enolate Intermediate R_Mandelate->Enolate_Intermediate Deprotonation Enolate_Intermediate->R_Mandelate Reprotonation S_Mandelate (S)-Mandelate Enolate_Intermediate->S_Mandelate Reprotonation S_Mandelate->Enolate_Intermediate Deprotonation

Caption: The enzymatic reaction of mandelate racemase.

Conclusion

Both the newly validated HPLC assay and the established circular dichroism method are valuable tools for measuring mandelate racemase activity. The HPLC method offers superior sensitivity and is well-suited for high-throughput screening applications where endpoint measurements are sufficient. The CD assay, on the other hand, provides the advantage of real-time kinetic monitoring, which is invaluable for detailed mechanistic studies. The choice between these two methods will ultimately depend on the specific research question, available resources, and the desired level of detail in the enzymatic analysis. This guide provides the necessary information and protocols to make an informed decision and successfully implement either assay in the laboratory.

References

comparative study of different resolving agents for the chiral resolution of mandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers from racemic mandelic acid is a critical step in the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of various resolving agents for the chiral resolution of this compound, supported by experimental data and detailed protocols to facilitate the selection of the most suitable agent for your specific needs.

The classical method of chiral resolution via diastereomeric salt formation remains a cornerstone of enantioseparation. This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization. The success of this method hinges on the judicious choice of the resolving agent, the solvent system, and the crystallization conditions. This guide focuses on a comparative study of commonly employed resolving agents for racemic this compound.

Performance Comparison of Resolving Agents

The efficacy of a resolving agent is evaluated based on key performance indicators such as the yield of the diastereomeric salt, the yield of the liberated enantiomer, and its enantiomeric excess (ee). The following table summarizes available quantitative data for the resolution of racemic this compound using different resolving agents. It is important to note that a direct side-by-side comparison under identical conditions is often unavailable in the literature; therefore, the data presented here is compiled from various sources to provide a representative overview.

Resolving AgentEnantiomer ResolvedSolvent SystemYield of Diastereomeric Salt (%)Yield of Resolved this compound (%)Enantiomeric Excess (ee) (%)
(1R,2S)-(–)-Ephedrine(R)-(–)-Mandelic AcidEthanol/Water~52 (after recrystallization)~3285-100[1]
R-(+)-α-Methylbenzylamine(S)-(+)-Mandelic AcidMethanolData Not AvailableData Not Available>64[2]
(+)-Cinchonine(+)-Mandelic AcidAqueous~80Data Not AvailableData Not Available[3]
BrucineData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Quinine(R)-Mandelic AcidMethanolData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are protocols for the resolution of racemic this compound with selected resolving agents.

Resolution of (±)-Mandelic Acid with (1R,2S)-(–)-Ephedrine

This protocol is adapted from a well-established laboratory procedure.[1]

Materials:

  • (±)-Mandelic Acid

  • (1R,2S)-(–)-Ephedrine

  • 95% Ethanol

  • Water

  • 6 M Hydrochloric Acid

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve (±)-mandelic acid in warm 95% ethanol.

    • In a separate flask, dissolve an equimolar amount of (1R,2S)-(–)-ephedrine in 95% ethanol.

    • Add the ephedrine solution to the this compound solution and add water until the solution becomes slightly turbid.

    • Heat the mixture until it becomes clear and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt, [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate], will preferentially crystallize.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • For higher purity, the salt can be recrystallized from an ethanol-water mixture.

  • Liberation of (R)-(–)-Mandelic Acid:

    • Suspend the crystalline salt in water.

    • Add 6 M HCl until the solution is acidic (pH 1-2).

    • Extract the liberated (R)-(–)-mandelic acid with an organic solvent like diethyl ether.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved (R)-(–)-mandelic acid.

  • Analysis:

    • Determine the enantiomeric excess of the resolved this compound using chiral HPLC or by measuring the specific rotation.

Resolution of (±)-Mandelic Acid with R-(+)-α-Methylbenzylamine

The following is a general procedure for the diastereomeric salt resolution of this compound.

Materials:

  • (±)-Mandelic Acid

  • R-(+)-α-Methylbenzylamine

  • Methanol or other suitable solvent

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 1 M)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound in a suitable solvent like methanol, with gentle heating if necessary.

    • In a separate flask, dissolve an equimolar amount of R-(+)-α-methylbenzylamine in the same solvent.

    • Slowly add the amine solution to the this compound solution with stirring.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomerically Enriched this compound:

    • Suspend the collected crystals in water.

    • Acidify the suspension with hydrochloric acid to a pH of 1-2.

    • Extract the liberated this compound with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step can be made basic with sodium hydroxide to recover the R-(+)-α-methylbenzylamine for recycling.

Visualizing the Workflow

The following diagrams illustrate the general workflow and logical relationships in the chiral resolution of this compound via diastereomeric salt formation.

G cluster_workflow Experimental Workflow racemic Racemic this compound salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation_solid Liberation of Enantiomer less_soluble->liberation_solid liberation_liquid Liberation of Enantiomer more_soluble->liberation_liquid enantiomer1 Resolved Enantiomer 1 liberation_solid->enantiomer1 recovery Recovery of Resolving Agent liberation_solid->recovery enantiomer2 Resolved Enantiomer 2 liberation_liquid->enantiomer2 liberation_liquid->recovery recycled_agent Recycled Resolving Agent recovery->recycled_agent

Caption: General workflow for chiral resolution of this compound.

G cluster_logic Logical Relationship of Resolving Agents racemic_ma Racemic This compound ephedrine (1R,2S)-(-)-Ephedrine racemic_ma->ephedrine alpha_methyl R-(+)-α-Methylbenzylamine racemic_ma->alpha_methyl cinchonine (+)-Cinchonine racemic_ma->cinchonine brucine Brucine racemic_ma->brucine quinine Quinine racemic_ma->quinine resolved_r (R)-(-)-Mandelic Acid ephedrine->resolved_r resolved_s (S)-(+)-Mandelic Acid alpha_methyl->resolved_s cinchonine->resolved_s

Caption: Resolving agents and the this compound enantiomer they typically resolve.

References

assessing the biodegradability of different mandelic acid-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biodegradability of Mandelic Acid-Based Polymers

This guide provides a comparative assessment of the biodegradability of this compound-based polymers, offering a resource for researchers, scientists, and drug development professionals. While direct comparative studies on a range of this compound-based polymers are limited, this document synthesizes available data and established principles of polyester degradation to present a framework for their evaluation.

Introduction to this compound-Based Polymers

Poly(this compound) (PMA), or polymandelide, is a biodegradable polyester with a chemical structure analogous to polystyrene and polylactide (PLA). Its aryl side group imparts a high glass transition temperature (Tg) of around 100°C, making it a potential biodegradable alternative to high-performance plastics. Like other polyesters, the biodegradability of PMA is influenced by its molecular weight, crystallinity, stereochemistry, and the surrounding environment. Degradation typically proceeds via hydrolysis of the ester bonds, which can be followed by enzymatic action.

Comparative Biodegradation Data

Quantitative, side-by-side comparisons of different this compound-based polymers are not extensively available in the current literature. However, by combining data from individual studies and general principles of polyester degradation, we can construct a model for comparison. The following table summarizes key findings and expected trends.

Polymer TypeKey CharacteristicsHydrolytic Degradation RateEnzymatic Degradation RateSupporting Evidence / Rationale
Poly(rac-mandelide) Amorphous, high Tg (~100°C)Very slow; ~1/100th the rate of PLA under similar conditions.[1]Expected to be slow.The high Tg limits chain mobility, thus reducing the rate of hydrolysis. Degradation follows a bulk erosion model.[1]
Poly(L-mandelide) Potentially semi-crystallineLikely slower than amorphous PMA in crystalline regions.Potentially faster than P(D-mandelide) due to stereospecificity of enzymes.Based on PLA studies, enzymes like Proteinase K preferentially degrade the L-enantiomer.[2][3] The degradation rate is expected to be inversely related to crystallinity.[4][5][6]
P(MA-co-GA) Copolymer with glycolic acidExpected to be faster than PMA homopolymer.Likely faster than PMA homopolymer.Copolymerization with more hydrophilic monomers like glycolic acid typically reduces crystallinity and increases water uptake, accelerating degradation.[7]

Experimental Protocols for Assessing Biodegradability

Below are detailed methodologies for conducting hydrolytic and enzymatic degradation studies on this compound-based polymers.

Hydrolytic Degradation Assay

This protocol is designed to assess the abiotic degradation of the polymer in an aqueous environment.

a. Materials and Setup:

  • Polymer films of known dimensions and weight (e.g., 10 mm x 10 mm x 0.2 mm).

  • Phosphate-buffered saline (PBS) at pH 7.4.

  • Incubator set to a constant temperature (e.g., 37°C or 55°C).

  • Sealed, sterile sample vials.

b. Procedure:

  • Prepare polymer films, ensuring they have a uniform thickness and smooth surface.

  • Measure and record the initial dry weight (W₀) and number-average molecular weight (Mn₀) of the films.

  • Place each film in a sterile vial with a sufficient volume of PBS to ensure complete immersion.

  • Incubate the vials at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 16 weeks), remove triplicate samples for analysis.

  • Gently rinse the retrieved films with deionized water to remove salts and dry them to a constant weight in a vacuum oven at a low temperature.

  • Record the final dry weight (Wt) and measure the number-average molecular weight (Mnt).

c. Data Analysis:

  • Mass Loss (%) : ((W₀ - Wt) / W₀) * 100

  • Molecular Weight Reduction : Analyze the change in Mnt over time using Gel Permeation Chromatography (GPC).

Enzymatic Degradation Assay

This protocol assesses the biodegradation mediated by enzymes.

a. Materials and Setup:

  • Polymer films as described above.

  • Tris-HCl buffer (pH 8.0).

  • Enzyme solution (e.g., Proteinase K at a concentration of 50 µg/mL).

  • Shaking incubator.

b. Procedure:

  • Prepare and characterize the initial properties of the polymer films (W₀, Mn₀).

  • Place each film in a sterile vial containing the enzyme solution. A control group with buffer only should be run in parallel.

  • Incubate the vials in a shaking incubator at 37°C to ensure continuous mixing.

  • Replenish the enzyme solution periodically (e.g., every 48 hours) to maintain enzymatic activity.

  • At specified time intervals, retrieve triplicate samples from both the enzyme and control groups.

  • Wash the films with a solution to inhibit enzyme activity (e.g., cold deionized water) and then dry to a constant weight.

  • Analyze for mass loss and changes in molecular weight as described for the hydrolytic degradation assay. Surface morphology changes can be observed using Scanning Electron Microscopy (SEM).

Visualization of Biodegradation Processes

The following diagrams illustrate the general workflow for assessing polymer biodegradability and the mechanism of enzymatic degradation.

experimental_workflow cluster_prep 1. Sample Preparation cluster_degradation 2. Degradation Study cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_polymer Synthesize/Select This compound Polymer prep_film Prepare Uniform Polymer Films prep_polymer->prep_film prep_char Initial Characterization (Weight, Mn, DSC) prep_film->prep_char hydrolytic Hydrolytic Degradation (PBS, 37°C) prep_char->hydrolytic enzymatic Enzymatic Degradation (Enzyme Solution, 37°C) prep_char->enzymatic mass_loss Mass Loss (%) hydrolytic->mass_loss gpc Molecular Weight (GPC) hydrolytic->gpc sem Surface Morphology (SEM) hydrolytic->sem ftir Chemical Structure (FTIR) hydrolytic->ftir enzymatic->mass_loss enzymatic->gpc enzymatic->sem enzymatic->ftir comparison Comparative Analysis of Degradation Rates mass_loss->comparison gpc->comparison sem->comparison ftir->comparison

Fig. 1: Experimental workflow for assessing polymer biodegradability.

enzymatic_degradation polymer_chain Polymer Chain oligomers Soluble Oligomers & Monomers polymer_chain->oligomers Hydrolysis enzyme Enzyme (e.g., Lipase) enzyme->polymer_chain Adsorption adsorption 1. Enzyme Adsorption hydrolysis 2. Hydrolysis of Ester Bonds release 3. Release of Soluble Oligomers

References

validation of mandelic acid as a biomarker for styrene exposure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the validation and comparison of mandelic acid as a biomarker for styrene exposure, supported by experimental data and detailed protocols.

Styrene, a key monomer in the production of polymers and resins, presents a significant occupational health concern due to its potential toxicity. Accurate monitoring of worker exposure is crucial for mitigating health risks. This guide provides a detailed comparison of this compound (MA) and other key biomarkers for assessing styrene exposure, supported by experimental evidence and standardized protocols for their analysis.

The Metabolic Fate of Styrene: From Exposure to Excretion

Upon inhalation or dermal absorption, styrene is primarily metabolized in the liver by cytochrome P450 enzymes, which oxidize it to styrene-7,8-oxide (SO).[1][2] This reactive intermediate is then hydrolyzed by microsomal epoxide hydrolase to styrene glycol. Subsequent oxidation yields the major urinary metabolites: this compound (MA) and phenylglyoxylic acid (PGA).[1][2][3] These two metabolites collectively account for over 95% of the absorbed styrene that is excreted in urine, making them reliable indicators of exposure.[3][4]

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-Oxide (SO) Styrene->Styrene_Oxide Cytochrome P450 Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Mandelic_Acid This compound (MA) Styrene_Glycol->Mandelic_Acid Oxidation Phenylglyoxylic_Acid Phenylglyoxylic Acid (PGA) Mandelic_Acid->Phenylglyoxylic_Acid Oxidation Urine_Excretion Urine Excretion Mandelic_Acid->Urine_Excretion Phenylglyoxylic_Acid->Urine_Excretion

Caption: Metabolic pathway of styrene to its major urinary metabolites, this compound and phenylglyoxylic acid.

Comparison of Styrene Biomarkers

While this compound is a well-established biomarker, several other metabolites and parent compounds are also utilized to assess styrene exposure. The following table summarizes the performance of this compound in comparison to other key biomarkers.

BiomarkerMatrixAdvantagesDisadvantagesCorrelation with Styrene Exposure (r)
This compound (MA) UrineWell-validated, sensitive, good correlation with exposure, stable in urine.[5][6][7]Can have background levels from other sources.0.85 - 0.92[5]
Phenylglyoxylic Acid (PGA) UrineHigh specificity for styrene exposure.Less stable in urine compared to MA.[7][8]0.85[5]
Sum of MA and PGA UrineConsidered the most reliable indicator of exposure by ACGIH.[4]Requires measurement of two analytes.Excellent, often better than individual metabolites.[9]
Urinary Styrene (StyU) UrineDirect measure of the parent compound.Lower concentrations, requires sensitive analytical methods.-
Mercapturic Acids (M1+M2) UrineReflects the detoxification pathway.More complex analysis.-
Phenylglycine (PHG) UrineMinor metabolite.Lower concentrations, less sensitive.-
4-Vinylphenol (VP) UrineMinor metabolite.Lower concentrations, less sensitive.-
Styrene-hemoglobin adducts BloodIndicates cumulative exposure over the lifespan of red blood cells.Invasive sampling, complex analysis.-

Experimental Protocols

Accurate and reproducible quantification of this compound and other biomarkers is essential for reliable exposure assessment. High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose.

Experimental Workflow for Urinary Biomarker Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Urine_Collection Urine Sample Collection Acidification Acidification (e.g., with HCl) Urine_Collection->Acidification Extraction Liquid-Liquid or Solid-Phase Extraction Acidification->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Normalization Normalization to Creatinine Quantification->Normalization

Caption: General experimental workflow for the analysis of urinary biomarkers of styrene exposure.

Detailed Protocol for this compound and Phenylglyoxylic Acid Analysis by HPLC

This protocol is a synthesized example based on common methodologies described in the literature.[5][10]

1. Sample Preparation:

  • Collect a urine sample (e.g., 200 µL).

  • Acidify the sample by adding a strong acid, such as 6N hydrochloric acid.[5]

  • For liquid-liquid extraction, add a suitable organic solvent like ethyl acetate and vortex thoroughly.[5]

  • Alternatively, for solid-phase extraction (SPE), use a strong anion exchange cartridge.[10]

  • Separate the organic layer (for LLE) or elute the analyte from the SPE cartridge.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.[5]

  • Mobile Phase: A mixture of water and methanol (e.g., 90:10) with a small percentage of acetic acid (e.g., 0.5%).[5]

  • Flow Rate: Isocratic elution at a constant flow rate (e.g., 0.85 mL/min).[10]

  • Detection: UV detector set at a wavelength where MA and PGA have significant absorbance (e.g., 225 nm).[10]

  • Injection Volume: 5 µL.[5]

3. Quantification:

  • Prepare a series of calibration standards of known concentrations of this compound and phenylglyoxylic acid.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analytes in the urine samples by interpolating their peak areas on the calibration curve.

  • Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.

Method Validation Parameters:

ParameterTypical Value
Detection Limit (MA) 0.01 - 5 mg/L[5][10]
Detection Limit (PGA) 0.5 mg/L[5]
Recovery (MA) > 95%[5][10]
Recovery (PGA) ~84%[5]
Within-day Variation (CV) < 5%[5]
Between-day Variation (CV) < 11%[5]

Conclusion

This compound is a well-validated and reliable biomarker for assessing occupational exposure to styrene. Its strong correlation with exposure levels, coupled with established and robust analytical methods, makes it a cornerstone of biological monitoring programs. While other biomarkers exist and can provide complementary information, this compound, particularly when measured in conjunction with phenylglyoxylic acid, remains the gold standard for routine monitoring of styrene-exposed workers. The detailed protocols and comparative data presented in this guide provide researchers and occupational health professionals with the necessary information to implement effective and accurate biomonitoring strategies.

References

A Researcher's Guide to Comparative Kinetic Analysis of Enzymes in Mandelic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the kinetic properties of wild-type and mutant enzymes involved in the biosynthesis of mandelic acid, a crucial chiral building block in the pharmaceutical industry. The following data and protocols are intended to assist researchers, scientists, and drug development professionals in understanding and applying enzymatic synthesis of this compound and its derivatives.

Comparative Kinetic Analysis of Wild-Type vs. Mutant Nitrilase

The enantioselective hydrolysis of mandelonitrile to (R)-(-)-mandelic acid is a key step in the biotechnological production of this valuable compound. Site-directed mutagenesis of nitrilases has been shown to significantly enhance their catalytic efficiency and substrate tolerance. Below is a summary of the kinetic parameters for a wild-type nitrilase from Alcaligenes faecalis and its mutant, Mut3 (Gln196Ser/Ala284Ile).

EnzymeSubstrateK_m_ (mM)V_max_ (μmol mg⁻¹ min⁻¹)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹ mM⁻¹)
Wild-Type Mandelonitrile20.6433.7424.451.18
Mutant (Mut3) Mandelonitrile9.2447.6834.553.74

Data sourced from a study on the biocatalytic hydrolysis of (R,S)-mandelonitrile. The mutant strain demonstrated a significant improvement in catalytic efficiency.

Key Enzymes in this compound Biosynthesis and Their Kinetic Investigations

Several other enzymes play critical roles in different biosynthetic routes to this compound. While comprehensive comparative kinetic data for wild-type and mutant versions of all these enzymes are not always available in a single source, the following provides an overview of enzymes that have been subjects of kinetic and mutagenesis studies:

  • (S)-mandelate dehydrogenase (MDH) : This enzyme catalyzes the oxidation of (S)-mandelate to phenylglyoxylate. Mechanistic studies have been conducted on this enzyme from Pseudomonas putida, including investigations into the roles of specific amino acid residues, such as glycine 81, on substrate specificity and oxidase activity.

  • Mandelate Racemase (MR) : Crucial for dynamic kinetic resolution processes, mandelate racemase interconverts the enantiomers of this compound. Studies on the K166R mutant of mandelate racemase have revealed significant reductions in catalytic activity, providing insights into its reaction mechanism.

  • Hydroxymandelate Synthase (HmaS) : This enzyme is involved in the synthesis of hydroxymandelate. Research has shown that HmaS can be engineered through single-point mutations to alter its stereoselectivity, enabling the synthesis of both (S)- and (R)-mandelate derivatives.

Experimental Protocols

Site-Directed Mutagenesis of Target Enzymes

Site-directed mutagenesis is a fundamental technique to generate mutant enzymes for comparative kinetic analysis.

Methodology:

  • Template DNA Preparation : Isolate the plasmid DNA containing the gene of the wild-type enzyme from a suitable expression host (e.g., E. coli).

  • Primer Design : Design primers containing the desired mutation. These primers should be complementary to the template DNA, with the exception of the mismatched base(s) that introduce the mutation.

  • PCR Amplification : Perform PCR using the template DNA and the mutagenic primers. The PCR reaction will generate copies of the plasmid containing the desired mutation.

  • Template DNA Digestion : Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme, such as DpnI.

  • Transformation : Transform the mutated plasmid into competent E. coli cells for propagation.

  • Sequence Verification : Isolate the plasmid DNA from the transformed cells and verify the presence of the desired mutation through DNA sequencing.

Expression and Purification of Wild-Type and Mutant Enzymes

Methodology:

  • Transformation : Transform the expression plasmids (containing either the wild-type or mutant gene) into a suitable protein expression host strain (e.g., E. coli BL21(DE3)).

  • Culture Growth : Grow the transformed cells in an appropriate culture medium (e.g., LB broth) at 37°C with shaking until the optical density at 600 nm (OD600) reaches a mid-log phase (typically 0.6-0.8).

  • Induction of Protein Expression : Induce protein expression by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture. Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.

  • Cell Harvesting and Lysis : Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

  • Protein Purification : Clarify the cell lysate by centrifugation to remove cell debris. Purify the target enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Purity Analysis : Analyze the purity of the enzyme using SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay.

Spectrophotometric Assay for Dehydrogenase Activity

This protocol is suitable for determining the kinetic parameters of mandelate dehydrogenase by monitoring the change in absorbance of NADH at 340 nm.

Methodology:

  • Reaction Mixture Preparation : In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate (e.g., this compound), and the cofactor (NAD⁺).

  • Spectrophotometer Setup : Set the spectrophotometer to measure absorbance at 340 nm and maintain a constant temperature (e.g., 25°C).

  • Initiation of Reaction : Initiate the reaction by adding a known concentration of the purified enzyme (wild-type or mutant) to the cuvette. Mix quickly by inverting the cuvette.

  • Data Acquisition : Immediately start recording the absorbance at 340 nm over a set period. The initial linear rate of the reaction (ΔA340/min) should be determined.

  • Kinetic Parameter Calculation : Repeat the assay with varying substrate concentrations. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. The turnover number (k_cat_) can be calculated by dividing V_max_ by the enzyme concentration.

HPLC Analysis for Nitrilase Activity and Enantioselectivity

This method is used to quantify the production of this compound and to determine the enantiomeric excess (e.e.) of the product from nitrilase-catalyzed reactions.

Methodology:

  • Enzymatic Reaction : Set up the enzymatic reaction in a buffered solution containing the substrate (mandelonitrile) and the purified nitrilase (wild-type or mutant). Incubate at a controlled temperature with shaking.

  • Sample Preparation : At different time points, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding acid or an organic solvent). Centrifuge to remove the enzyme.

  • HPLC System : Use an HPLC system equipped with a chiral stationary phase column (e.g., CHIRALPAK® IC) and a UV detector.

  • Mobile Phase : Prepare a suitable mobile phase, for example, a mixture of n-hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA). The exact composition should be optimized for the specific column and analytes.

  • Analysis : Inject the prepared sample onto the HPLC column. The enantiomers of this compound will be separated and detected by the UV detector (e.g., at 230 nm).

  • Quantification and e.e. Determination : Quantify the concentration of each enantiomer by comparing the peak areas to a standard curve. Calculate the enantiomeric excess using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100, depending on the desired product.

Visualizations

experimental_workflow cluster_gene_mutagenesis Gene Mutagenesis cluster_protein_production Protein Production cluster_kinetic_analysis Kinetic Analysis mutagenesis Site-Directed Mutagenesis transformation_mut Transformation & Selection mutagenesis->transformation_mut sequence_verification Sequence Verification transformation_mut->sequence_verification expression Protein Expression sequence_verification->expression purification Purification (e.g., Ni-NTA) expression->purification purity_check Purity & Concentration Analysis purification->purity_check kinetic_assay Enzyme Kinetic Assays purity_check->kinetic_assay data_analysis Data Analysis (Michaelis-Menten) kinetic_assay->data_analysis conclusion conclusion data_analysis->conclusion Comparative Analysis enzymatic_reaction mandelonitrile Mandelonitrile enzyme Nitrilase (Wild-Type or Mutant) mandelonitrile->enzyme mandelic_acid (R)-(-)-Mandelic Acid enzyme->mandelic_acid

evaluating the efficacy of mandelic acid derivatives as potential drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of recent studies highlights the growing potential of mandelic acid and its derivatives as effective agents in antimicrobial, anti-aging, and anticancer applications. These compounds have demonstrated significant efficacy, with researchers actively exploring novel derivatives to enhance their therapeutic properties.

This compound, an alpha-hydroxy acid (AHA) derived from bitter almonds, has long been utilized in dermatology for its favorable safety profile and therapeutic benefits, including treatment for acne and hyperpigmentation.[1][2][3] Recent research has expanded upon these initial findings, delving into the synthesis and evaluation of novel this compound derivatives with enhanced biological activities. These investigations have revealed promising results, positioning these compounds as strong candidates for further drug development.

Antimicrobial Efficacy: A Renewed Approach to Combat Drug Resistance

The antimicrobial properties of this compound and its derivatives have been a significant focus of recent research, offering a potential alternative to conventional antibiotics amid rising concerns about drug resistance. Studies have shown that these compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi.[4][5][6][7]

The antimicrobial action of this compound is attributed to its ability to penetrate the cell membranes of microorganisms.[5] Derivatives with increased lipophilicity often exhibit enhanced antimicrobial activity, as they can more effectively traverse the lipid-rich cell membranes of pathogens.[4][5] For instance, novel this compound derivatives containing a 1,3,4-oxadiazothioether moiety have demonstrated significant antifungal activity against various plant pathogenic fungi.[8][9] One such derivative, T14, exhibited a notable EC50 value of 14.7 μg/ml against Sclerotinia sclerotiorum.[8][9] Another study highlighted that the S-configuration of chiral this compound derivatives with a 1,3,4-oxadiazole thioether moiety showed significantly better antifungal activity against Gibberella saubinetii compared to their R-configuration counterparts.[10]

Further research has demonstrated that this compound is effective against methicillin-resistant Staphylococcus aureus (MRSA), a challenging pathogen in clinical settings.[11] The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for clinical MRSA isolates were found to be 20 mg/ml and 80 mg/ml, respectively.[11]

Here is a summary of the antimicrobial activity of selected this compound derivatives:

Derivative/CompoundTarget OrganismEfficacy MetricValueReference
This compoundStaphylococcus aureusMIC1.75 mg/mL[6]
This compoundListeria monocytogenesMIC1.50 mg/mL[6]
This compoundBacillus subtilisMIC1.50 mg/mL[6]
This compoundClinical MRSA isolatesMIC5020 mg/ml[11]
This compoundClinical MRSA isolatesMIC9040 mg/ml[11]
This compoundClinical MRSA isolatesMBC5020 mg/ml[11]
This compoundClinical MRSA isolatesMBC9080 mg/ml[11]
T14 (1,3,4-oxadiazothioether derivative)Sclerotinia sclerotiorumEC5014.7 μg/ml[8][9]
T41 (1,3,4-oxadiazothioether derivative)Gibberella saubinetiiEC5031.0 μg/ml[8][9]
T41 (1,3,4-oxadiazothioether derivative)Verticillium dahliaEC5027.0 μg/ml[8][9]
T41 (1,3,4-oxadiazothioether derivative)Sclerotinia sclerotiorumEC5032.1 μg/ml[8][9]
H3' (S-configuration chiral derivative)Gibberella saubinetiiEC5019.3 μg/mL[10]
Z31 (piperazine derivative)Monilinia fructicolaEC5011.8 mg/L[12]

Anti-Aging and Dermatological Applications

This compound is well-regarded for its benefits in skin care, particularly in addressing signs of photoaging, acne, and irregular pigmentation.[1][2][3] Its larger molecular size compared to other AHAs like glycolic acid results in slower, more uniform penetration of the skin, leading to less irritation.[1][13]

A clinical study investigating the effects of a topical this compound formulation on facial skin demonstrated significant improvements in skin elasticity and firmness over a four-week period.[14] The study, involving 24 patients, found a 25.4% increase in skin elasticity and a 23.8% increase in skin firmness.[14] These effects are believed to be linked to the stimulation of collagen and elastin production by dermal fibroblasts.[15]

Another study on a cream containing microdoses of this compound and Centella asiatica for dermatoporosis (chronic skin fragility) in individuals aged 65 and older showed a 5% increase in skin thickness and a 40% improvement in skin barrier function after 12 weeks of use.[16]

For acne treatment, formulations containing 5% and 10% this compound have been shown to be safe and effective in reducing the number of pustules, inflammatory nodules, and comedones in patients with papulo-pustular acne.[3][17] One study reported a 60% reduction in pustules in the 5% this compound group and a 61% reduction in the 10% group after 60 days of treatment.[2]

The following table summarizes the anti-aging and dermatological efficacy of this compound:

ApplicationProduct/ConcentrationStudy PopulationKey FindingsReference
Skin AgingTopical this compound Formulation24 patients (42-68 years)25.4% increase in skin elasticity, 23.8% increase in skin firmness after 4 weeks[14]
DermatoporosisCream with microdoses of this compound and Centella asiatica54 participants (≥65 years)5% increase in skin thickness, 40% improvement in skin barrier function after 12 weeks[16]
Acne Vulgaris5% this compound Cream30 patients with papulo-pustular acne60% reduction in pustules after 60 days[2]
Acne Vulgaris10% this compound Cream30 patients with papulo-pustular acne61% reduction in pustules after 60 days[2]

Emerging Anticancer Potential

While research into the anticancer properties of this compound derivatives is still in its early stages, some studies have indicated their potential as therapeutic agents. Phenolic acids, the broader class to which this compound belongs, have been shown to possess anticancer properties by inducing apoptosis, targeting angiogenesis, and reducing abnormal cell growth.[18][19]

Triorganotin (IV) derivatives of this compound have demonstrated potent in vitro anticancer activity against mammary, liver, and prostate cancers.[20] It has also been noted that diorganotin (IV) derivatives of this compound are more cytotoxic than their triorganotin counterparts.[20] Further investigation is required to elucidate the specific mechanisms of action and to identify the most promising derivatives for anticancer drug development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.[6]

  • Preparation of Microtiter Plates: The this compound derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Antifungal Activity Assay (Mycelial Growth Rate Method)

This assay evaluates the ability of a compound to inhibit the growth of filamentous fungi.

  • Preparation of Fungal Plates: The test compound is dissolved in a solvent and added to a molten agar medium at various concentrations. The medium is then poured into Petri dishes.

  • Inoculation: A mycelial disc of the test fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate (without the test compound) reaches a certain diameter.

  • Measurement and Calculation: The diameter of the fungal colony in each plate is measured. The percentage of inhibition is calculated using a specific formula. The EC50 value (the concentration that inhibits 50% of the mycelial growth) is then determined.

Clinical Evaluation of Anti-Aging Effects (Cutometer Measurement)

A Cutometer is a device used to objectively measure the viscoelastic properties of the skin.

  • Patient Recruitment: A cohort of patients with signs of skin aging is recruited for the study.

  • Product Application: Patients are instructed to apply the test formulation (containing the this compound derivative) to a specific area of the skin (e.g., the face) for a defined period.

  • Cutometer Measurements: At baseline and at specified intervals during the study, the Cutometer is used to measure skin elasticity and firmness. The probe of the device applies a negative pressure to the skin, pulling it into the aperture, and then releases it. The device measures how the skin responds to this suction and relaxation.

  • Data Analysis: The collected data is statistically analyzed to determine if there are significant changes in skin viscoelasticity over the course of the treatment.[14]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular pathways. While research in this area is ongoing, some mechanisms have been proposed.

In its antimicrobial role, the primary mechanism of this compound is the disruption of microbial cell membrane integrity. For instance, the antifungal derivative Z31 has been shown to increase membrane permeability, leading to the release of intracellular contents and inhibiting normal hyphal growth.[12] This disruption is potentially caused by the generation of excess endogenous reactive oxygen species (ROS), which leads to lipid peroxidation.[12]

antimicrobial_mechanism MA This compound Derivative (Z31) Membrane Fungal Cell Membrane MA->Membrane interacts with ROS Increased ROS Production Membrane->ROS Peroxidation Lipid Peroxidation ROS->Peroxidation Permeability Increased Membrane Permeability Peroxidation->Permeability Leakage Electrolyte Leakage Permeability->Leakage GrowthInhibition Inhibition of Hyphal Growth Leakage->GrowthInhibition

Proposed antifungal mechanism of a this compound derivative.

For its anti-aging effects, this compound is thought to indirectly stimulate dermal fibroblasts. This stimulation leads to an increased production of collagen, elastin, and glycosaminoglycans, which are essential components of the extracellular matrix that provides structural support to the skin. The precise signaling pathway that mediates this effect is yet to be fully elucidated.

anti_aging_pathway MA This compound Stimulation Stimulation (Mechanism Unknown) MA->Stimulation Fibroblasts Dermal Fibroblasts Production Increased Production of: Fibroblasts->Production Stimulation->Fibroblasts Collagen Collagen Production->Collagen Elastin Elastin Production->Elastin GAGs Glycosaminoglycans Production->GAGs Skin Improved Skin Elasticity & Firmness Collagen->Skin Elastin->Skin GAGs->Skin

Hypothesized anti-aging pathway of this compound.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in various therapeutic areas. Their demonstrated antimicrobial efficacy, coupled with their established benefits in dermatology and emerging anticancer properties, makes them attractive candidates for further drug development. The ongoing synthesis and evaluation of novel derivatives are likely to yield even more potent and specific agents in the future. Further research is warranted to fully elucidate their mechanisms of action, particularly the signaling pathways involved in their anti-aging and anticancer effects, and to conduct more extensive clinical trials to validate their therapeutic potential.

References

comparison of different organocatalysts for the enantioselective synthesis of mandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of mandelic acid and its derivatives is of paramount importance in the pharmaceutical and fine chemical industries, where these chiral α-hydroxy acids serve as crucial building blocks for a wide array of bioactive molecules. Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis for this purpose, offering mild reaction conditions and high stereocontrol. This guide provides a comparative overview of different organocatalytic strategies for the enantioselective synthesis of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.

Performance Comparison of Organocatalysts

The efficiency of various organocatalysts for the synthesis of this compound and its precursors can be evaluated based on key performance indicators such as enantiomeric excess (ee%), product yield, catalyst loading, reaction time, and temperature. The following tables summarize the performance of prominent organocatalytic systems.

Table 1: Organocatalytic Enantioselective Synthesis of (R)-Mandelic Acid Derivatives via a One-Pot Reaction

This approach utilizes an epi-quinine-derived urea catalyst in a one-pot sequence involving Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis/esterification.

EntryAldehyde SubstrateProductCatalyst Loading (mol%)Time (h)Temp (°C)Yield (%)ee (%)
1Benzaldehyde(R)-Methyl Mandelate1015 (Knoevenagel), 14 (Epoxidation), 4 (Hydrolysis/Esterification)30, 20, 50/607488
24-Methoxybenzaldehyde(R)-Methyl-4-methoxymandelate1022 (Knoevenagel), 22 (Epoxidation), 4 (Hydrolysis/Esterification)30, 20, 50/608591
34-Chlorobenzaldehyde(R)-Methyl-4-chloromandelate1035 (Knoevenagel), 38 (Epoxidation), 4 (Hydrolysis/Esterification)30, 20, 50/607187
42-Naphthaldehyde(R)-Methyl-2-naphthylglycolate1024 (Knoevenagel), 24 (Epoxidation), 5 (Hydrolysis/Esterification)30, 20, 50/606592

Data sourced from a study by Battaglia, Meninno, and Lattanzi.

Table 2: Organocatalytic Enantioselective Strecker Reaction for the Synthesis of Mandelonitrile Precursors

The asymmetric Strecker reaction provides an indirect route to this compound by first synthesizing chiral mandelonitrile, which can then be hydrolyzed. Jacobsen's thiourea catalyst is a prominent example for this transformation.

EntryImine SubstrateCatalyst Loading (mol%)Time (h)Temp (°C)Yield (%)ee (%)
1N-Allylbenzaldimine220-789898
2N-Benzylbenzaldimine220-789797

Note: Data for the Strecker reaction often focuses on the synthesis of α-aminonitriles. The data presented here is for the hydrocyanation of imines, a key step in the Strecker synthesis of mandelonitrile derivatives.

Experimental Protocols

Detailed methodologies for the key organocatalytic systems are provided below to facilitate the replication and adaptation of these procedures.

Protocol 1: Enantioselective Synthesis of (R)-Methyl Mandelate using an epi-Quinine-Derived Urea Catalyst

This one-pot protocol involves three sequential steps:

Materials:

  • Benzaldehyde

  • Phenylsulfonyl acetonitrile

  • epi-Quinine-derived urea catalyst

  • Anhydrous toluene

  • Cumyl hydroperoxide (CHP)

  • Dioxane

  • Water

  • Methanol

  • p-Toluenesulfonic acid

Procedure:

  • Knoevenagel Condensation: To a solution of phenylsulfonyl acetonitrile (0.1 mmol) and the epi-quinine-derived urea catalyst (10 mol%) in anhydrous toluene (0.3 M), add benzaldehyde (0.11 mmol). Stir the reaction mixture at 30 °C for 15 hours.

  • Asymmetric Epoxidation: Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M and cool to 20 °C. Add cumyl hydroperoxide (0.11 mmol) and stir for 14 hours at 20 °C. After completion, evaporate the toluene under reduced pressure.

  • Domino Ring-Opening Hydrolysis and Esterification: To the reaction vessel containing the crude epoxide, add a mixture of dioxane (0.5 mL) and water (0.5 mL). Stir the mixture at 50 °C for 4 hours. After extraction of the crude this compound, dissolve it in methanol (5 mL) and add p-toluenesulfonic acid (10 mol%). Stir the solution at 60 °C until the esterification is complete. Purify the product by column chromatography.[1]

Protocol 2: Enantioselective Strecker Reaction for Mandelonitrile Synthesis using Jacobsen's Thiourea Catalyst

This protocol describes the asymmetric hydrocyanation of an in situ-generated imine.

Materials:

  • Benzaldehyde

  • Allylamine

  • Jacobsen's thiourea catalyst

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Imine Formation (in situ): In a reaction vessel, combine benzaldehyde (1.0 mmol) and allylamine (1.2 mmol) in anhydrous toluene (5 mL) and stir at room temperature for 1 hour in the presence of molecular sieves.

  • Hydrocyanation: Cool the solution containing the in situ-formed imine to -78 °C. Add Jacobsen's thiourea catalyst (2 mol%). In a separate flask, prepare a solution of HCN in toluene by adding trimethylsilyl cyanide (1.5 mmol) to a solution of methanol (1.5 mmol) in toluene at 0 °C. Add this HCN solution to the reaction mixture at -78 °C.

  • Reaction and Quenching: Stir the reaction at -78 °C for 20 hours. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude mandelonitrile derivative by flash column chromatography.[2][3]

  • Hydrolysis to this compound: The resulting enantiomerically enriched mandelonitrile can be hydrolyzed to this compound under acidic or basic conditions. For example, heating the nitrile with concentrated hydrochloric acid will yield the corresponding carboxylic acid.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle and the mode of stereoinduction is crucial for catalyst optimization and the rational design of new catalytic systems.

Catalytic Cycle of epi-Quinine-Derived Urea in the One-Pot Synthesis of Mandelic Esters

The one-pot synthesis proceeds through a cascade of reactions, with the organocatalyst playing a key role in the initial stereodetermining steps. The proposed pathway involves the catalyst activating the nucleophile and electrophile through hydrogen bonding.

G cluster_knoevenagel Knoevenagel Condensation cluster_epoxidation Asymmetric Epoxidation cluster_hydrolysis Domino Ring-Opening Hydrolysis & Esterification K1 Benzaldehyde K4 Activated Complex (H-Bonding) K1->K4 K2 Phenylsulfonyl acetonitrile K2->K4 K3 epi-Quinine-Urea Catalyst K3->K4 Activates both substrates K5 α,β-Unsaturated Sulfone K4->K5 Condensation E1 α,β-Unsaturated Sulfone E4 Chiral Epoxide E1->E4 E2 Cumyl Hydroperoxide (CHP) E2->E4 E3 epi-Quinine-Urea Catalyst E3->E4 Stereocontrol via H-bonding H1 Chiral Epoxide H3 (R)-Mandelic Acid (crude) H1->H3 Nucleophilic attack H2 H₂O H2->H3 H5 (R)-Methyl Mandelate H3->H5 H4 Methanol, H⁺ H4->H5

Fig. 1: Experimental workflow for the one-pot synthesis of (R)-methyl mandelate.
Proposed Catalytic Cycle for the Jacobsen-Type Thiourea Catalyzed Strecker Reaction

In the asymmetric Strecker reaction, the bifunctional thiourea catalyst activates both the imine and the cyanide source through a network of hydrogen bonds, leading to a highly organized transition state that dictates the stereochemical outcome.

G catalyst Thiourea Catalyst complex Catalyst-Imine-HCN Ternary Complex (Dual H-Bonding Activation) catalyst->complex imine Imine imine->complex hcn HCN hcn->complex ion_pair Catalyst-Bound Iminium-Cyanide Ion Pair complex->ion_pair Proton Transfer product_complex Catalyst-Product Complex ion_pair->product_complex Nucleophilic Attack (Stereodetermining Step) product_complex->catalyst Catalyst Regeneration product Enantioenriched α-Aminonitrile product_complex->product

Fig. 2: Catalytic cycle of Jacobsen's thiourea catalyst in the Strecker reaction.

References

Safety Operating Guide

Safe Disposal of Mandelic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of mandelic acid are critical for ensuring laboratory safety and environmental protection. Due to its classification as a substance that causes serious eye damage, adherence to stringent disposal protocols is mandatory.[1][2][3][4][5] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development setting. All procedures must be conducted in accordance with local, state, and federal regulations.[6][7]

Essential Safety Precautions (Pre-Disposal)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The primary hazard is serious eye damage.[1][2][4]

  • Eye Protection: Wear chemical safety goggles and a face shield.[2][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for integrity before use.[1][7]

  • Body Protection: A standard lab coat is required to prevent skin contact.[1]

  • Work Area: Always handle this compound waste in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[6][8]

Step-by-Step Disposal Protocol

The primary and recommended method for this compound disposal is through a licensed and authorized hazardous waste management company.[1][6] Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[4][9][10]

Step 1: Waste Segregation and Collection

Properly segregating chemical waste at the source is crucial for safe and compliant disposal.

  • Identify Waste: this compound waste includes, but is not limited to:

    • Unused or expired solid this compound.

    • Contaminated materials (e.g., weighing paper, gloves, paper towels).

    • Spill cleanup materials.

    • Empty containers that have not been triple-rinsed.

  • Segregate: Collect all this compound waste in a designated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents, strong bases, or reducing agents.[6][11][12]

Step 2: Waste Containerization and Labeling
  • Select Container: Use a container made of a compatible material (e.g., polyethylene or polypropylene) that is in good condition and has a secure, leak-proof lid.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard warning (e.g., "Causes Serious Eye Damage").

Step 3: Disposal of Solid Waste and Contaminated Materials
  • Collection: Place solid this compound and any contaminated disposable items directly into the designated hazardous waste container.[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible chemicals, while awaiting pickup.[3][13]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for collection.[6] Professional disposal services may use high-temperature incineration with appropriate scrubbers to destroy the chemical.[6]

Step 4: Decontamination and Disposal of Empty Containers

Empty containers must be properly decontaminated before they can be considered non-hazardous.

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent, such as water, in which this compound is soluble.[8][14]

  • Collect Rinsate: The rinsate from each rinse is considered hazardous waste. Collect all rinsate and add it to your aqueous hazardous waste container for this compound.

  • Final Disposal: Once triple-rinsed and fully dried, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Puncture or otherwise mark the container to prevent reuse.[7]

Step 5: Spill Management and Disposal

In the event of a minor spill of solid this compound:

  • Control Access: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Gently sweep or scoop the spilled solid material, taking care to avoid generating dust.[6][7] Use a dry cleanup procedure.[7]

  • Collect Waste: Place the collected material and all cleanup supplies (e.g., contaminated wipes, gloves) into the designated hazardous waste container.[6]

  • Decontaminate: Clean the spill surface thoroughly with water, collecting the cleaning water as hazardous waste if necessary.[1]

Disposal Methodologies Summary

The following table summarizes the appropriate disposal pathways for this compound waste.

Waste StreamRecommended Disposal MethodKey Considerations
Solid this compound Licensed Hazardous Waste Collector [6]Primary method for all this compound waste. Ensure the collector is certified for chemical waste.
Incineration [6]A common treatment method used by disposal companies. Requires a chemical incinerator with an afterburner and scrubber.
Contaminated Labware/Debris Licensed Hazardous Waste Collector [6]Dispose of as solid this compound waste. Do not place in regular trash.
Empty Containers (Unrinsed) Licensed Hazardous Waste Collector [6]Treat as the product itself. Must be disposed of as hazardous waste.
Empty Containers (Triple-Rinsed) Recycling or Regular Trash Must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[14] Check institutional policy before disposal.
Aqueous Solutions/Rinsate Licensed Hazardous Waste Collector Collect in a designated, labeled hazardous waste container.
Drain Disposal Prohibited Do not empty into drains or sewer systems.[4][10]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

Mandelic_Acid_Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type collect Collect in a Labeled, Compatible Hazardous Waste Container waste_type->collect   Solid Product or Contaminated Materials    spill_node Minor Spill Occurs waste_type->spill_node   Spill    container_check Is container empty? waste_type->container_check   Empty Container    end_node Store securely for pickup by Licensed Waste Disposal Company / EHS collect->end_node spill_cleanup 1. Wear appropriate PPE. 2. Sweep solid material carefully. 3. Avoid generating dust. spill_node->spill_cleanup spill_cleanup->collect Place cleanup debris in waste container container_check->collect No triple_rinse Triple-rinse with appropriate solvent. Collect all rinsate as hazardous waste. container_check->triple_rinse Yes dispose_container Dispose of rinsed container per institutional policy (e.g., recycling, trash). triple_rinse->dispose_container

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Procedural Guide to Handling Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Mandelic Acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The information herein is compiled to offer direct, step-by-step guidance on safe handling, emergency protocols, and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes serious eye damage.[1][2] While generally not considered a skin irritant under normal conditions, prolonged contact should be avoided.[3] The primary risk is eye contact, which requires immediate and thorough first aid. The following tables summarize the key hazards and the mandatory PPE for safe handling.

Table 1: Summary of this compound Hazards

Hazard ClassGHS ClassificationPrimary Route of ExposureKey Precaution
Serious Eye Damage Category 1[1][4]EyesMandatory use of protective eyewear.[2][5]
Skin Irritation Slightly Hazardous[6]SkinAvoid prolonged contact; wear gloves.[7]
Respiratory Irritation May cause irritation[7]Inhalation (of dust)Ensure adequate ventilation; avoid dust formation.[7][8]
Ingestion Hazardous[6]MouthDo not eat, drink, or smoke in work areas.[9]

Table 2: Required Personal Protective Equipment (PPE)

Area of ProtectionRequired PPESpecifications and Best Practices
Eyes / Face Safety Goggles / Face ShieldWear chemical splash-resistant safety goggles or glasses with side protection.[7] A full face shield is recommended when there is a significant risk of splashes.[10] Equipment must be approved under standards such as OSHA 29 CFR 1910.133 or EN 166.[1][7]
Hands Chemical-Resistant GlovesWear nitrile or other impervious gloves.[11] Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[8][12]
Body Laboratory CoatA lab coat or long-sleeved clothing is required to prevent skin contact.[4][7] For situations with potential for excessive exposure, wear protective overalls.[3]
Respiratory Not typically requiredRespiratory protection is not needed under normal use with adequate ventilation.[3][4] If dust is generated, use a NIOSH-approved N95 or P1 dust mask.[12]

Operational and Disposal Plans

Follow these procedural steps for all operations involving this compound, from initial handling to final disposal.

Step 1: Preparation and Safe Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[1][8] A chemical fume hood is recommended for procedures that may generate dust.

  • Workstation Setup: Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[1][11]

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in Table 2 (goggles, gloves, lab coat).

  • Handling: Avoid actions that generate dust.[1][3][8] Do not get the substance in your eyes, on your skin, or on your clothing.[1][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8][9] Do not eat, drink, or smoke in the handling area.[3][7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from direct sunlight.[1][6][8]

Step 2: First Aid and Emergency Procedures

In case of accidental exposure, follow these immediate first aid measures.

  • Eye Contact: This is the most critical exposure route. Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[4] Remove contact lenses if present and easy to do so.[3][9] Seek immediate medical attention from a poison center or physician.[2][3][5]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area immediately with plenty of soap and water.[3][5] If skin irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1][4][9]

  • Ingestion: Rinse the mouth thoroughly with water.[3] Do not induce vomiting.[3][9] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5][6]

Step 3: Accidental Spill Response

Should a spill occur, a swift and safe response is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[7][8]

  • Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.[1][9]

  • Containment: Prevent the spill from spreading or entering drains.[8]

  • Clean-up: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1][8] Place the collected material into a suitable, closed, and labeled container for disposal.[1]

  • Decontamination: Clean the spill area with water once the solid material has been removed.[3]

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup & Decontamination cluster_post Final Steps Spill Spill Occurs Assess Assess & Secure Area (Evacuate, Ventilate, Restrict Access) Spill->Assess PPE Don Full PPE (Goggles, Gloves, Lab Coat, Respirator if needed) Assess->PPE Cleanup Clean Spill (Sweep solid material without creating dust) PPE->Cleanup Containerize Containerize Waste (Place in a sealed, labeled container) Cleanup->Containerize Decontaminate Decontaminate Area (Wipe surface with appropriate solvent/water) Containerize->Decontaminate Disposal Dispose of Waste (Follow institutional & local regulations) Decontaminate->Disposal Report Report Incident (Inform supervisor & document spill) Disposal->Report

Caption: Workflow for responding to a this compound spill.

Step 4: Waste Disposal Plan

Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.

  • Containerization: All waste material, including spilled substance and contaminated items (like gloves or paper towels), must be collected in a suitable, closed, and clearly labeled container.[8]

  • Regulations: Dispose of the waste in accordance with all applicable local, state, and national environmental regulations.[3][9] Do not mix with other waste.[8]

  • Licensed Disposal: It is recommended to use a licensed professional waste disposal service.[8] One common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mandelic Acid
Reactant of Route 2
Mandelic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.